Alloxanthin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-4-[(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-1,17-diynyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-20,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVICWXUADSCSLL-DDEWRDOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(CC(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C#CC2=C(C[C@H](CC2(C)C)O)C)\C)\C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321358 | |
| Record name | (1R)-4-[(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-1,17-diynyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28380-31-6 | |
| Record name | Alloxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28380-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alloxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028380316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-4-[(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-1,17-diynyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLOXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G15L7OO8SQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Alloxanthin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Alloxanthin. It includes detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways and experimental workflows to support advanced research and development.
Core Chemical Identity of this compound
This compound is a naturally occurring carotenoid pigment belonging to the xanthophyll subclass. It is characterized by a long conjugated polyene chain responsible for its antioxidant properties and distinct color.
1.1. Chemical Structure
The chemical structure of this compound is defined by its IUPAC name: (1R)-4-[(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-1,17-diynyl]-3,5,5-trimethylcyclohex-3-en-1-ol.[1][2][3] The structure features two hydroxylated cyclohexene (B86901) rings at either end of a C40 backbone.
1.2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C40H52O2 | [1][2][4][5] |
| Molecular Weight | 564.8 g/mol | [1][2][6] |
| CAS Number | 28380-31-6 | [1][2][4] |
| Appearance | Yellow-orange pigment | [7] |
| Melting Point | 188-190 °C | [6][8] |
| Boiling Point | ~705 °C | [2][5][9] |
| Density | ~1.03 g/cm³ | [2][6] |
| Solubility | Soluble in organic solvents like acetone (B3395972) and ethanol | [7][10] |
| Synonyms | Cynthiaxanthin, Pectenoxanthin, Cryptomonaxanthin, (3R,3'R)-7,7',8,8'-Tetradehydro-β,β-carotene-3,3'-diol | [1][6] |
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound relies on various spectroscopic techniques.
| Spectroscopic Data | Details | Reference(s) |
| UV-Vis Spectroscopy | In acetone, this compound exhibits absorption maxima at approximately 428, 454, and 483 nm. | [7] |
| Mass Spectrometry | LC-ESI-QTOF analysis shows a precursor adduct [M+H]+ at m/z 565.4040. | [1] |
| NMR Spectroscopy | ¹H-NMR and ¹³C-NMR spectra are used for detailed structural analysis, revealing characteristic shifts for the polyene chain and terminal rings. | [2] |
Experimental Protocols
3.1. Extraction and Purification of this compound from Algae
This protocol provides a general methodology for the extraction and purification of this compound from algal sources, such as cryptomonads.
3.1.1. Materials and Reagents
-
Lyophilized algal biomass
-
Acetone (100%)
-
Diatomaceous earth
-
Nitrogen gas
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
3.1.2. Extraction Procedure
-
Homogenize the lyophilized algal biomass with cold 100% acetone and a small amount of diatomaceous earth in a blender.
-
Perform the extraction under dim light to prevent photodegradation of carotenoids.
-
Filter the homogenate to separate the solid residue.
-
Repeat the extraction process with fresh acetone until the residue is colorless.
-
Pool the acetone extracts and concentrate them using a rotary evaporator at a temperature below 40°C.
-
Dry the concentrated extract under a stream of nitrogen gas.
3.1.3. HPLC Purification
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution system with solvents such as acetonitrile (B52724) and methanol.
-
Detection: A photodiode array (PDA) detector set at the maximum absorption wavelength of this compound (~454 nm).
-
Injection Volume: 20 µL of the resuspended extract.
-
Collect the fraction corresponding to the this compound peak for further analysis.
3.2. Characterization by LC-MS
-
Chromatography: Utilize an HPLC system with a C18 column.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer.
-
Data Analysis: Identify the protonated molecule [M+H]⁺ and analyze its fragmentation pattern to confirm the structure.
Biosynthesis and Biological Significance
4.1. Biosynthesis of this compound
This compound is synthesized in algae through the general carotenoid biosynthesis pathway, which starts from isopentenyl pyrophosphate (IPP).
4.2. Biological Activities and Signaling Pathways
This compound, like other carotenoids, exhibits significant antioxidant and anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways.
The antioxidant activity of carotenoids is attributed to their ability to quench reactive oxygen species (ROS). This action helps to mitigate oxidative stress, which is implicated in numerous chronic diseases.
The anti-inflammatory effects of structurally similar carotenoids like astaxanthin (B1665798) are known to be mediated through the downregulation of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] By inhibiting these pathways, carotenoids can reduce the production of inflammatory cytokines.
References
- 1. This compound | C40H52O2 | CID 6443740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Astaxanthin and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Oxidant and Anti-Inflammatory Effects of Astaxanthin on Gastrointestinal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. vocab.nerc.ac.uk [vocab.nerc.ac.uk]
- 10. jams.squ.edu.om [jams.squ.edu.om]
Alloxanthin molecular formula and weight
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides core molecular information for Alloxanthin, a carotenoid pigment of interest in various scientific and pharmaceutical research fields. The data presented herein is compiled from verified chemical databases to ensure accuracy and reliability for professional use.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for a range of applications, including analytical chemistry, molecular modeling, and formulation development.
| Parameter | Value | Citations |
| Molecular Formula | C40H52O2 | [1][2][3][4][5] |
| Molecular Weight | 564.8 g/mol | [1] |
| Alternate Molecular Weight 1 | 564.84 g/mol | [2][3][4] |
| Alternate Molecular Weight 2 | 564.80 g/mol | [5] |
References
- 1. This compound | C40H52O2 | CID 6443740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound(AS) (In Solution) | LGC Standards [lgcstandards.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 28380-31-6 | DBA38031 | Biosynth [biosynth.com]
Alloxanthin: A Technical Guide to its Discovery, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alloxanthin, a C40 acetylenic carotenoid, holds significant interest within the scientific community due to its unique chemical structure and promising biological activities. First isolated from the algal class Cryptophyceae, it was the pioneering discovery of a naturally occurring acetylenic carotenoid. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical and spectroscopic properties, detailed experimental protocols for its isolation and synthesis, and an exploration of its biological activities, with a focus on its antioxidant and anti-inflammatory mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this marine-derived pigment.
Discovery and History
The history of carotenoid research dates back to the 19th century, with the isolation of pigments from various natural sources.[1] this compound (1) was first isolated from flagellates of the algal class Cryptophyceae and was the first natural acetylenic carotenoid to be discovered.[2][3][4] Its structure was determined to be 7,8,7′,8′-tetradehydro-β,β-carotene-3,3′-diol through mass spectrometry (MS), infrared (IR), and proton nuclear magnetic resonance (¹H-NMR) spectroscopy.[3][4] Subsequently, carotenoids named cynthiaxanthin and pectenoxanthin, isolated from the tunicate Cynthia rorezi and the giant scallop Pecten maximus respectively, were found to be identical to this compound.[4] The absolute configuration of this compound from algae was determined to be (3R,3'R).[4][5] While the (3R,3'R)-stereoisomer is the most common, mixtures of three stereoisomers, including (3S,3'S) and meso-alloxanthin, have been found in some aquatic animals.[6]
Physicochemical and Spectroscopic Properties
This compound is a yellow-orange pigment with the molecular formula C40H52O2 and a molecular weight of 564.8 g/mol .[7][8] Its structure features a long polyene chain with two acetylenic bonds, which are responsible for its unique spectroscopic properties.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C40H52O2 | [7][8] |
| Molecular Weight | 564.8 g/mol | [7] |
| Melting Point | 188 °C | [9] |
| Boiling Point | 705 °C | [9] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) | Reference(s) |
| UV-Vis | Acetone | (428), 454.3, 483.5 | 141,000 (at 454 nm) | [10] |
| UV-Vis | Ethanol | (427), 450, 478 | Not Reported | [10] |
| UV-Vis | Diethyl ether | (430), 451, 480 | Not Reported | [10] |
| UV-Vis | Hexane | (427), 451, 482 | Not Reported | [10] |
| Mass Spectrometry (LSIMS) | - | m/z 564 (M⁺) | - | [11] |
Note: Values in parentheses indicate shoulder peaks.
Experimental Protocols
Isolation of this compound from Aquatic Animals
The following is a general protocol for the isolation of this compound from aquatic animal tissues.[4][6]
3.1.1. Extraction
-
Homogenize the animal tissue with acetone.
-
Partition the extract between a mixture of diethyl ether and n-hexane (1:1, v/v) and water in a separatory funnel.
-
Collect the organic phase and evaporate the solvent.
3.1.2. Saponification
-
Dissolve the dried extract in 5% potassium hydroxide (B78521) in methanol.
-
Stir the mixture at room temperature for 2 hours to saponify chlorophylls (B1240455) and esters.
3.1.3. Purification
-
Extract the unsaponifiable compounds (including this compound) from the reaction mixture with a diethyl ether/n-hexane mixture (1:1, v/v) after the addition of water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Subject the residue to silica (B1680970) gel column chromatography, eluting with an increasing percentage of diethyl ether in n-hexane.
-
Further purify the this compound-containing fraction by High-Performance Liquid Chromatography (HPLC) on a silica gel column with an acetone/n-hexane (3:7, v/v) mobile phase.[6]
Synthesis of (3R,3'R)-Alloxanthin
A stereoselective total synthesis of (3R,3'R)-alloxanthin has been achieved via a Wittig condensation.[2] The following is a summarized protocol.
3.2.1. Wittig Condensation
-
React the C15-acetylenic tri-n-butylphosphonium salt with C10-dialdehyde in the presence of sodium methoxide (B1231860) in dichloromethane (B109758) at room temperature.[2][11]
-
Monitor the reaction for the formation of the all-E condensed product.
3.2.2. Purification
-
Purify the reaction mixture using column chromatography to isolate the all-E this compound.
HPLC Analysis of this compound Stereoisomers
The separation and analysis of this compound stereoisomers can be achieved using a chiral HPLC column.[6][9]
-
Column: CHIRALPAK AD-H (Daicel) or equivalent.[9]
-
Mobile Phase: A suitable mixture of solvents, such as n-hexane and ethanol, to achieve separation of the (3R,3'R), (3S,3'S), and meso isomers.
-
Detection: UV-Vis detector at the absorption maximum of this compound (around 454 nm).
Mandatory Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Biological Activity and Signaling Pathways
This compound has demonstrated significant biological activities, primarily as an antioxidant and anti-inflammatory agent.[9]
Antioxidant Activity
As a carotenoid, this compound possesses potent antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.[9] This activity is attributed to its long conjugated polyene chain, which can effectively delocalize and stabilize unpaired electrons. The presence of two triple bonds in its backbone has been shown to influence its excited state dynamics, resulting in a longer S1 lifetime compared to its non-acetylenic analog, zeaxanthin.[12]
Anti-inflammatory Activity
Studies have shown that this compound can suppress the expression of pro-inflammatory genes. In a study using murine macrophage-like RAW264.7 cells stimulated with lipopolysaccharide (LPS), all-trans this compound and its 9-cis isomer significantly suppressed the mRNA expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[2] The suppressive effects of this compound were found to be more potent than those of β-carotene and zeaxanthin.[2]
While the precise signaling pathways modulated by this compound are still under investigation, its ability to downregulate these key pro-inflammatory mediators strongly suggests an interaction with major inflammatory signaling cascades. A plausible mechanism, based on the known actions of other carotenoids like astaxanthin (B1665798) and fucoxanthin, is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Applications in Drug Development
The potent antioxidant and anti-inflammatory properties of this compound make it a promising candidate for further investigation in drug development. Its ability to mitigate oxidative stress and inflammation suggests potential therapeutic applications in a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential, bioavailability, and safety profile in humans.
Conclusion
This compound is a unique acetylenic carotenoid with a rich history and significant biological potential. This technical guide has provided a comprehensive overview of its discovery, chemical and physical properties, and methods for its study. The detailed experimental protocols and summary of its biological activities are intended to facilitate further research into this fascinating molecule. As our understanding of the molecular mechanisms underlying its antioxidant and anti-inflammatory effects grows, so too will the potential for its application in the pharmaceutical and nutraceutical industries.
References
- 1. The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressive effects of this compound and diatoxanthin from Halocynthia roretzi on LPS-induced expression of pro-inflammatory genes in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications [mdpi.com]
- 4. Synthesis of (3S,3′S)- and meso-Stereoisomers of this compound and Determination of Absolute Configuration of this compound Isolated from Aquatic Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and purification of high-value metabolites from microalgae: essential lipids, astaxanthin and phycobiliproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-κB signaling pathway by astaxanthin supplementation for prevention of heat stress-induced inflammatory changes and apoptosis in Karan Fries heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Astaxanthin inhibits cytokines production and inflammatory gene expression by suppressing IκB kinase-dependent nuclear factor κB activation in pre and postpartum Murrah buffaloes during different seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
The Alloxanthin Biosynthesis Pathway in Cryptophytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptophytes represent a unique algal lineage, distinguished by their characteristic light-harvesting pigment-protein complexes and a unique carotenoid composition dominated by alloxanthin. This compound, an acetylenic carotenoid, plays a crucial role in the photobiology of these organisms and has garnered interest for its potential pharmaceutical applications. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in cryptophytes. While the complete enzymatic cascade remains an active area of research, this document synthesizes the available evidence to propose a putative pathway, details relevant quantitative data, and provides established experimental protocols for the study of this fascinating molecule.
Introduction to this compound and Cryptophytes
Cryptophytes are a phylum of unicellular algae found in both marine and freshwater environments. They are notable for possessing a complex plastid of red algal origin, which contains chlorophylls (B1240455) a and c₂, as well as phycobiliproteins.[1] The major carotenoid in cryptophytes is this compound, a xanthophyll characterized by the presence of two acetylenic (triple) bonds in its polyene chain.[2][3] This unique structure contributes to its light-harvesting properties and distinguishes it from the more common carotenoids found in other algal groups.[2] this compound is often used as a biomarker for the presence of cryptophytes in aquatic ecosystems.[2]
The General Carotenoid Biosynthesis Pathway
The biosynthesis of this compound begins with the general carotenoid pathway, which is conserved across photosynthetic organisms. This pathway starts with the synthesis of the C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), primarily through the methylerythritol 4-phosphate (MEP) pathway in the plastids of algae.[4][5]
The subsequent key steps leading to the precursor of this compound are:
-
Phytoene (B131915) Synthesis: Two molecules of geranylgeranyl pyrophosphate (GGPP) are condensed to form the first C40 carotenoid, phytoene. This reaction is catalyzed by the enzyme phytoene synthase (PSY) , which is a critical rate-limiting step in the pathway.[6][7]
-
Desaturation and Isomerization: A series of desaturation and isomerization reactions convert phytoene into lycopene. This process involves several enzymes, including phytoene desaturase (PDS) , ζ-carotene desaturase (ZDS) , and carotene isomerase (CRTISO) , which introduce conjugated double bonds, forming the characteristic chromophore of carotenoids.[6][8]
-
Cyclization: Lycopene is then cyclized at both ends to form β-carotene. This reaction is catalyzed by lycopene β-cyclase (LCYB) .[9][10]
-
Hydroxylation: The final step in the formation of the putative precursor for this compound is the hydroxylation of β-carotene at the 3 and 3' positions to form zeaxanthin (B1683548) . This reaction is catalyzed by β-carotene hydroxylase (BCH) .[11][12]
Proposed Biosynthesis Pathway of this compound from Zeaxanthin
The precise enzymatic steps converting zeaxanthin to this compound in cryptophytes have not yet been fully elucidated. However, based on the chemical structures and the absence of epoxy or allenic carotenoid intermediates in cryptophytes, a direct oxidative conversion is the most plausible hypothesis.[3] This proposed pathway involves the introduction of two acetylenic bonds into the zeaxanthin molecule.
The formation of the acetylenic group is thought to occur through the oxidation of the C-7,8 and C-7',8' double bonds in the β-ionone rings of zeaxanthin. This is a chemically plausible transformation, though the specific enzyme(s) responsible, putatively a "zeaxanthin acetylenase" or a specific type of desaturase/oxygenase, have not been identified in cryptophytes.
The proposed reaction is as follows:
Zeaxanthin → this compound
This conversion represents a significant area for future research, including the identification and characterization of the novel enzymes involved.
Below is a DOT language script for a Graphviz diagram illustrating the proposed this compound biosynthesis pathway.
Caption: Proposed this compound biosynthesis pathway in cryptophytes.
Quantitative Data
The concentration of this compound and other pigments can vary significantly between different cryptophyte species and in response to environmental conditions such as light intensity.[13] The following tables summarize representative quantitative data from the literature.
Table 1: Pigment Content in Selected Cryptophyte Species
| Cryptophyte Species | This compound Content (mg g⁻¹ dry weight) | Other Major Pigments | Reference |
| Rhodomonas salina | Varies with culture conditions | Chlorophyll a, Chlorophyll c₂, Ccrocoxanthin | [14] |
| Cryptomonas sp. | Significantly higher than Guinardia sp. | Chlorophyll a, Chlorophyll b | [2] |
| Hemiselmis sp. | Present | Chlorophyll a, Chlorophyll c₂ | [2] |
| Teleaulax acuta | Present | Chlorophyll a, Chlorophyll c₂ | [2] |
| Chroomonas placoidea | Present | Chlorophyll a, Chlorophyll c₂ | [2] |
Table 2: Influence of Light Conditions on Pigment Content in Cryptomonas pyrenoidifera
| Light Condition | Phycoerythrin (mg g⁻¹ DW) | Phenolic Content (mg g⁻¹ DW) | Reference |
| White Light (Control) | ~200 | ~50 | [13] |
| Green Light | ~345 | ~69 | [13] |
| Blue Light | ~150 | ~60 | [13] |
Note: Direct quantitative comparisons of this compound under these specific light conditions were not provided in the cited source.
Experimental Protocols
The study of the this compound biosynthesis pathway requires reliable methods for the extraction, separation, and quantification of carotenoids. The following protocols are adapted from established methods for algal pigment analysis and can be applied to research on cryptophytes.
Protocol for Carotenoid Extraction from Cryptophytes
This protocol is a general guideline and may require optimization depending on the specific cryptophyte species and the research objectives.
-
Cell Harvesting: Harvest cryptophyte cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Cell Lysis: Resuspend the cell pellet in a suitable solvent. Due to the lack of a rigid cell wall in many cryptophytes, vigorous disruption methods may not be necessary. Sonication or bead beating in a solvent like acetone (B3395972) or a mixture of acetone and methanol (B129727) is often sufficient.
-
Solvent Extraction:
-
Add 100% acetone to the cell pellet.
-
Vortex or sonicate the mixture until the pellet is colorless.
-
Centrifuge at 5,000 x g for 5 minutes to pellet the cell debris.
-
Carefully transfer the supernatant containing the pigments to a new tube.
-
Repeat the extraction process with fresh solvent until the pellet is white.
-
Pool the supernatants.
-
-
Solvent Evaporation: Evaporate the solvent from the pooled supernatant under a gentle stream of nitrogen gas in the dark.
-
Reconstitution: Reconstitute the dried pigment extract in a small, precise volume of a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile, methanol, and ethyl acetate).
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter before HPLC injection.
Safety Precaution: Work with organic solvents in a well-ventilated fume hood.
Protocol for HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the standard method for separating and quantifying carotenoids.
-
HPLC System: A reversed-phase HPLC system equipped with a C18 or C30 column is suitable for carotenoid analysis.
-
Mobile Phase: A gradient elution with a mobile phase consisting of solvents such as acetonitrile, methanol, water, and ethyl acetate (B1210297) is commonly used. The exact gradient program will need to be optimized for the specific column and set of pigments being analyzed.[15][16]
-
Detection: A PDA detector should be used to monitor the elution of pigments. This compound has a characteristic absorption spectrum with maxima around 430, 454, and 484 nm in ethanol.
-
Quantification:
-
Identify the this compound peak based on its retention time and absorption spectrum compared to an authentic standard.
-
Quantify the amount of this compound by integrating the peak area at a specific wavelength (e.g., 454 nm) and comparing it to a calibration curve generated with known concentrations of an this compound standard.
-
Below is a DOT language script for a Graphviz diagram illustrating a general experimental workflow for this compound analysis.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.uttyler.edu [scholarworks.uttyler.edu]
- 4. MECHANISTIC ASPECTS OF CAROTENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathways of carotenoid biosynthesis in bacteria and microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants [frontiersin.org]
- 8. Engineering the β-Carotene Metabolic Pathway of Microalgae Dunaliella To Confirm Its Carotenoid Synthesis Pattern in Comparison To Bacteria and Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene expression analysis of enzymes of the carotenoid biosynthesis pathway involved in β-cryptoxanthin accumulation in wild raspberry, Rubus palmatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The zeaxanthin biosynthesis enzyme beta-carotene hydroxylase is involved in myxoxanthophyll synthesis in Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. archimer.ifremer.fr [archimer.ifremer.fr]
- 15. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 16. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
The Biological Functions of Alloxanthin in Marine Algae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxanthin, a unique acetylenic carotenoid, is a principal pigment in cryptophyte algae and has been identified in certain dinoflagellates, likely as a result of endosymbiotic events.[1] This xanthophyll plays a critical role in the survival and photosynthetic efficiency of these marine organisms, primarily through its functions in light harvesting and photoprotection.[2][3] Its distinct structure and potent antioxidant properties also make it a compound of significant interest for pharmacological and nutraceutical applications.[4][5] This technical guide provides an in-depth overview of the biological functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Core Biological Functions of this compound
Light Harvesting
This compound is an integral component of the light-harvesting complexes (LHCs) in cryptophytes, specifically the this compound chlorophyll (B73375) a/c-binding proteins (ACPs).[3][6] These complexes are embedded in the thylakoid membrane and work in conjunction with water-soluble phycobiliproteins located in the thylakoid lumen to capture light energy across a broad spectrum.[7] this compound efficiently absorbs light in the blue-green region of the spectrum, a wavelength range that is often prevalent in the aquatic environments inhabited by cryptophytes.[7] The energy absorbed by this compound is then transferred to chlorophyll a, the primary photosynthetic pigment, via a cascade of energy transfer events within the photosystems. This broadens the absorption spectrum of the algae, allowing for efficient photosynthesis even in low-light conditions.[7]
Photoprotection
In addition to its role in light harvesting, this compound is crucial for protecting the photosynthetic apparatus from photodamage under high-light conditions. While cryptophytes do not exhibit a conventional xanthophyll cycle involving the de-epoxidation of violaxanthin (B192666) to zeaxanthin, they do possess a robust mechanism of non-photochemical quenching (NPQ).[2][8] NPQ is the process by which excess light energy is dissipated as heat, preventing the formation of harmful reactive oxygen species (ROS). In cryptophytes, NPQ is a rapid and reversible process that is thought to involve conformational changes within the ACPs, triggered by a low pH gradient across the thylakoid membrane.[5][8] While the precise molecular mechanism is still under investigation, it is believed that this compound plays a direct or indirect role in this energy dissipation process.[9]
Antioxidant Activity
Carotenoids, including this compound, are well-known for their antioxidant properties, which stem from their conjugated double-bond systems that can effectively quench singlet oxygen and scavenge other ROS.[4] This antioxidant capacity is vital for protecting cellular components, such as lipids, proteins, and nucleic acids, from oxidative damage. The antioxidant potential of this compound makes it a promising candidate for applications in the pharmaceutical and nutraceutical industries, where there is a growing demand for natural and effective antioxidants.[5][10]
Quantitative Data on this compound
| Parameter | Species/Extract | Condition | Value | Reference(s) |
| This compound Content | Cryptomonas sp. | Not specified | Significantly higher than in Guinardia sp. | [11] |
| This compound to Chl a Ratio | Various cryptophytes | High light | Increased ratio | [2] |
| Antioxidant Activity (DPPH) | Macaranga hypoleuca butanol fraction | N/A | IC50: 16.78 µg/mL | [12] |
| Antioxidant Activity (ABTS) | Macaranga hypoleuca ethyl acetate (B1210297) fraction | N/A | IC50: 2.10 µg/mL | [12] |
| Antioxidant Activity (FRAP) | Macaranga hypoleuca butanol fraction | N/A | IC50: 0.48 µg/mL | [12] |
Note: The antioxidant activity data presented is for plant extracts and is provided as an illustration of typical values obtained from these assays. Further research is needed to determine the specific antioxidant capacity of isolated this compound.
Experimental Protocols
Pigment Extraction and Quantification by HPLC
Objective: To extract and quantify this compound and other pigments from marine algal biomass.
Materials:
-
Lyophilized algal biomass
-
100% Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized distilled water (DDW)
-
Ethyl acetate (HPLC grade)
-
Canthaxanthin (B1668269) (internal standard)
-
Centrifuge and tubes
-
HPLC system with a C18 column and a photodiode array (PDA) detector
Procedure:
-
Extraction:
-
Weigh approximately 10-20 mg of lyophilized algal biomass into a centrifuge tube.
-
Add 3 mL of 100% acetone.[13]
-
Add a known concentration of canthaxanthin as an internal standard.[13]
-
Vortex the sample to ensure thorough mixing.
-
Extract for 24-48 hours at -20°C in the dark.[13]
-
Centrifuge at 1,500 rpm for 5 minutes to pellet the cell debris.[13]
-
Carefully transfer the supernatant to a clean tube.
-
-
HPLC Analysis:
-
Combine 1 mL of the pigment extract with 300 µL of DDW in an autosampler vial.[13]
-
Inject 100 µL of the sample onto a C18 column (e.g., Waters, 150 x 4.6 mm, 5 µm particle size).[13]
-
Use a solvent gradient for pigment separation. A typical gradient might be:
-
Solvent A: 80:20 Methanol: 0.5 M Ammonium Acetate
-
Solvent B: 90:10 Acetonitrile:Water
-
Solvent C: 100% Ethyl Acetate
-
A linear gradient from 90% A to 100% B, followed by a gradient to 90% C, and then a return to initial conditions.[13]
-
-
Set the flow rate to 1 mL/min.[13]
-
Monitor the absorbance at 436 nm for pigment detection.[13]
-
Identify this compound and other pigments by comparing their retention times and absorption spectra with those of pure standards.
-
Quantify the pigments by integrating the peak areas and using the internal standard for correction.
-
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of an this compound-containing extract.
Procedure:
-
Prepare a stock solution of the algal extract in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the extract.
-
Prepare a solution of DPPH in the same solvent.
-
In a 96-well plate, add a specific volume of each extract dilution to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals).[12]
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Objective: To measure the ability of an this compound-containing extract to scavenge the ABTS radical cation.
Procedure:
-
Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[12]
-
Dilute the ABTS radical cation solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).[12]
-
Prepare a series of dilutions of the algal extract.
-
Add a small volume of each extract dilution to the ABTS radical cation solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[12]
-
Calculate the percentage of inhibition and determine the IC50 value.
3. FRAP (Ferric Reducing Antioxidant Power) Assay
Objective: To assess the ability of an this compound-containing extract to reduce ferric ions.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.[4][6]
-
Prepare a series of dilutions of the algal extract.
-
In a 96-well plate, add a small volume of each extract dilution to the wells.
-
Add the FRAP reagent to each well and mix.
-
Incubate the plate at 37°C for a specified time (e.g., 4 minutes).[6]
-
Measure the absorbance at 593 nm.[6]
-
Create a standard curve using a known antioxidant (e.g., Trolox) and express the results as Trolox equivalents.
Measurement of Non-Photochemical Quenching (NPQ)
Objective: To measure the photoprotective capacity of cryptophyte algae by quantifying NPQ.
Materials:
-
Algal culture
-
Pulse Amplitude Modulated (PAM) fluorometer
-
Dark adaptation chamber
Procedure:
-
Dark Adaptation: Dark-adapt the algal sample for at least 15-20 minutes to ensure all reaction centers are open.[8]
-
Measurement of F0 and Fm:
-
Measure the minimum fluorescence (F0) using a weak measuring light.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fm).
-
Calculate the maximum quantum yield of photosystem II (Fv/Fm = (Fm - F0) / Fm).[9]
-
-
Induction of NPQ:
-
Expose the sample to a period of actinic (photosynthetically active) light of a specific intensity and duration (e.g., 600 µmol photons m⁻² s⁻¹ for 100 seconds).[8]
-
During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fm').
-
-
Calculation of NPQ:
-
Calculate NPQ at each saturating pulse using the formula: NPQ = (Fm - Fm') / Fm'.[9]
-
-
Relaxation of NPQ:
-
Turn off the actinic light and continue to apply saturating pulses in the dark to monitor the relaxation of NPQ.
-
Signaling Pathways and Experimental Workflows
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is believed to proceed from β-carotene, with key enzymatic steps catalyzed by enzymes such as β-carotene hydroxylase and a violaxanthin de-epoxidase-like (VDL) protein.[14][15] The exact sequence and all enzymes involved are still under investigation.
Caption: Proposed biosynthetic pathway of this compound from β-carotene.
Energy Transfer in the Cryptophyte Antenna Complex
In cryptophytes, light energy is captured by both the phycobiliproteins in the lumen and the this compound-chlorophyll a/c proteins in the thylakoid membrane. This energy is then funneled to the photosystem reaction centers.
Caption: Energy transfer pathway in the cryptophyte light-harvesting antenna.
Non-Photochemical Quenching (NPQ) Workflow
The process of NPQ in cryptophytes is a rapid response to high light stress, involving the dissipation of excess energy as heat.
Caption: Workflow of non-photochemical quenching (NPQ) in cryptophytes.
General Experimental Workflow for this compound Research
This workflow outlines the key steps in studying the biological functions of this compound.
Caption: General experimental workflow for the study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-Photochemical Quenching in Cryptophyte Alga Rhodomonas salina Is Located in Chlorophyll a/c Antennae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ripe.illinois.edu [ripe.illinois.edu]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Field & Laboratory Protocols: Chapter 12 [hahana.soest.hawaii.edu]
- 8. Non-Photochemical Quenching in Cryptophyte Alga Rhodomonas salina Is Located in Chlorophyll a/c Antennae | PLOS One [journals.plos.org]
- 9. handheld.psi.cz [handheld.psi.cz]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 14. An algal enzyme required for biosynthesis of the most abundant marine carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A key gene, violaxanthin de-epoxidase-like 1, enhances fucoxanthin accumulation in Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
Alloxanthin: A Definitive Chemotaxonomic Marker for the Phylum Cryptophyta
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate classification of microalgae is a cornerstone of phycological research and holds significant implications for various fields, including drug discovery, aquaculture, and environmental monitoring. Traditional taxonomic methods, relying on morphological characteristics, can be ambiguous and time-consuming. Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful and precise alternative. Within this discipline, specific pigments have emerged as reliable biomarkers for particular algal phyla. This technical guide focuses on alloxanthin, a unique acetylenic carotenoid, and elucidates its role as a definitive chemotaxonomic marker for the phylum Cryptophyta.
Cryptophytes are a diverse group of unicellular flagellates found in both marine and freshwater environments. They are distinguished by a unique cellular structure and pigment composition, which includes chlorophylls (B1240455) a and c₂, phycobiliproteins, and a specific suite of carotenoids. Among these, this compound is of paramount importance. Its presence is a consistent and exclusive trait of Cryptophyta, making it an invaluable tool for their identification and quantification in mixed phytoplankton populations. This guide provides a comprehensive overview of the data supporting this assertion, detailed experimental protocols for its analysis, and visualizations of the underlying biochemical and methodological frameworks.
Data Presentation: this compound Distribution Across Algal Phyla
The utility of this compound as a chemotaxonomic marker is predicated on its restricted distribution. The following tables summarize quantitative data on the presence and concentration of this compound in Cryptophyta and its absence in other major algal phyla.
Table 1: this compound and α-Carotene Content in Selected Cryptophyta Species [1]
| Strain | α-Carotene (pg/cell) | This compound (pg/cell) |
| Chroomonas sp. | 6.2 | 9.8 |
| Cryptomonas acuta | 6.9 | 7.0 |
| Cryptomonas irregularis | 5.9 | 6.4 |
| Cryptomonas ovata | 2.7 | 2.8 |
| Cryptomonas curvata | 5.6 | 7.6 |
| Rhodomonas falcata | 3.5 | 3.6 |
| Rhodomonas salina | - | - |
Note: Data for Rhodomonas salina was not available in a comparable format but its major carotenoids are reported to be this compound, monadoxanthin, and crocoxanthin.[2]
Table 2: Distribution of Major Diagnostic Pigments in Key Phytoplankton Classes [3][4][5]
| Pigment | Abbreviation | Cryptophyta | Chlorophyta | Rhodophyta | Bacillariophyta (Diatoms) | Dinophyta (Dinoflagellates) |
| This compound | Allo | Present | Absent | Absent | Absent | Absent |
| Chlorophyll b | Chl b | Absent | Present | Absent | Absent | Absent |
| Peridinin | Per | Absent | Absent | Absent | Absent | Present |
| Fucoxanthin (B1674175) | Fuco | Absent | Absent | Absent | Present | Present (in some) |
| Zeaxanthin | Zea | Present | Present | Present | Present | Present |
| Lutein | Lut | Absent | Present | Present (in some) | Absent | Absent |
| α-Carotene | α-Car | Present | Present (in some) | Present (in some) | Absent | Absent |
| β-Carotene | β-Car | Present | Present | Present | Present | Present |
As evidenced by the data, this compound is consistently present in representatives of the Cryptophyta, while it is characteristically absent from other major algal lineages such as Chlorophyta (green algae), Rhodophyta (red algae), and Bacillariophyta (diatoms).[3][4][5] This distinct distribution pattern firmly establishes this compound as a reliable biomarker for the identification of Cryptophytes.
Experimental Protocols
The accurate determination of this compound content relies on robust and standardized experimental procedures. The following sections detail the methodologies for the extraction and quantification of carotenoids from microalgal samples.
Protocol 1: Carotenoid Extraction from Cryptophyte Cultures
This protocol is adapted from methods optimized for the extraction of pigments from microalgae, including Cryptophytes such as Rhodomonas salina.[2][4][6]
Materials:
-
Lyophilized (freeze-dried) microalgal biomass
-
Absolute ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sonicator
-
Centrifuge and centrifuge tubes
-
Filtration apparatus with 0.22 µm membrane filters
-
Rotary evaporator or nitrogen stream evaporator
-
HPLC-grade solvents for resuspension (e.g., acetone (B3395972) or methanol:MTBE)
Procedure:
-
Sample Preparation: Weigh approximately 2 grams of lyophilized Cryptophyte biomass.
-
Solvent Addition: Suspend the biomass in 500 mL of absolute ethanol. Alternatively, for smaller samples, use an appropriate volume of DMSO, which has been shown to have strong cell permeability.[4][6]
-
Cell Disruption: Sonicate the mixture at 50 W and 30 kHz for 30 minutes. The sonication should be performed on ice and with constant stirring to prevent overheating and pigment degradation.[2]
-
Extraction: After sonication, continue to stir the mixture in the dark for at least 1 hour to ensure complete extraction.
-
Clarification: Centrifuge the extract at 4000 rpm for 10 minutes to pellet cell debris.
-
Filtration: Carefully decant and filter the supernatant through a 0.22 µm membrane filter to remove any remaining particulate matter.
-
Solvent Evaporation: Evaporate the solvent from the filtered extract using a rotary evaporator under vacuum or a gentle stream of nitrogen gas. This step should be performed in low light to minimize pigment degradation.
-
Resuspension: Resuspend the dried pigment extract in a known, small volume of a suitable solvent for HPLC analysis (e.g., 1 mL of acetone or a methanol:MTBE mixture).
-
Storage: Store the final extract at -20°C or lower in the dark until HPLC analysis.
Protocol 2: HPLC Analysis of this compound
This protocol outlines a standard High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of phytoplankton pigments, including this compound.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phases and Gradient:
-
Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium (B1175870) acetate.
-
Solvent B: 90:10 (v/v) acetonitrile:water.
-
Solvent C: 100% ethyl acetate.
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | % Solvent C |
| 0 | 100 | 0 | 0 |
| 5 | 0 | 100 | 0 |
| 45 | 0 | 30 | 70 |
| 50 | 0 | 0 | 100 |
| 55 | 0 | 0 | 100 |
| 60 | 0 | 100 | 0 |
| 65 | 100 | 0 | 0 |
| 70 | 100 | 0 | 0 |
Analysis Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20-100 µL
-
Detection Wavelength: 450 nm for carotenoids. A PDA detector allows for the acquisition of the full absorption spectrum for each peak, aiding in pigment identification.
-
Column Temperature: 25°C
Quantification:
-
Standard Preparation: Prepare a series of standard solutions of authentic this compound of known concentrations.
-
Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared sample extracts.
-
Concentration Determination: Identify the this compound peak in the sample chromatogram based on its retention time and absorption spectrum compared to the standard. Quantify the concentration using the calibration curve.
Mandatory Visualizations
Biochemical Pathway: Putative Biosynthesis of this compound
This compound is an acetylenic carotenoid, meaning it possesses a triple bond in its structure. While the precise enzymatic pathway for this compound biosynthesis in Cryptophytes has not been fully elucidated, it is hypothesized to proceed from zeaxanthin, a common carotenoid precursor. The formation of the acetylenic bond is a key step. A similar conversion occurs in the biosynthesis of diatoxanthin (B1232557) from diadinoxanthin (B97544) in diatoms, which involves a de-epoxidation reaction. It is plausible that a similar enzymatic mechanism is responsible for the formation of this compound from a precursor. The following diagram illustrates a putative pathway.
Experimental Workflow: Chemotaxonomic Identification of Cryptophyta
The following diagram outlines the complete workflow for the identification of Cryptophyta in an environmental or cultured sample using this compound as a chemotaxonomic marker.
Conclusion
The distinct and consistent presence of this compound in Cryptophyta, coupled with its absence in other major algal phyla, underscores its reliability as a chemotaxonomic marker. The experimental protocols detailed in this guide provide a robust framework for the extraction and quantification of this key pigment. By leveraging this compound as a biomarker, researchers and professionals in drug development and related fields can achieve more accurate and efficient identification of Cryptophytes. This chemotaxonomic approach not only enhances our fundamental understanding of algal diversity but also facilitates the targeted exploration of the biotechnological potential of this unique algal group. The continued refinement of analytical techniques and a deeper understanding of the biosynthetic pathways of unique carotenoids like this compound will further solidify the role of chemotaxonomy in modern phycology.
References
- 1. benchchem.com [benchchem.com]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. Green diatom mutants reveal an intricate biosynthetic pathway of fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of carotenoid extraction of a halophilic microalgae | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of carotenoid extraction of a halophilic microalgae - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Alloxanthin in Cryptophyte Photosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted role of alloxanthin in the photosynthetic processes of cryptophyte algae. This compound, a unique acetylenic carotenoid, is a key pigment in the light-harvesting machinery of these organisms, and it also plays a significant role in photoprotection. This document details the physicochemical properties of this compound, its biosynthesis, its function in light energy capture and transfer, and its involvement in non-photochemical quenching. Detailed experimental protocols for the study of this compound and its associated protein complexes are also provided.
Physicochemical Properties of this compound
This compound is a xanthophyll carotenoid characterized by the presence of two triple bonds within its polyene backbone. This structural feature significantly influences its spectroscopic and photophysical properties.
| Property | Value | Reference |
| Molecular Formula | C40H52O2 | [1] |
| Molecular Weight | 564.85 g/mol | [1] |
| S1 (1¹Bu) State Lifetime | 19 ps | [1] |
| S2 (2¹Ag) State Energy | Comparable to zeaxanthin (B1683548) | [1] |
| S1 Energy Transfer Efficiency to Chlorophyll (B73375) a | ~25% | [2] |
The Role of this compound in Light Harvesting
This compound is a major accessory pigment in the chlorophyll a/c-binding proteins (CACs) of cryptophytes, where it absorbs light in the blue-green region of the spectrum and transfers the excitation energy to chlorophyll a.
Energy Transfer Pathways
The transfer of energy from this compound to chlorophyll a occurs through two primary pathways:
-
S2 to Chlorophyll: A rapid transfer from the higher excited singlet state (S2) of this compound.
-
S1 to Chlorophyll: A slower transfer from the lower excited singlet state (S1) of this compound.[2]
The presence of triple bonds in this compound leads to a longer S1 lifetime compared to similar carotenoids without triple bonds, such as zeaxanthin (9 ps).[1] However, the efficiency of energy transfer from the S1 state is relatively low, at approximately 25%.[2] This suggests a potential regulatory role for this compound in light harvesting.[2]
The Role of this compound in Photoprotection
In conditions of excess light, photosynthetic organisms employ mechanisms to dissipate excess energy as heat, a process known as non-photochemical quenching (NPQ). In cryptophytes, NPQ is distinct from the xanthophyll cycle observed in higher plants and involves this compound.
Non-Photochemical Quenching in Cryptophytes
Cryptophytes exhibit a form of NPQ that resembles the rapidly reversible, energy-dependent quenching (qE) found in higher plants.[3] This process is activated by high light intensities (above ~150 µmol m⁻² s⁻¹) and is associated with the protonation of the chlorophyll a/c antennae.[3] Unlike in higher plants, this NPQ mechanism does not involve the enzymatic conversion of xanthophylls.[3] this compound is believed to play a direct role in this quenching process within the CAC antennae.
| Parameter | Value/Characteristic | Reference |
| NPQ Activation Threshold | > 150 µmol m⁻² s⁻¹ | [3] |
| NPQ Type | qE-like (rapidly reversible) | [3] |
| Xanthophyll Cycle | Absent | [3] |
| Quenching Location | Chlorophyll a/c antennae | [3] |
Biosynthesis of this compound
The biosynthesis of this compound proceeds through the general carotenoid pathway, starting from the precursor α-carotene. The key steps involve hydroxylation reactions to introduce hydroxyl groups onto the β- and ε-rings of α-carotene.
While the precise enzymes for the final steps to this compound in cryptophytes are not fully elucidated, the pathway is inferred from the well-characterized biosynthesis of lutein (B1675518) from α-carotene in other organisms.[4] The key enzymes are believed to be cytochrome P450 monooxygenases that catalyze the stereospecific hydroxylation of the carotenoid rings.[4]
Experimental Protocols
Pigment Extraction from Cryptophyte Algae
This protocol describes a general method for the extraction of pigments, including this compound, from cryptophyte cultures.
Materials:
-
Cryptophyte cell culture
-
Centrifuge
-
Freeze-dryer (optional)
-
Mortar and pestle or sonicator
-
100% Acetone (B3395972) (HPLC grade)[5]
-
Methanol (B129727) (HPLC grade)[6]
-
Chloroform (B151607) (HPLC grade)[7]
-
Microcentrifuge tubes
-
Vortex mixer
-
Syringe filters (0.2 µm)
Procedure:
-
Cell Harvesting: Harvest cryptophyte cells from the culture medium by centrifugation (e.g., 5000 x g for 10 minutes).
-
Cell Lysis:
-
Method A (Grinding): If starting with a cell pellet, it can be freeze-dried and then ground to a fine powder using a mortar and pestle with a small amount of solvent.[7]
-
Method B (Sonication): Resuspend the cell pellet in a small volume of extraction solvent and sonicate on ice to disrupt the cells.[6]
-
-
Solvent Extraction:
-
Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g for 5 minutes) to pellet cell debris.
-
Collection: Carefully transfer the supernatant containing the pigments to a clean tube.
-
Repeat Extraction (Optional): Repeat the extraction process with the pellet until the supernatant is colorless to ensure complete pigment recovery.[7]
-
Filtration: Filter the final pigment extract through a 0.2 µm syringe filter to remove any remaining particulate matter before HPLC analysis.
-
Storage: Store the pigment extract at -20°C in the dark to prevent degradation.
HPLC Analysis of Algal Pigments
This protocol provides a general framework for the separation and quantification of this compound and other pigments using reverse-phase HPLC.
Instrumentation and Columns:
-
HPLC system with a diode array detector (DAD) or a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
Mobile Phase:
A common solvent system involves a gradient of two or more solvents. An example system is:
-
Solvent A: Acetonitrile:Methanol:0.1M Tris-HCl (pH 8.0) (84:2:14 v/v/v)[8]
-
Solvent B: Methanol:Ethyl acetate (B1210297) (68:32 v/v)[8]
Gradient Elution:
A typical linear gradient would be from 100% Solvent A to 100% Solvent B over a period of 15-30 minutes, followed by a re-equilibration step with Solvent A.[8][9]
Detection:
-
Monitor the absorbance at 440 nm for carotenoids and chlorophylls.[6]
-
Use the diode array detector to obtain the full absorption spectrum of each peak for pigment identification by comparison with known standards.
Isolation of this compound-Chlorophyll a/c Protein Complexes
This protocol outlines a general procedure for the isolation of intact pigment-protein complexes from cryptophyte thylakoid membranes.
Materials:
-
Cryptophyte cell culture
-
Buffer solutions (e.g., Tris-HCl with osmoticum like sorbitol)
-
Detergent (e.g., n-dodecyl-β-D-maltoside (β-DM))
-
Ultracentrifuge
-
Sucrose (B13894) density gradient solutions
Procedure:
-
Thylakoid Membrane Isolation:
-
Harvest cells and resuspend in a hypotonic buffer to induce osmotic shock and release cellular contents.
-
Homogenize the cells and isolate the thylakoid membranes by differential centrifugation.
-
-
Solubilization:
-
Resuspend the thylakoid membranes in a buffer containing a mild non-ionic detergent like β-DM to solubilize the membrane proteins while preserving their native structure.
-
-
Sucrose Density Gradient Ultracentrifugation:
-
Load the solubilized thylakoid membranes onto a continuous or step sucrose gradient.
-
Perform ultracentrifugation for several hours at high speed. The different pigment-protein complexes will separate into distinct colored bands based on their size and density.
-
-
Fraction Collection:
-
Carefully collect the colored bands corresponding to the this compound-chlorophyll a/c protein complexes.
-
-
Further Purification (Optional):
-
The collected fractions can be further purified using techniques like ion-exchange chromatography or size-exclusion chromatography.
-
Conclusion
This compound is an indispensable component of the photosynthetic apparatus in cryptophytes, contributing significantly to both light harvesting and photoprotection. Its unique chemical structure, featuring two triple bonds, imparts distinct photophysical properties that modulate energy transfer dynamics. The absence of a conventional xanthophyll cycle in cryptophytes highlights the specialized role of this compound in a novel non-photochemical quenching mechanism. The experimental protocols provided herein offer a foundation for the detailed investigation of this compound and its associated protein complexes, paving the way for a deeper understanding of its biological functions and potential applications.
References
- 1. Spectroscopic properties of the triple bond carotenoid this compound [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. Non-Photochemical Quenching in Cryptophyte Alga Rhodomonas salina Is Located in Chlorophyll a/c Antennae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for plant lutein biosynthesis from α-carotene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcsrr.org [ijcsrr.org]
- 6. epic.awi.de [epic.awi.de]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. Carotenoid Pigment Analysis in Leaf Extracts by HPLC - UNFINISHED [protocols.io]
- 9. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
Alloxanthin: A Technical Guide to its Role as a Biomarker for Cryptophyte Algal Blooms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Algal blooms, the rapid increase or accumulation in the population of algae in freshwater or marine water systems, can have significant impacts on aquatic ecosystems and human health. The monitoring and identification of the phytoplankton species responsible for these blooms are crucial for effective management and mitigation strategies. Cryptophytes, a class of algae characterized by the presence of unique pigments, are often associated with these blooms. Alloxanthin, a specific carotenoid found predominantly in cryptophytes, serves as a robust and reliable biomarker for their detection and quantification. This technical guide provides an in-depth overview of the use of this compound as an indicator of cryptophyte algal blooms, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.
This compound as a Specific Biomarker
This compound is a xanthophyll pigment that plays a role in light-harvesting and photoprotection within cryptophyte cells. Its presence is highly specific to this algal class, making it an excellent diagnostic tool for identifying and estimating the biomass of cryptophytes within a mixed phytoplankton community. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique used to separate and quantify this compound from other phytoplankton pigments.
Quantitative Data Presentation
The concentration of this compound in water samples can be directly correlated with the abundance of cryptophytes. The following tables summarize quantitative data from various studies, illustrating the relationship between this compound levels, cryptophyte cell counts, and the ratio of this compound to chlorophyll (B73375) a, another key indicator of phytoplankton biomass.
| Study Location | Cryptophyte Abundance (cells L⁻¹) | This compound Concentration (ng L⁻¹) | Reference |
| Krka River Estuary, Adriatic Sea | 7.9 x 10⁶ (maximum) | 2312 (maximum) | [1] |
| Lake Taihu, China | Undetected before ~1995, generally increased in recent sediments | Concentrations increased in recent sediments | [2] |
| Port Dickson, Strait of Malacca | Not specified | 0.1 - 0.95 µg L⁻¹ (average) | [3] |
Table 1: this compound Concentrations during Cryptophyte Blooms. This table presents reported this compound concentrations during documented cryptophyte bloom events in different aquatic environments.
| Cryptophyte Species | This compound:Chlorophyll a Ratio (w/w) | Growth Conditions | Reference |
| Various Freshwater Species | 0.25 - 0.35 | Field data from various trophic statuses | [4] |
| Marine Species | Generally lower than freshwater species | Western Equatorial Pacific field data | [4] |
Table 2: this compound to Chlorophyll a Ratios in Cryptophytes. This table shows the typical weight-to-weight ratios of this compound to chlorophyll a found in cryptophyte populations. This ratio can be a useful metric for estimating the contribution of cryptophytes to the total phytoplankton biomass.
Experimental Protocols
The accurate quantification of this compound is paramount for its use as a biomarker. The following section details a comprehensive experimental protocol for the analysis of this compound in water samples using High-Performance Liquid Chromatography (HPLC).
Protocol: Quantification of this compound in Water Samples by HPLC
1. Sample Collection and Filtration:
-
Collect water samples from the desired depth using appropriate sampling equipment (e.g., Niskin bottles).
-
Filter a known volume of water (typically 1-2 liters, depending on phytoplankton density) through a glass fiber filter (e.g., Whatman GF/F, 0.7 µm pore size) under low vacuum and subdued light.
-
Immediately after filtration, fold the filter in half, blot it dry, and place it in a cryovial.
-
Flash-freeze the filter in liquid nitrogen and store at -80°C until extraction to prevent pigment degradation.[5]
2. Pigment Extraction:
-
Place the frozen filter in a centrifuge tube with 3-5 mL of 90% acetone.
-
Disrupt the cells and extract the pigments by sonication or mechanical grinding.
-
Allow the extraction to proceed for 24 hours at -20°C in the dark to ensure complete pigment recovery.
-
Centrifuge the extract at 4000 x g for 10 minutes at 4°C to pellet the filter and cellular debris.
-
Carefully transfer the supernatant to a clean vial.
3. HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is required. A C18 reversed-phase column is typically used for pigment separation.
-
Mobile Phase: A common mobile phase gradient system involves two or three solvents. For example:
-
Solvent A: 80:20 methanol:0.5 M ammonium (B1175870) acetate
-
Solvent B: 90:10 acetonitrile:water
-
Solvent C: Ethyl acetate
-
-
Gradient Elution: A typical gradient program starts with a high concentration of the weaker solvent (A) and gradually increases the concentration of the stronger solvents (B and C) to elute the pigments based on their polarity.
-
Detection: Monitor the eluting pigments at 450 nm, the characteristic absorption maximum for many carotenoids, including this compound. A full spectrum (400-700 nm) should be recorded using the PDA detector to confirm pigment identity based on its unique absorption spectrum.
-
Quantification: Create a standard curve using a certified this compound standard of known concentration. The concentration of this compound in the sample extract can then be determined by comparing its peak area to the standard curve.
4. Data Calculation:
-
Calculate the concentration of this compound in the original water sample using the following formula:
This compound (ng L⁻¹) = (C_extract * V_extract) / V_filtered
Where:
-
C_extract is the concentration of this compound in the extract (ng mL⁻¹) determined from the HPLC analysis.
-
V_extract is the total volume of the solvent used for extraction (mL).
-
V_filtered is the volume of water filtered (L).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and the analytical methodology, the following diagrams have been generated using the Graphviz DOT language.
Caption: Proposed biosynthetic pathway of this compound from zeaxanthin in cryptophytes.
Caption: Experimental workflow for the quantification of this compound using HPLC.
Conclusion
This compound is an indispensable tool for researchers and scientists studying algal blooms. Its high specificity to cryptophytes allows for accurate and reliable detection and quantification of this algal group. The standardized HPLC protocol detailed in this guide provides a robust methodology for obtaining precise quantitative data. By utilizing this compound as a biomarker, the scientific community can gain deeper insights into the dynamics of algal blooms, leading to improved monitoring, management, and potential development of targeted mitigation strategies. The presented data and visualizations serve as a valuable resource for professionals in the fields of aquatic science, environmental monitoring, and drug discovery from natural products.
References
Alloxanthin as a Biomarker in Aquatic Food Web Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxanthin, a specific carotenoid pigment, serves as a crucial biomarker for the presence and biomass of cryptophyte algae in aquatic ecosystems. Due to its unique presence in this algal group, this compound provides a powerful tool for tracing the flow of energy and organic matter from these primary producers through various trophic levels. Cryptophytes are recognized as a high-quality food source for zooplankton due to their rich composition of essential fatty acids and amino acids. Consequently, tracking the transference of this compound offers valuable insights into predator-prey relationships and the overall structure and function of aquatic food webs. This technical guide provides an in-depth overview of the role of this compound in aquatic food web studies, including quantitative data, detailed experimental protocols, and visualizations of key processes.
Data Presentation: this compound Concentrations in Aquatic Ecosystems
The concentration of this compound can vary significantly depending on the specific organism, environmental conditions, and trophic level. The following tables summarize quantitative data reported in the literature for this compound content in phytoplankton, zooplankton, and sediment, providing a baseline for comparative studies.
Table 1: this compound Content in Phytoplankton
| Species/Group | Condition | This compound Content | This compound:Chl a Ratio | Reference |
| Rhodomonas marina | Low Light (Exponential Growth) | 2.5 pg cell⁻¹ | - | [1] |
| Rhodomonas marina | High Light (Exponential Growth) | 2.3 pg cell⁻¹ | Increased 1.9-fold from low to high light | [1] |
| Rhodomonas marina | Nitrogen Replete (Exponential Growth) | 1.99 pg cell⁻¹ | 0.44 | [1] |
| Rhodomonas marina | Nitrogen Deplete (Stationary Phase) | 1.09 pg cell⁻¹ | 4.00 | [1] |
| Rhodomonas baltica | Nitrogen Replete (Exponential Growth) | - | 0.35 | [1] |
| Rhodomonas salina | Nitrogen Replete (Exponential Growth) | - | 0.36 | [1] |
| Chroomonas vectensis | Nitrogen Replete (Exponential Growth) | - | 0.56 | [1] |
Table 2: this compound Content in Zooplankton
| Species/Group | Location/Study | This compound Content (µg/g dry weight) | Key Finding | Reference |
| Copepod (Arctodiaptomus salinus) | Lake Shira | Up to 80 µg/g | High selective consumption of cryptophytes | [2] |
Table 3: this compound Content in Sediments
| Location | Sediment Type | This compound Concentration | Note | Reference |
| Trout Lake, Wisconsin | Oxic and Reducing Basins | - | Relatively high preservation | [3] |
| Long Pond, GA, USA | Lake Sediment Core | Variable (nmol pigment g⁻¹ organic matter) | Used to reconstruct historical phytoplankton communities | [4] |
| Ems-Dollard Estuary | Intertidal Mudflat | Low | Poor preservation due to exposure to light and air | |
| Laajalahti Bay | Eutrophic brackish coastal inlet | Dominant carotenoid | Indicates the importance of cryptophytes |
Experimental Protocols
The accurate quantification of this compound is paramount for its use as a biomarker. High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of phytoplankton pigments, including this compound.
Detailed Methodology for this compound Analysis using HPLC
This protocol is a synthesis of established methods for the extraction and quantification of carotenoids from aquatic samples.[5][6][7]
1. Sample Collection and Filtration:
-
Collect water samples from the desired depth using Niskin bottles or other appropriate samplers.
-
Filter a known volume of water (typically 1-4 liters, depending on phytoplankton density) through a 25 mm or 47 mm glass fiber filter (GF/F) under low vacuum pressure.
-
To minimize pigment degradation, perform filtration in subdued light.
-
Immediately after filtration, fold the filter, place it in a cryovial, and flash-freeze in liquid nitrogen. Store at -80°C until extraction.
2. Pigment Extraction:
-
Place the frozen filter in a centrifuge tube with 3 mL of 90% acetone (B3395972).[5] Other solvents like 100% acetone or methanol (B129727) can also be used.[6]
-
Disrupt the cells to release pigments by sonication or mechanical grinding.
-
Extract the pigments by incubating the sample at -20°C for 24 hours in the dark.
-
Centrifuge the extract at 4000 rpm for 5 minutes to pellet the filter and cellular debris.
-
Carefully transfer the supernatant to a clean vial.
3. HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a photodiode array (PDA) or UV-Vis detector is required.[5][6]
-
Mobile Phase: A common mobile phase gradient system consists of three solvents:
-
Solvent A: 80:20 methanol: 0.5 M ammonium (B1175870) acetate (B1210297) (v/v)
-
Solvent B: 90:10 acetonitrile: water (v/v)
-
Solvent C: Ethyl acetate[6]
-
-
Gradient Elution: A typical gradient program starts with a high percentage of polar solvents and gradually increases the proportion of non-polar solvent to elute pigments with different polarities.
-
Detection: Monitor the elution of pigments at 450 nm, the characteristic absorption maximum for most carotenoids, including this compound. A PDA detector allows for the acquisition of the full absorption spectrum of each peak for positive identification.
-
Quantification: Calibrate the HPLC system using a certified this compound standard (e.g., from DHI Lab Products).[8] Calculate the concentration of this compound in the sample based on the peak area of the this compound standard and the sample injection volume.
Mandatory Visualizations
Experimental Workflow for this compound-Based Food Web Analysis
The following diagram illustrates the typical workflow for studying aquatic food webs using this compound as a biomarker.
References
- 1. academic.oup.com [academic.oup.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 6. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 7. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 8. labproducts.dhigroup.com [labproducts.dhigroup.com]
The Significance of Alloxanthin in Marine Ecology: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alloxanthin, a unique acetylenic carotenoid, serves as a critical biomarker for cryptophyte algae, a significant component of marine and freshwater phytoplankton communities. Its distinct chemical structure and exclusive presence in this algal group make it an invaluable tool for tracking marine ecological processes, including primary production, food web dynamics, and the impact of environmental changes. Beyond its ecological significance, this compound exhibits potent antioxidant and anti-inflammatory properties, positioning it as a promising candidate for pharmaceutical and nutraceutical development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthesis, and established roles in marine ecosystems. It further details experimental protocols for its extraction and quantification, presents quantitative data on its distribution, and explores its potential pharmacological applications through hypothesized signaling pathways.
Introduction to this compound
This compound is a C40 carotenoid belonging to the xanthophyll subclass, characterized by the presence of oxygen in its structure.[1][2] Its molecular formula is C40H52O2, and it possesses a unique 7,8-acetylenic bond that distinguishes it from many other common carotenoids.[1][3] This structural feature contributes to its chemical reactivity and biological functions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C40H52O2 | [1] |
| Molecular Weight | 564.8 g/mol | [1] |
| IUPAC Name | (1R)-4-[(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-1,17-diynyl]-3,5,5-trimethylcyclohex-3-en-1-ol | [1] |
| CAS Number | 28380-31-6 | [1] |
| Melting Point | 188-190 °C | [2] |
| Class | Diterpenoid | [1][4] |
Biosynthesis of this compound
The biosynthesis of this compound in cryptophytes, like other carotenoids, originates from the isoprenoid pathway.[3][5] Isopentenyl pyrophosphate (IPP), a C5 compound, serves as the fundamental building block. The synthesis of carotenoids can proceed through either the mevalonate (B85504) (MVA) pathway in the cytoplasm or the non-mevalonate (MEP) pathway in the plastids.[5] While the precise enzymatic steps leading to the formation of the characteristic acetylenic bonds in this compound are not fully elucidated, the general pathway is understood to branch from the synthesis of α-carotene and zeaxanthin.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidants inhibit the in vitro production of inflammatory cytokines in Crohn's disease and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Alloxanthin: A Potent Biomarker for Assessing Water Quality
An In-depth Technical Guide for Researchers and Environmental Scientists
The carotenoid pigment alloxanthin serves as a crucial biomarker for the presence and abundance of cryptophyte algae in aquatic ecosystems. Due to the specific ecological niches occupied by cryptophytes, the concentration of this compound in a water body can provide significant insights into its trophic state and overall water quality. This technical guide synthesizes the relationship between this compound and water quality, details experimental protocols for its quantification, and presents quantitative data from various studies.
The Significance of this compound in Water Quality Assessment
This compound is a pigment uniquely found in cryptophytes, a group of single-celled algae.[1][2] The presence and concentration of this pigment are, therefore, direct indicators of the cryptophyte population. Cryptophytes often thrive in specific environmental conditions, particularly in waters with elevated nutrient concentrations, making this compound a valuable tool for monitoring eutrophication and nutrient pollution.[3][4][5][6]
Studies have demonstrated a positive correlation between cryptophyte abundance and concentrations of nutrients such as ammonium (B1175870) (NH₄⁺) and phosphate (B84403) (PO₄³⁻).[7] Conversely, cryptophyte dominance tends to decrease with improved water quality, characterized by lower nutrient levels and increased light penetration.[7] Therefore, monitoring this compound levels can help in tracking the impact of nutrient pollution from sources like agricultural runoff and urban stormwater.[8]
Quantitative Relationship between this compound and Water Quality Parameters
The following table summarizes quantitative data from various studies, illustrating the correlation between this compound concentrations and key water quality indicators. This data highlights the utility of this compound as a biomarker for assessing the trophic status of aquatic environments.
| Study Location | This compound Concentration (µg/L) | Total Nitrogen (TN) (µg/L) | Total Phosphorus (TP) (µg/L) | Water Temperature (°C) | Secchi Depth (m) | Dominant Phytoplankton Group | Reference |
| Coastal Ecosystem (Yeongil Bay) | High (exact values not specified, but cryptophyte dominance was 70% in 2010) | Positively correlated with NH₄⁺ | Positively correlated with PO₄³⁻ | Not Specified | Negatively correlated | Cryptophytes (in 2010) | [7] |
| Tidal Estuary (Lafayette River) | Associated with Chla concentrations of 20.8–30.7 µg L⁻¹ during a bloom | Increased with Dissolved Inorganic Nitrogen (DIN) | Negatively correlated with PO₄³⁻ | Not Specified | Not Specified | Cryptomonads | [9] |
| Lake Shira | Reaching 80 μg/g in zooplankton | Not Specified | Not Specified | Not Specified | Not Specified | Cryptophyte algae | [10] |
Experimental Protocols for this compound Quantification
The accurate measurement of this compound is critical for its use as a water quality biomarker. High-Performance Liquid Chromatography (HPLC) is the most widely accepted and precise method for the quantification of algal pigments, including this compound.[11][12][13]
Sample Collection and Preparation
-
Water Sampling: Collect water samples from the desired depths using Niskin bottles or other appropriate samplers.[11] Samples should be transferred to opaque containers to prevent photodegradation of pigments.
-
Filtration: Under subdued light, filter a known volume of the water sample (typically 1-4 liters) through a glass fiber filter (e.g., GF/F) to concentrate the phytoplankton cells.[11]
-
Storage: Immediately after filtration, fold the filter, place it in a cryovial, and store it in liquid nitrogen or at -80°C until extraction to minimize pigment degradation.[11]
Pigment Extraction
-
Solvent Selection: Acetone (B3395972) is a commonly used solvent for extracting carotenoids from algal cells.[14] A 90% acetone solution is often effective.
-
Extraction Procedure:
-
Place the frozen filter in a centrifuge tube with a known volume of 90% acetone.
-
Disrupt the cells to release the pigments. This can be achieved by sonication or by using a mechanical grinder.[15]
-
Allow the extraction to proceed for a set period (e.g., 24 hours) at a low temperature (e.g., -20°C) in the dark to prevent pigment degradation.[11]
-
Centrifuge the extract to pellet the cell debris and filter paper.
-
Carefully transfer the supernatant containing the pigments to a clean vial.
-
HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector is required. A C18 reverse-phase column is typically used for pigment separation.[11]
-
Mobile Phase: A gradient of two or more solvents is used to separate the pigments. A common mobile phase system consists of a mixture of methanol, acetonitrile, and water.[11]
-
Injection and Detection:
-
Inject a known volume of the pigment extract into the HPLC system.
-
The pigments are separated based on their polarity as they pass through the column.
-
The PDA detector measures the absorbance of the eluting pigments at different wavelengths. This compound has a characteristic absorption spectrum and retention time that allows for its identification and quantification.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram to the peak area of a known concentration of an this compound standard.
Visualizing the Workflow and Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflow for this compound analysis and the logical relationship between this compound and water quality.
Conclusion
This compound is a highly specific and sensitive biomarker for the presence of cryptophytes, making it an invaluable tool in the assessment of water quality. Its strong correlation with nutrient levels and other indicators of eutrophication allows for effective monitoring of aquatic ecosystem health. The standardized and robust methodology of HPLC ensures the accurate quantification of this compound, providing reliable data for researchers, environmental managers, and policymakers. The continued use of this compound as a biomarker will be crucial in understanding and mitigating the impacts of nutrient pollution on our vital water resources.
References
- 1. This compound: Significance and symbolism [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tracing nutrient pollution from industrialized animal production in a large coastal watershed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nutrient pollution damages streams in ways previously unknown, ecologists find - UGA Today [news.uga.edu]
- 6. epa.gov [epa.gov]
- 7. Frontiers | Water Quality Improvement Shifts the Dominant Phytoplankton Group From Cryptophytes to Diatoms in a Coastal Ecosystem [frontiersin.org]
- 8. sperdirect.com [sperdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 12. mdpi.com [mdpi.com]
- 13. limnetica.net [limnetica.net]
- 14. Setup of an Extraction Method for the Analysis of Carotenoids in Microgreens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Antioxidant Potential of Alloxanthin in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the antioxidant potential and specific biological mechanisms of alloxanthin is limited. This guide leverages the extensive research conducted on the structurally similar and well-studied xanthophyll carotenoid, astaxanthin (B1665798), as a predictive framework for the potential activities of this compound. The experimental protocols and mechanistic insights described herein are established for carotenoid research and are proposed as applicable methodologies for the investigation of this compound.
Executive Summary
This compound, an acetylenic carotenoid found in various marine algae, possesses a unique molecular structure that suggests significant antioxidant potential. While direct experimental evidence is emerging, its structural analogy to astaxanthin—a potent natural antioxidant—provides a strong basis for predicting its biological activities. This technical guide synthesizes the current understanding of xanthophyll carotenoids' antioxidant mechanisms, details relevant experimental protocols for their evaluation, and visualizes the key signaling pathways likely modulated by this compound in biological systems. The information presented aims to equip researchers and drug development professionals with the foundational knowledge and methodologies required to explore the therapeutic promise of this compound.
Molecular Overview of this compound
This compound is a C40 carotenoid characterized by a polyene chain with conjugated double bonds and terminal ionone (B8125255) rings. A distinguishing feature of this compound is the presence of triple bonds (acetylenic groups) within its structure. This extensive system of conjugated double and triple bonds is the primary determinant of its predicted antioxidant activity, enabling it to effectively delocalize electrons and neutralize reactive oxygen species (ROS).
Putative Antioxidant Mechanisms of this compound
Based on studies of related xanthophylls like astaxanthin, this compound is likely to exert its antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: this compound can directly neutralize free radicals by donating an electron or a hydrogen atom, thereby terminating damaging radical chain reactions. Its lipophilic nature allows it to integrate into cellular membranes, protecting lipids from peroxidation.
-
Modulation of Endogenous Antioxidant Defenses: this compound may upregulate the body's innate antioxidant systems by activating key signaling pathways, leading to the expression of cytoprotective enzymes.
Key Signaling Pathways in Carotenoid-Mediated Antioxidation
The antioxidant and anti-inflammatory effects of xanthophyll carotenoids are often mediated by their influence on critical cellular signaling pathways.
Nrf2/Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1][2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or the presence of antioxidants like xanthophylls can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[3]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses.[4][5][6] Oxidative stress can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[7][8] Xanthophylls such as astaxanthin have been shown to inhibit NF-κB activation by suppressing IKK activity and preventing IκBα degradation, thereby exerting anti-inflammatory effects.[4][7]
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] The major MAPK subfamilies include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Oxidative stress can lead to the activation of these pathways.[10] Some carotenoids have been found to modulate MAPK signaling, which can in turn influence downstream events like NF-κB activation and apoptosis.[11][12]
Quantitative Data on Antioxidant Activity of Xanthophylls
| Carotenoid | Assay | IC50 / Activity Value | Reference |
| Astaxanthin | DPPH Radical Scavenging | 39.1 ± 1.14 µg/mL | [13] |
| Astaxanthin | Peroxyl Radical Scavenging | Relative activity of 1.0-1.3 (Trolox = 1.0) | [14] |
| β-Carotene | DPPH Radical Scavenging | ~54 times less potent than astaxanthin | [13] |
| Vitamin C | DPPH Radical Scavenging | ~65 times less potent than astaxanthin | [13] |
| Vitamin E | DPPH Radical Scavenging | ~14 times less potent than astaxanthin | [13] |
Experimental Protocols for Assessing Antioxidant Potential
To evaluate the antioxidant potential of this compound, a combination of chemical-based and cell-based assays is recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[15][16][17]
-
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at ~517 nm.
-
Materials:
-
DPPH solution (0.1 mM in methanol (B129727) or ethanol)
-
This compound stock solution (in a suitable solvent like DMSO or chloroform)
-
Methanol or ethanol (B145695)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate or spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution and the positive control.
-
In a 96-well plate, add a specific volume of the sample or control to the wells.
-
Add the DPPH working solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[18][19][20]
-
Principle: The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at ~734 nm.
-
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
This compound stock solution
-
Ethanol or phosphate-buffered saline (PBS)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing the ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours. Dilute the solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the ABTS•+ working solution to the wells of a 96-well plate.
-
Add the this compound samples or positive control to the wells and mix.
-
Incubate at room temperature for a defined time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[21][22]
-
Principle: The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by ROS. The ability of an antioxidant to prevent this fluorescence is measured.
-
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium
-
DCFH-DA solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
This compound stock solution
-
Positive control (e.g., Quercetin)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed HepG2 cells in a 96-well black microplate and grow to confluence.
-
Wash the cells and treat them with various concentrations of this compound or the positive control, along with the DCFH-DA probe.
-
After incubation, wash the cells to remove the extracellular compound and probe.
-
Add the AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence kinetics over a period of time (e.g., 1 hour) at an excitation of 485 nm and an emission of 538 nm.
-
Calculate the area under the curve and determine the CAA value, often expressed as quercetin (B1663063) equivalents.
-
Conclusion and Future Directions
This compound presents a compelling profile as a potentially potent antioxidant, largely inferred from its structural similarity to astaxanthin. The proposed mechanisms of action, including direct radical scavenging and modulation of the Nrf2, NF-κB, and MAPK signaling pathways, offer exciting avenues for research and therapeutic development. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's antioxidant capacity. Future research should focus on obtaining direct quantitative data for this compound in various antioxidant assays, elucidating its specific interactions with cellular signaling pathways, and evaluating its efficacy in preclinical models of diseases associated with oxidative stress. Such studies will be crucial in unlocking the full therapeutic potential of this marine-derived carotenoid.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Astaxanthin inhibits cytokines production and inflammatory gene expression by suppressing IκB kinase-dependent nuclear factor κB activation in pre and postpartum Murrah buffaloes during different seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-κB signaling pathway by astaxanthin supplementation for prevention of heat stress-induced inflammatory changes and apoptosis in Karan Fries heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Astaxanthin inhibits nitric oxide production and inflammatory gene expression by suppressing I(kappa)B kinase-dependent NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Astaxanthin inhibits NF-κB and Wnt/β-catenin signaling pathways via inactivation of Erk/MAPK and PI3K/Akt to induce intrinsic apoptosis in a hamster model of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Zeaxanthin Induces Apoptosis via ROS-Regulated MAPK and AKT Signaling Pathway in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zeaxanthin Dipalmitate Therapeutically Improves Hepatic Functions in an Alcoholic Fatty Liver Disease Model through Modulating MAPK Pathway | PLOS One [journals.plos.org]
- 12. Fucoxanthin Suppresses Osteoclastogenesis via Modulation of MAP Kinase and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant activities of astaxanthin and related carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 19. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 20. protocols.io [protocols.io]
- 21. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Alloxanthin Extraction from Phytoplankton
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxanthin is a key carotenoid pigment found in certain classes of phytoplankton, particularly Cryptophytes. Its presence and concentration are valuable biomarkers for studying phytoplankton community structure, primary productivity, and the trophic dynamics of aquatic ecosystems.[1] Furthermore, as a xanthophyll, this compound possesses antioxidant properties that are of interest to the pharmaceutical and nutraceutical industries. Accurate and efficient extraction of this compound from phytoplankton is crucial for these research and development applications.
This document provides a detailed protocol for the extraction of this compound from phytoplankton, covering sample preparation, solvent selection, extraction procedures, and analytical quantification. The methodologies are based on established practices for phytoplankton pigment analysis.[2][3]
Data Presentation
The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, extraction time, and temperature. The following table summarizes quantitative data from various studies on phytoplankton pigment extraction, providing a comparative overview of different methodologies.
| Parameter | Method/Solvent | Value/Range | Species/Sample Type | Efficacy/Remarks | Reference |
| Solvent Choice | Acetone (B3395972) (90% or 100%) | - | General Phytoplankton | Widely used, successfully extracts a broad range of carotenoids and chlorophylls.[2][4][5] | [2][4][5] |
| Methanol (B129727) | - | General Phytoplankton | Can cause breakdown of chlorophylls, but may be a safer alternative to DMF for field analyses.[2] | [2] | |
| Dimethylformamide (DMF) | - | Cultured Phytoplankton | Showed the greatest pigment concentration in some studies, but is toxic.[2] | [2] | |
| Ethanol | - | Phaeodactylum tricornutum | Effective for fucoxanthin (B1674175) extraction, suggesting potential for other xanthophylls.[6] | [6] | |
| Extraction Time | Acetone | 24-48 hours | General Phytoplankton | Longer extraction times are generally accepted for efficient extraction from natural populations.[3][4] | [3][4] |
| Ethanol | 2 hours | Phaeodactylum tricornutum | Shorter extraction time at a slightly elevated temperature (45°C).[6] | [6] | |
| Temperature | Acetone | 4°C or -20°C | Marine Sediments, Phytoplankton | Refrigeration or freezing is crucial for preventing pigment degradation during storage and extraction.[2][3] | [2][3] |
| Cell Disruption | Homogenization/Sonication | - | Nannoplankton with thick cell walls | Mechanical disruption is essential for complete pigment release.[7] | [7] |
| Pigment Stability | Storage | -80°C or Liquid Nitrogen | Phytoplankton on filters | Essential for long-term storage to minimize pigment degradation.[3] | [3] |
| Antioxidant Addition | 0.1% BHT | Standard Solutions | Prevents the formation of chlorophyll (B73375) a allomers and degradation of carotenoids.[3][8] | [3][8] |
Experimental Protocols
This protocol details a standard method for the extraction of this compound from phytoplankton for subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
Phytoplankton Sample: Collected on a glass fiber filter (e.g., GF/F).
-
Solvents:
-
100% Acetone (HPLC grade)
-
90% Acetone (v/v with distilled water)
-
Methanol (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Ammonium (B1175870) Acetate solution (0.5 M)
-
Acetonitrile (B52724) (HPLC grade)
-
-
Internal Standard: Canthaxanthin (B1668269) (optional, for correcting volume changes).[3]
-
Antioxidant: 2,6-di-tert-butyl-p-cresol (BHT).[3]
-
Equipment:
-
Centrifuge and centrifuge tubes (amber colored or covered in foil)
-
Vortex mixer
-
Pipettes
-
Syringe filters (0.2 µm, PTFE)
-
HPLC vials (amber)
-
Glass homogenizer or sonicator
-
Nitrogen gas supply (for solvent evaporation)
-
Sample Preparation and Storage
-
Filtration: Filter a known volume of water containing phytoplankton onto a glass fiber filter. The volume will depend on the phytoplankton density.
-
Storage: To prevent pigment degradation, filters should be immediately processed or stored in liquid nitrogen or at -80°C.[3] All subsequent steps should be performed in low light and at low temperatures to minimize isomerization and degradation of this compound.[3][9]
Pigment Extraction
-
Solvent Preparation: Prepare 3 mL of 100% acetone in a centrifuge tube. If using an internal standard, add a known concentration of canthaxanthin to the acetone.[3]
-
Extraction:
-
Place the frozen filter into the centrifuge tube with acetone.
-
For phytoplankton with robust cell walls, mechanical disruption is necessary. This can be achieved by:
-
Vortex the sample to ensure thorough mixing.
-
-
Incubation: Allow the pigments to extract for 24-48 hours at -20°C in the dark.[3]
-
Centrifugation: Centrifuge the sample at approximately 1,500 rpm for 5 minutes to pellet the filter and cell debris.[3]
-
Supernatant Collection: Carefully decant the supernatant containing the extracted pigments into a clean tube.
Preparation for HPLC Analysis
-
Solvent Evaporation (Optional but Recommended): Evaporate the acetone from the extract under a gentle stream of nitrogen gas. This step is crucial if the HPLC mobile phase is not compatible with acetone.
-
Reconstitution: Reconstitute the dried pigment extract in a small, precise volume (e.g., 1 mL) of a solvent compatible with the initial HPLC mobile phase (e.g., a mixture of the initial mobile phase solvents).
-
Water Addition: Combine 1 mL of the pigment extract with 300 µL of deionized distilled water in an HPLC vial.[3] This step is specific to the protocol by Mantoura and Lewellyn (1983) and subsequent modifications.[3]
-
Filtration: Filter the final extract through a 0.2 µm syringe filter into an amber HPLC vial to remove any remaining particulate matter.
-
Analysis: The sample is now ready for injection into the HPLC system.
HPLC Analysis
High-performance liquid chromatography is the standard method for separating and quantifying phytoplankton pigments.[2][10]
-
Column: A C18 reversed-phase column is commonly used for pigment separation.[3]
-
Mobile Phase: A gradient elution with a multi-solvent system is typically employed. A common system involves:
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at specific wavelengths. This compound has a characteristic absorption maximum around 453 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to that of a certified this compound standard.
Visualization
The following diagrams illustrate the experimental workflow for this compound extraction and a conceptual signaling pathway where this compound, as an antioxidant, might play a role in mitigating oxidative stress.
Caption: Workflow for the extraction of this compound from phytoplankton samples.
Caption: Conceptual diagram of this compound acting as an antioxidant.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 3. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | "Salting-out" concentration of phytoplankton pigment extracts previous to their analysis by HPLC [frontiersin.org]
- 6. A Rapid Method for the Determination of Fucoxanthin in Diatom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. OPG [opg.optica.org]
Application Notes and Protocols for Alloxanthin Quantification using Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxanthin is a key carotenoid pigment found predominantly in cryptophyte algae. As a potent antioxidant, its identification and quantification are of significant interest in the fields of pharmacology, food science, and natural product research. This document provides a detailed methodology for the quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC), a robust and widely used analytical technique for separating and quantifying components in a mixture.[1]
The protocols outlined below cover sample preparation from algal cultures, HPLC analysis, and the generation of a standard curve for accurate quantification. Additionally, expected performance characteristics of the method are provided to guide researchers in validating their results.
Experimental Protocols
Sample Preparation from Algal Cultures
A critical step in the accurate quantification of this compound is the efficient extraction of the pigment from the sample matrix while minimizing degradation. The following protocol is a general guideline for extracting carotenoids from algal biomass.
Materials:
-
Freeze-dried algal biomass
-
Methanol (B129727) (HPLC grade)
-
Acetone (HPLC grade)
-
Deionized water
-
Liquid nitrogen
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, nylon or PTFE)
-
Amber vials
Procedure:
-
Cell Lysis: Freeze approximately 10-20 mg of lyophilized algal biomass with liquid nitrogen and grind to a fine powder using a mortar and pestle. This step disrupts the cell walls to facilitate solvent extraction.
-
Solvent Extraction: Transfer the powdered biomass to a microcentrifuge tube. Add 1 mL of a 1:1 (v/v) mixture of methanol and acetone.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the pigments.
-
Centrifugation: Centrifuge the suspension at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted pigments to a clean amber vial. The use of amber vials is crucial to protect the light-sensitive this compound from degradation.
-
Re-extraction: To ensure complete extraction, repeat the process by adding another 1 mL of the methanol/acetone mixture to the pellet, vortexing, centrifuging, and collecting the supernatant. Combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into a clean HPLC vial to remove any remaining particulate matter that could interfere with the HPLC analysis.[1]
-
Storage: If not analyzed immediately, store the extracted sample at -20°C in the dark.
Preparation of this compound Standard Solutions
Accurate quantification requires the preparation of a standard curve from a certified reference material of this compound.
Materials:
-
This compound standard (crystalline or oil suspension)
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Volumetric flasks
-
Micropipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a 1:1 (v/v) methanol/acetone mixture to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standards: Perform serial dilutions of the stock solution with the same solvent mixture to prepare a series of working standards with concentrations ranging from, for example, 0.1 µg/mL to 20 µg/mL.[2]
-
Storage: Store the standard solutions in amber vials at -20°C.
Reverse-Phase HPLC Method
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Acetonitrile:Water (90:10, v/v) |
| Mobile Phase B | Ethyl Acetate |
| Gradient Elution | 0-15 min: 100% A; 15-25 min: linear gradient to 60% A, 40% B; 25-30 min: hold at 60% A, 40% B; 30-35 min: linear gradient back to 100% A; 35-45 min: re-equilibration at 100% A. This is a representative gradient and may need optimization. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 454 nm (this compound has an absorption maximum around this wavelength in common HPLC eluents)[3] |
Data Analysis and Quantification
Standard Curve Generation
-
Inject the prepared this compound standard solutions in ascending order of concentration.
-
Obtain the peak area for this compound from the chromatogram for each standard.
-
Plot a graph of peak area versus the known concentration of the standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the peak area, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The coefficient of determination (R²) should be ≥ 0.995 for a good linear fit.[2]
Quantification of this compound in Samples
-
Inject the prepared sample extract into the HPLC system.
-
Identify the this compound peak in the sample chromatogram based on its retention time, which should match that of the standard. Confirmation can be done by comparing the UV-Vis spectrum of the peak with that of the standard.
-
Determine the peak area of this compound in the sample.
-
Calculate the concentration of this compound in the sample using the equation from the standard curve.
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
-
The final concentration in the original biomass should be calculated considering the initial weight of the biomass and the volume of the extraction solvent.
Data Presentation
Quantitative Data Summary
The following table summarizes typical validation parameters for a reverse-phase HPLC method for carotenoid quantification. These values can be used as a benchmark for method validation.
| Parameter | Typical Value/Range |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.07 - 0.3 µg/mL |
| Precision (RSD%) | < 5% |
| Recovery (%) | 90 - 110% |
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.[2][4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Logical Relationship for Quantification
Caption: Logical flow for calculating this compound concentration.
References
- 1. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 2. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epic.awi.de [epic.awi.de]
- 4. Optimization and validation of reverse phase HPLC method for qualitative and quantitative assessment of polyphenols in seaweed - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Determination of Alloxanthin Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxanthin is a key carotenoid pigment found predominantly in cryptophyte algae. As a member of the xanthophyll family, it plays a vital role in the light-harvesting complex and in protecting the photosynthetic apparatus from photodamage. Beyond its biological role in algae, this compound is of increasing interest to researchers in various fields, including drug development, due to its potent antioxidant properties. The ability to accurately quantify this compound concentration is crucial for studies related to algal ecophysiology, biofuel production, and the investigation of its potential as a therapeutic agent.
This document provides a detailed application note and protocol for the spectrophotometric determination of this compound concentration. Spectrophotometry offers a rapid, cost-effective, and widely accessible method for quantifying pigments. The principle is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of the analyte in a solution.
Principle of the Method
The concentration of this compound in a sample extract is determined by measuring its absorbance at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. The concentration is then calculated using the Beer-Lambert equation (A = εbc), where A is the absorbance, ε (epsilon) is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration of this compound. Due to the potential for spectral interference from other pigments, particularly chlorophylls (B1240455) which are co-extracted, a correction method is applied to enhance the accuracy of the quantification.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the spectrophotometric determination of this compound.
Table 1: Spectroscopic Properties of this compound
| Parameter | Value | Solvent | Reference |
| Molar Extinction Coefficient (ε) | 141 x 10³ L mol⁻¹ cm⁻¹ | Acetone (B3395972) | |
| Absorption Maxima (λmax) | 428, 454, 483 nm | Acetone | |
| 427, 450, 478 nm | Ethanol | ||
| 430, 451, 480 nm | Diethyl Ether | ||
| 427, 451, 482 nm | Hexane | ||
| Molecular Weight | 564.85 g/mol | - |
Table 2: Method Validation Parameters (Representative Values)
| Parameter | Value | Notes |
| Linearity Range | 0.5 - 10 µg/mL | The method is expected to be linear within this range. A calibration curve should be generated to confirm. |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
Experimental Protocols
Reagents and Materials
-
This compound standard (if available, for calibration)
-
Acetone (100%, HPLC grade)
-
Methanol (HPLC grade)
-
Distilled or deionized water
-
Glass microfiber filters (e.g., GF/F)
-
Centrifuge tubes (15 mL and 50 mL)
-
Tissue grinder or sonicator
-
Spectrophotometer (UV-Vis)
-
Quartz or glass cuvettes (1 cm path length)
-
Vortex mixer
-
Centrifuge
Sample Preparation and Pigment Extraction
This protocol is designed for the extraction of this compound from cryptophyte algae cultures.
-
Harvesting Cells: Centrifuge a known volume of the algal culture (e.g., 10-50 mL, depending on cell density) at 5,000 x g for 10 minutes at 4°C to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet by resuspending it in a suitable buffer or filtered medium and centrifuge again. This step removes extracellular contaminants.
-
Pigment Extraction:
-
Add 5-10 mL of 100% acetone to the cell pellet.
-
Thoroughly resuspend the pellet by vortexing.
-
Disrupt the cells to ensure complete pigment extraction. This can be achieved by:
-
Sonication: Place the tube in an ice bath and sonicate with short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes.
-
Grinding: Use a tissue grinder to homogenize the cell suspension.
-
-
-
Extraction Incubation: Wrap the tube in aluminum foil to protect it from light and incubate at 4°C for 1-2 hours to allow for complete extraction of pigments.
-
Clarification: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the clear supernatant containing the pigment extract to a new, clean tube. This is your sample for analysis.
Note: All steps should be performed under dim light and on ice to minimize pigment degradation.
Preparation of Standard Solutions (for Calibration Curve)
If an this compound standard is available, prepare a stock solution and a series of dilutions to generate a calibration curve.
-
Stock Solution: Accurately weigh a small amount of this compound standard and dissolve it in 100% acetone to a known concentration (e.g., 100 µg/mL). Store the stock solution in an amber vial at -20°C.
-
Working Standards: Prepare a series of dilutions from the stock solution using 100% acetone to cover the expected concentration range of your samples (e.g., 0.5, 1, 2, 5, 10 µg/mL).
Spectrophotometric Measurement
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Blanking: Use 100% acetone as a blank to zero the instrument.
-
Absorbance Reading:
-
Measure the absorbance of the pigment extract at the following wavelengths: 454 nm (λmax for this compound), 630 nm, 647 nm, 664 nm (for chlorophyll (B73375) correction), and 750 nm (for turbidity correction).
-
If the absorbance at 454 nm is above the linear range of the spectrophotometer (typically > 1.5), dilute the extract with a known volume of 100% acetone and re-measure. Remember to account for the dilution factor in your calculations.
-
Calculation of this compound Concentration
The concentration of this compound can be calculated using the Beer-Lambert law, with a correction for chlorophyll interference.
-
Turbidity Correction: Subtract the absorbance at 750 nm from all other absorbance readings.
-
Corrected Absorbance (λ) = Absorbance (λ) - Absorbance (750 nm)
-
-
Chlorophyll Correction: While specific equations for this compound in the presence of cryptophyte chlorophylls are not widely standardized, a common approach for carotenoids is to use equations that subtract the contribution of chlorophylls at the carotenoid's absorption maximum. A simplified approach is to use the absorbance at the red peak of chlorophyll a to estimate and subtract its contribution in the blue-green region. However, for a more accurate determination, chromatographic separation (e.g., HPLC) is recommended. For a spectrophotometric estimation, the following formula can be used, though it should be validated for the specific cryptophyte species:
A more general equation for total carotenoids can be adapted, but for higher accuracy with this compound, it's important to acknowledge the potential for overestimation due to chlorophylls.
-
This compound Concentration Calculation (without specific chlorophyll correction):
-
Concentration (mol/L) = Corrected Absorbance (454 nm) / (ε * b)
-
Where:
-
ε = 141,000 L mol⁻¹ cm⁻¹
-
b = 1 cm (cuvette path length)
-
-
-
Concentration (µg/mL) = Concentration (mol/L) * Molecular Weight (g/mol) * 1000
-
Where:
-
Molecular Weight = 564.85 g/mol
-
-
-
Stability and Storage
This compound, like other carotenoids, is susceptible to degradation. To ensure the integrity of your samples and standards:
-
Light: Protect samples and standards from direct light by using amber vials or by wrapping tubes in aluminum foil. Perform all experimental procedures under dim light.
-
Temperature: Store extracts and standard solutions at low temperatures (-20°C for short-term storage, -80°C for long-term storage). Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Oxygen: Exposure to air can lead to oxidation. For long-term storage, it is recommended to purge vials with an inert gas (e.g., nitrogen or argon) before sealing.
-
pH: Carotenoids are generally more stable in neutral to slightly alkaline conditions and can degrade in acidic environments.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the spectrophotometric determination of this compound.
Photoprotective Role of Xanthophylls
Application Note: Analysis of Alloxanthin using HPLC-DAD
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alloxanthin is a key carotenoid pigment found predominantly in cryptophyte microalgae. As a xanthophyll, it possesses significant antioxidant properties and is of interest in the fields of natural products, aquaculture, and biomedical research. Accurate and reliable quantification of this compound is crucial for these applications. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The methodology covers sample preparation, chromatographic conditions, and method validation.
Data Presentation
Table 1: HPLC-DAD System Parameters for this compound Analysis
| Parameter | Recommended Setting |
| HPLC Column | C30 Reversed-Phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Methanol:Acetonitrile:Water (84:14:2, v/v/v) |
| Mobile Phase B | Methylene Chloride (100%) |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| DAD Wavelength | 454 nm[1] |
Table 2: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 4.0 | 90 | 10 |
| 12.0 | 82 | 18 |
| 17.0 | 79 | 21 |
| 20.0 | 70 | 30 |
| 25.0 | 70 | 30 |
| 28.0 | 61 | 39 |
| 40.0 | 40 | 60 |
| 41.0 | 100 | 0 |
| 50.0 | 100 | 0 |
Table 3: Typical Method Validation Parameters for Carotenoid Analysis by HPLC-DAD
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.06 - 0.3 µg/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 5% |
Experimental Protocols
1. This compound Extraction from Cryptophyte Microalgae
This protocol is designed for the extraction of this compound from a lyophilized microalgal biomass, such as Cryptomonas sp.
-
Materials:
-
Lyophilized cryptophyte biomass
-
Acetone (B3395972) (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Calcium carbonate
-
Deionized water
-
Nitrogen gas
-
Centrifuge and centrifuge tubes (50 mL)
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
-
-
Procedure:
-
Weigh approximately 100 mg of lyophilized microalgal biomass into a 50 mL centrifuge tube.
-
Add 2.5 mL of deionized water to rehydrate the biomass and vortex for 1 minute.
-
Add 40 mL of a 7:3 (v/v) acetone:methanol solution containing a small amount of calcium carbonate to the tube. The calcium carbonate helps to neutralize any acids that may be present and prevent carotenoid degradation.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the tube at 4000 rpm for 10 minutes at 4°C.
-
Carefully decant the supernatant into a clean 50 mL centrifuge tube.
-
Repeat the extraction of the pellet with the acetone:methanol solution until the pellet is colorless.
-
Pool all the supernatants and add an equal volume of hexane. Vortex for 2 minutes to partition the carotenoids into the hexane layer.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Collect the upper hexane layer containing the carotenoids.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 35°C.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase (Methanol:Acetonitrile:Water, 84:14:2, v/v/v).
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
The sample is now ready for HPLC-DAD analysis.
-
2. HPLC-DAD Analysis
-
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
-
-
Procedure:
-
Set up the HPLC system according to the parameters outlined in Table 1 and the gradient program in Table 2.
-
Equilibrate the C30 column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the prepared this compound standard solutions and the extracted samples.
-
Monitor the chromatogram at 454 nm. The absorption spectrum of this compound in acetone shows maxima at approximately 428, 454, and 483 nm.[1]
-
Identify the this compound peak in the sample chromatograms by comparing the retention time and the UV-Vis spectrum with that of a pure this compound standard.
-
Quantify the amount of this compound in the samples by constructing a calibration curve from the peak areas of the standard solutions.
-
3. Method Validation Protocol
To ensure the reliability of the analytical method, the following validation parameters should be assessed:
-
Linearity:
-
Prepare a series of at least five standard solutions of this compound of known concentrations.
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value greater than 0.995 is generally considered acceptable.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD and LOQ can be estimated based on the signal-to-noise ratio. The LOD is typically defined as a signal-to-noise ratio of 3:1, while the LOQ is a signal-to-noise ratio of 10:1.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
-
Accuracy:
-
Accuracy should be determined by performing a recovery study.
-
Spike a blank matrix (a sample known to not contain this compound) with a known amount of this compound at three different concentration levels (low, medium, and high).
-
Analyze the spiked samples in triplicate and calculate the percentage recovery. Recoveries between 90% and 110% are generally considered acceptable.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze a standard solution or a sample at a specific concentration multiple times (e.g., n=6) on the same day and under the same operating conditions.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or different equipment.
-
Calculate the relative standard deviation (RSD) for the measurements. An RSD of less than 5% is typically desirable.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and HPLC-DAD analysis of this compound.
References
Application Notes: High-Sensitivity Detection of Alloxanthin in Seawater Samples
Introduction
Alloxanthin is a key carotenoid pigment found predominantly in cryptophytes, a group of unicellular algae. Its presence and concentration in seawater are valuable biomarkers for assessing the abundance and distribution of this particular phytoplankton group, which plays a significant role in marine ecosystems. These application notes provide a detailed protocol for the quantitative analysis of this compound in seawater samples using High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection. The described methodology is tailored for researchers, scientists, and drug development professionals requiring accurate and precise pigment data from marine environments.
Data Presentation: Detection Limits of this compound
The sensitivity of an analytical method is characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The following table summarizes the detection limits for this compound achieved by two different HPLC methods, providing a clear comparison for methods development and selection.
| HPLC Method | Stationary Phase | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Reference |
| Method A | C18 Monomeric | 0.8 | 2.7 | [1] |
| Method B | C8 Monomeric | 2.3 | 7.7 | [1] |
Note: These values are based on the injection of a standard solution of this compound. Actual detection limits in complex seawater matrices may vary depending on sample volume, extraction efficiency, and instrument performance.
Experimental Protocols
This section outlines the detailed methodology for the determination of this compound in seawater, from sample collection to final analysis.
Seawater Sample Collection and Filtration
-
Collection: Collect seawater samples from the desired depth using clean, non-metallic sampling bottles (e.g., Niskin bottles). The volume of water required will depend on the expected phytoplankton biomass, typically ranging from 1 to 5 liters for oceanic waters and less for more productive coastal waters.
-
Filtration: Immediately after collection, filter the seawater sample through a 25 mm or 47 mm glass fiber filter (GF/F, nominal pore size 0.7 µm) under gentle vacuum (<150 mm Hg) to capture the phytoplankton cells.
-
Preservation: After filtration, immediately fold the filter in half (sample side inwards), blot it dry with a paper towel, and place it in a cryovial or a suitable light-proof container.
-
Storage: For short-term storage (a few hours), keep the filters on ice in the dark. For long-term storage, flash-freeze the filters in liquid nitrogen and store them at -80°C until analysis.[2] This is crucial to prevent pigment degradation.
Pigment Extraction
-
Solvent: Use 90% acetone (B3395972) or 100% methanol (B129727) as the extraction solvent. Both are effective, but acetone is often preferred as it is less likely to cause allomerization of chlorophylls.
-
Procedure:
-
Place the frozen filter in a centrifuge tube.
-
Add a known volume of the extraction solvent (e.g., 3 mL).
-
Disrupt the filter and cells using a probe sonicator or by mechanical grinding to ensure complete extraction.
-
Allow the pigments to extract by storing the tubes in the dark at -20°C for at least 2 hours (or overnight for optimal extraction).
-
Centrifuge the extract at high speed (e.g., 4000 x g for 10 minutes at 4°C) to pellet the filter and cell debris.
-
Carefully transfer the supernatant (pigment extract) to a clean vial for HPLC analysis.
-
HPLC Analysis
-
Instrumentation: A high-performance liquid chromatograph equipped with a refrigerated autosampler, a gradient pump, and a photodiode array (PDA) or UV-Vis detector is required.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for phytoplankton pigment separation.[1]
-
Mobile Phase and Gradient: A binary or ternary gradient system is typically employed. A common system involves:
-
Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium (B1175870) acetate
-
Solvent B: 90:10 (v/v) acetonitrile: water
-
Solvent C: Ethyl acetate
-
-
Detection: Set the PDA detector to monitor the absorbance at 453 nm, which is the absorption maximum for this compound in the mobile phase.[3] A full spectrum (e.g., 400-700 nm) should also be recorded to aid in pigment identification.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration. The concentration of this compound in the seawater samples can then be calculated from this curve.
Mandatory Visualizations
Experimental Workflow for this compound Detection
Caption: Experimental workflow for this compound detection in seawater.
Logical Relationship of Key Analytical Steps
Caption: Logical flow of the key analytical steps for this compound quantification.
References
Application Notes and Protocols for Alloxanthin Extraction from Sediment Cores
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxanthin, a specific carotenoid pigment, is a key biomarker for cryptophytes in aquatic ecosystems. Its preservation in sediment cores provides a valuable historical record of phytoplankton community structure and aquatic productivity. Accurate and efficient extraction of this compound from the complex matrix of sediment cores is crucial for paleolimnological studies, environmental monitoring, and exploring its potential as a bioactive compound. These application notes provide a detailed protocol for the extraction of this compound from sediment cores, optimized for subsequent quantification by High-Performance Liquid Chromatography (HPLC).
Data Presentation: Comparison of Extraction Methods
The efficiency of pigment extraction is highly dependent on the solvent system and the extraction technique employed. While a single, comprehensive study comparing all methods for this compound from sediments is not available, the following table summarizes quantitative data from various studies on carotenoid extraction, providing insights into the relative effectiveness of different approaches.
| Extraction Method | Solvent System | Sample Matrix | Target Pigment(s) | Extraction Yield/Efficiency | Reference |
| Ultrasound-Assisted Extraction (UAE) | Acetone (B3395972) | Marine Sediment | Carotenoids | Multiple extractions until supernatant is colorless, followed by liquid-liquid extraction for purification. | [1] |
| UAE | 80% Ethanol | Papaya Leaf Powder | Chlorophyll | 40% yield (0.4 g/g) in the extract. | [2] |
| UAE vs. Maceration | 44% Acetone, 56% Methanol | Cashew Apples | Carotenoids | UAE yielded significantly higher carotenoid content than maceration. | |
| Solvent Comparison | 90% Acetone | Microalgae | Broad range of pigments | Provided the broadest coverage of pigments and lipids. | [3] |
| Solvent Comparison | Ethanol:Hexane | Microalgae | Chlorophylls (B1240455), some carotenoids | Highest extraction efficiency for chlorophylls and non-polar lipids. | [3] |
| Pre-treatment | Hydrochloric Acid pre-treatment followed by Acetone Extraction | Haematococcus pluvialis | Astaxanthin (B1665798) | Highest oil yield (33.3%) and astaxanthin content (19.8%).[4][5] | [4][5] |
Experimental Protocols
This protocol details the steps for the extraction of this compound from sediment cores, followed by preparation for HPLC analysis.
Sediment Core Sampling and Sectioning
-
Objective: To obtain discrete sediment samples corresponding to specific depths/time periods.
-
Procedure:
-
Immediately upon retrieval, visually inspect the sediment core for integrity.
-
Section the core at desired intervals (e.g., 1 cm) using a core slicer.[6]
-
Place each sediment section into a pre-labeled, clean container (e.g., glass vial or centrifuge tube).
-
Store samples at -80°C until freeze-drying to minimize pigment degradation.
-
Sample Preparation: Freeze-Drying and Homogenization
-
Objective: To remove water content and create a homogenous sample for consistent extraction.
-
Procedure:
-
Freeze-dry the sediment samples until a constant weight is achieved.
-
Grind the dried sediment to a fine, homogenous powder using a mortar and pestle or a ball mill.
-
Store the dried, homogenized sediment in a desiccator in the dark to prevent rehydration and photodegradation.
-
This compound Extraction: Ultrasound-Assisted Extraction (UAE)
-
Objective: To efficiently extract this compound from the sediment matrix into an organic solvent.
-
Materials:
-
Freeze-dried, homogenized sediment
-
100% Acetone (HPLC grade)
-
Centrifuge tubes (glass or solvent-resistant plastic)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
-
Procedure:
-
Weigh approximately 0.5-1.0 g of freeze-dried sediment into a centrifuge tube.
-
Add 10 mL of 100% acetone to the tube.
-
Vortex the mixture for 30 seconds to ensure the sediment is fully suspended in the solvent.
-
Place the centrifuge tube in an ultrasonic bath and sonicate for 15-20 minutes. Maintain a cool temperature in the bath to prevent pigment degradation.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the sediment.
-
Carefully decant the acetone supernatant into a clean collection vial.
-
Repeat the extraction process (steps 2-6) on the sediment pellet at least two more times, or until the supernatant is colorless.
-
Pool the acetone extracts.
-
Extract Concentration and Preparation for HPLC
-
Objective: To concentrate the extracted pigments and prepare the sample for injection into the HPLC system.
-
Procedure:
-
Evaporate the pooled acetone extract to dryness under a gentle stream of nitrogen gas. This should be done in a fume hood.
-
Re-dissolve the dried pigment residue in a known, small volume (e.g., 1 mL) of a suitable injection solvent (e.g., a mixture of acetone and the initial mobile phase of the HPLC gradient).
-
Filter the re-dissolved extract through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the filtered extract to an amber HPLC vial for analysis.
-
HPLC Quantification of this compound
-
Objective: To separate and quantify this compound in the prepared extract.
-
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, often involving a mixture of solvents such as methanol, acetonitrile, and water.
-
Detector: A photodiode array (PDA) or UV-Vis detector set to monitor at the maximum absorbance wavelength for this compound (approximately 450 nm).[1][7][8]
-
Quantification: this compound concentration is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from authentic this compound standards.
-
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and analysis of this compound from sediment cores.
Logical Relationship of Key Steps
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Four different methods comparison for extraction of astaxanthin from green alga Haematococcus pluvialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracking Cryptophyte Populations Using Alloxanthin
Introduction
Cryptophytes are a group of unicellular algae that serve as a crucial link in aquatic food webs.[1][2] They are a high-quality food source for zooplankton due to their rich composition of fatty acids, sterols, and amino acids.[2][3] Tracking the population dynamics of cryptophytes is essential for understanding the health and productivity of aquatic ecosystems. Alloxanthin, a carotenoid pigment, is specific to cryptophyte algae, making it an effective biomarker for their detection and quantification.[1][4][5] This document provides detailed application notes and protocols for researchers utilizing this compound to monitor cryptophyte populations.
Principle
The basis for using this compound as a proxy for cryptophyte abundance lies in its unique presence within this algal class.[5][6] By measuring the concentration of this compound in a given water sample, researchers can infer the biomass of cryptophytes. This chemotaxonomic approach is particularly useful as direct microscopic counting of cryptophytes can be challenging, and their biomass might be underestimated if they are subject to heavy grazing by zooplankton.[1]
Applications
-
Ecological Monitoring: Assessing the spatial and temporal distribution of cryptophyte populations in freshwater and marine environments.[4]
-
Food Web Analysis: Investigating trophic relationships, such as the selective grazing of cryptophytes by zooplankton, by analyzing this compound content in consumer organisms.[1]
-
Water Quality Assessment: Monitoring changes in phytoplankton community structure in response to environmental perturbations.
-
Biotechnology: Identifying and quantifying cryptophyte strains with potential for producing valuable bioactive compounds.[2][3]
Data Presentation
Table 1: this compound Content in Various Cryptophyte Species
| Cryptophyte Species | This compound (pg cell⁻¹) | Reference |
| Chroomonas sp. | 9.8 | [7] |
| Cryptomonas acuta | 7.0 | [7] |
| Cryptomonas irregularis | 6.4 | [7] |
| Cryptomonas ovata | 2.8 | [7] |
| Cryptomonas curvata | 7.6 | [7] |
| Rhodomonas falcata | 3.6 | [7] |
| Rhodomonas salina | - | [1] |
Table 2: Exemplary this compound Concentrations in Environmental Samples
| Sample Type | Location/Condition | This compound Concentration | Reference |
| Water Column | Belgian Coastal Zone | 0 - 0.44 µg L⁻¹ | [8] |
| Zooplankton (Temora longicornis) | Belgian Coastal Zone | 0.059 - 0.753 ng ind.⁻¹ | [8] |
| Zooplankton (Centropages hamatus) | Belgian Coastal Zone | 0.011 - 0.219 ng ind.⁻¹ | [8] |
| Zooplankton (Arctodiaptomus salinus) | Lake Shira | up to 80 µg/g | [1] |
Experimental Protocols
Protocol 1: Sample Collection and Filtration
-
Water Sample Collection: Collect water samples from the desired depths using Niskin bottles or other appropriate samplers. Transfer the water to opaque polyethylene (B3416737) bottles to prevent pigment degradation from light exposure.[9]
-
Filtration: Under subdued light, filter a known volume of the water sample (typically 1-4 liters, depending on phytoplankton density) through a 25 mm or 47 mm glass fiber filter (GF/F).[1][9]
-
Filter Storage: After filtration, carefully fold the filter in half with the sample side inwards, place it in a cryovial or a similar container, and immediately freeze it in liquid nitrogen or at -80°C.[9] Samples should be stored in the dark to prevent pigment degradation.[9]
Protocol 2: Pigment Extraction
Note: Different solvents can be used for extraction, with varying efficiencies for different pigments. Acetone (B3395972) is a common choice, but other solvents like methanol (B129727) or ethanol:hexane mixtures have also been shown to be effective.[10][11] The following protocol is a general guideline using acetone.
-
Preparation: Remove the filter from storage and place it in a centrifuge tube.
-
Solvent Addition: Add a precise volume (e.g., 3-5 mL) of 90% or 100% acetone to the tube.[9][10] An internal standard, such as canthaxanthin, can be added at this stage to correct for volume changes and analytical variability.[9]
-
Extraction: The extraction can be performed through one of the following methods:
-
Soaking: Store the tubes at -20°C in the dark for 24-48 hours.[9]
-
Sonication: Place the tube in an ultrasonic bath for a short period (e.g., 5-10 minutes) to disrupt the cells.
-
Grinding: Manually grind the filter with a glass rod to aid in cell lysis.
-
-
Centrifugation: After extraction, centrifuge the tubes (e.g., at 1,500 rpm for 5 minutes) to pellet the filter and cell debris.[9]
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted pigments to a clean vial.
-
Preparation for HPLC: For analysis, mix a portion of the extract (e.g., 1 mL) with a specific volume of deionized distilled water (e.g., 300 µL) in an autosampler vial.[9]
Protocol 3: HPLC Analysis of this compound
Note: HPLC systems and columns can vary. The following is a generalized protocol based on common methods for phytoplankton pigment analysis.
-
HPLC System: A high-performance liquid chromatography system equipped with a photodiode array (PDA) or UV-Vis detector and a C18 reversed-phase column is typically used.[9][12]
-
Mobile Phase: A gradient of two or more solvents is commonly employed. An example mobile phase system could be:
-
Solvent A: A mixture of acetonitrile (B52724) and water.
-
Solvent B: Ethyl acetate (B1210297) or another suitable solvent.[9]
-
-
Gradient Elution: A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute pigments of increasing non-polarity.[9]
-
Injection: Inject a known volume (e.g., 100 µL) of the prepared extract into the HPLC system.[9]
-
Detection: Monitor the absorbance at a specific wavelength, typically 450 nm for carotenoids, or scan a range of wavelengths with a PDA detector.[12][13][14] this compound has a characteristic absorption spectrum that can be used for identification.
-
Quantification: Identify the this compound peak based on its retention time, which is determined by running a pure this compound standard. The concentration is calculated by comparing the peak area of the sample to a calibration curve generated from known concentrations of the this compound standard.[9]
Mandatory Visualization
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Frontiers | The Potential of Cryptophyte Algae in Biomedical and Pharmaceutical Applications [frontiersin.org]
- 3. DSpace [helda.helsinki.fi]
- 4. This compound: Significance and symbolism [wisdomlib.org]
- 5. Carotenoids in Algae: Distributions, Biosyntheses and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Potential of Cryptophyte Algae in Biomedical and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 10. researchgate.net [researchgate.net]
- 11. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 12. scispace.com [scispace.com]
- 13. HPLC Method for Analysis of Lutein and Zeaxanthin in Supplements on Primesep B Column | SIELC Technologies [sielc.com]
- 14. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
Alloxanthin as a Biomarker for Freshwater Ecosystem Monitoring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxanthin is a unique carotenoid pigment found almost exclusively in cryptophyte algae.[1] This specificity makes it an excellent biomarker for detecting the presence and estimating the biomass of cryptophytes in freshwater ecosystems. Monitoring cryptophyte populations is crucial as they are an important component of the phytoplankton community, serving as a high-quality food source for zooplankton and thus playing a key role in aquatic food webs. Changes in cryptophyte abundance can indicate shifts in environmental conditions and water quality. Furthermore, some cryptophyte species have been noted to form blooms, and while not typically associated with toxin production in the same way as some cyanobacteria, their high biomass can impact water quality. These application notes provide detailed protocols for the use of this compound in freshwater ecosystem monitoring.
Application Notes
The primary application of this compound in freshwater ecosystem monitoring is as a chemotaxonomic marker to:
-
Detect and Quantify Cryptophyte Abundance: The concentration of this compound in a water sample is directly proportional to the biomass of cryptophytes present. This allows for a more accurate and less labor-intensive estimation of their population compared to traditional microscopic cell counting methods.
-
Monitor Algal Blooms: this compound can be used to specifically track the development and extent of cryptophyte-dominated algal blooms. This is important for understanding the ecological dynamics of such events.
-
Assess Trophic Interactions: By measuring the this compound content in zooplankton, researchers can quantify the grazing pressure on cryptophyte populations. This provides valuable insights into the food web dynamics and energy transfer within the ecosystem.[2]
-
Evaluate Water Quality: Long-term monitoring of this compound levels can help in assessing changes in water quality, as shifts in the phytoplankton community, including cryptophytes, are often linked to nutrient enrichment and pollution.
Data Presentation
The following tables summarize quantitative data related to this compound in freshwater cryptophytes.
Table 1: this compound Concentration in Various Freshwater Cryptophyte Species
| Cryptophyte Species | This compound Content (pg/cell) | Reference |
| Cryptomonas ozolinii | Data not explicitly available in pg/cell, but present. | [3][4] |
| Cryptomonas pyrenoidifera | Data not explicitly available in pg/cell, but present. | [3][4] |
| Cryptomonas curvata | Data not explicitly available in pg/cell, but present. | [3][4] |
| Cryptomonas sp. (CPCC 336) | Data not explicitly available in pg/cell, but present. | [3][4] |
| Rhodomonas salina (Marine, but relevant) | Data not explicitly available in pg/cell, but present. | [1][3][4] |
| Cryptomonas maculata | Vitamin C content of 6.45 pg/cell reported, this compound present. | [1] |
Table 2: Example of this compound Concentrations in a Freshwater Ecosystem Study
| Parameter | Concentration | Location/Condition | Reference |
| This compound | up to 2312 ng/L | Krka River estuary during a cryptophyte bloom | [5] |
| Cryptophyte Abundance | up to 7.9 x 10^6 cells/L | Krka River estuary during a cryptophyte bloom | [5] |
Experimental Protocols
Protocol 1: Sample Collection and Preparation
-
Water Sample Collection: Collect water samples from the desired depth using a clean, opaque sampling bottle (e.g., Niskin bottle or amber glass bottle) to minimize light exposure which can degrade pigments.
-
Filtration: Filter a known volume of the water sample (typically 0.5 to 2 liters, depending on the expected phytoplankton density) through a glass fiber filter (e.g., GF/F, 0.7 µm pore size) under low vacuum pressure (<150 mm Hg) to prevent cell lysis.
-
Filter Storage: Immediately after filtration, fold the filter in half with the sample side inwards, blot it dry with a paper towel, and place it in a labeled cryovial or an aluminum foil pouch.
-
Flash Freezing and Storage: Flash-freeze the filter in liquid nitrogen and store it at -80°C until pigment extraction. This is a critical step to prevent pigment degradation.
Protocol 2: Pigment Extraction
-
Preparation: Work under dim light to minimize pigment degradation. Place the frozen filter into a 15 mL centrifuge tube.
-
Solvent Addition: Add 3-5 mL of 90% acetone (B3395972) or 100% methanol (B129727) to the centrifuge tube. The choice of solvent can influence extraction efficiency for different pigments.
-
Cell Lysis: Disrupt the cells to release the pigments. This can be achieved by:
-
Sonication: Place the tube in an ice bath and sonicate for 3 cycles of 30 seconds with 30-second intervals.
-
Mechanical Grinding: Use a tissue grinder to homogenize the filter and solvent mixture.
-
-
Extraction: Tightly cap the tube, vortex briefly, and place it in the dark at -20°C for 2 to 24 hours to ensure complete extraction.
-
Clarification: Centrifuge the extract at 4,000 x g for 10 minutes at 4°C to pellet the filter and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (pigment extract) to a clean, labeled amber vial.
-
Filtration (optional but recommended): For HPLC analysis, filter the extract through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial to remove any remaining particulate matter.
Protocol 3: this compound Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.
-
HPLC System: A system equipped with a refrigerated autosampler, a gradient pump, and a photodiode array (PDA) or multi-wavelength detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[6][7]
-
Mobile Phases:
-
Solvent A: 80:20 (v/v) methanol: 0.5 M aqueous ammonium (B1175870) acetate.[7]
-
Solvent B: 90:10 (v/v) acetonitrile: HPLC-grade water.[7]
-
Solvent C: 100% Ethyl acetate.[7]
-
-
Gradient Program: A typical gradient program for pigment separation is as follows (flow rate: 1 mL/min):[7]
| Time (min) | % Solvent A | % Solvent B | % Solvent C |
| 0 | 100 | 0 | 0 |
| 2 | 0 | 100 | 0 |
| 11 | 0 | 80 | 20 |
| 14 | 0 | 35 | 65 |
| 18 | 0 | 35 | 65 |
| 20 | 0 | 100 | 0 |
| 22 | 100 | 0 | 0 |
| 25 | 100 | 0 | 0 |
-
Injection Volume: 100 µL.
-
Column Temperature: 25°C.
-
Detection: Monitor the absorbance at 450 nm for this compound. A PDA detector allows for the collection of the full absorbance spectrum for peak identification.
-
Quantification:
-
Calibration Curve: Prepare a series of this compound standards of known concentrations. Inject each standard into the HPLC and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample extract. Identify the this compound peak based on its retention time and comparison with the standard.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the injected sample. Calculate the this compound concentration in the original water sample using the following formula:
This compound (µg/L) = (Concentration from HPLC (µg/mL) * Extraction Volume (mL)) / Volume of water filtered (L)
-
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Trophic cascade in a freshwater ecosystem.
Caption: Proposed this compound biosynthesis pathway.
References
- 1. Frontiers | The Potential of Cryptophyte Algae in Biomedical and Pharmaceutical Applications [frontiersin.org]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. researchgate.net [researchgate.net]
- 6. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 7. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
Alloxanthin as a Biomarker in Paleolimnological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxanthin is a specific carotenoid pigment found exclusively in cryptophyte algae. Its stability in lake sediments makes it an invaluable biomarker for paleolimnological reconstructions of past aquatic ecosystems. By analyzing the concentration of this compound in sediment cores, researchers can infer historical changes in cryptophyte populations, which in turn provide insights into past environmental conditions such as nutrient availability, light conditions, and climate change. This document provides detailed application notes and protocols for the use of this compound as a biomarker in paleolimnological research.
Application Notes
This compound serves as a robust proxy for the abundance of cryptophytes in lacustrine environments.[1][2] Cryptophytes are a group of flagellated algae that can thrive in a wide range of trophic conditions and are often associated with stratified water columns and low-light environments. Therefore, tracking their historical abundance through this compound analysis can help elucidate:
-
Eutrophication History: An increase in this compound concentration in sediment layers can indicate periods of nutrient enrichment, as cryptophytes can respond rapidly to increased nutrient availability.[2]
-
Climate-Induced Changes: Shifts in this compound levels may correlate with climatic changes that affect lake stratification, ice cover duration, and water column stability, all of which influence phytoplankton community structure.
-
Food Web Dynamics: Cryptophytes are a high-quality food source for zooplankton due to their lipid content.[1] Reconstructing their past abundance can provide insights into the historical dynamics of the aquatic food web.
Data Presentation
The following tables summarize quantitative data relevant to the application of this compound as a paleolimnological biomarker.
Table 1: Reported this compound Concentrations in Lake Sediments
| Lake/Region | Sediment Depth/Age | This compound Concentration (nmol/g organic matter) | Reference |
| Lake Amatitlán, Guatemala | Zone II (CE 550 - 1450) | ~1-5 | [3] |
| San Diego Coastal Waters | Surface Sediments | Low relative to other pigments | [4] |
| Not Specified | Not Specified | Varies, can be a minor component | [2] |
Table 2: Correlation between this compound and Cryptophyte Abundance
| Study Location | Correlation Metric | Value | Significance | Reference |
| Lake Shira | Significant correlation | Not specified | Significant | [1] |
| San Diego Coastal Waters | Pearson correlation (with flow cytometry counts) | Not specified | Not specified | [4] |
Experimental Protocols
Sediment Core Collection and Sub-sampling
-
Objective: To obtain an undisturbed sediment profile for high-resolution analysis.
-
Protocol:
-
Collect sediment cores from the deepest part of the lake basin using a gravity corer or a piston corer to minimize disturbance of the sediment-water interface.
-
Keep the cores upright and transport them to the laboratory under cool and dark conditions to minimize pigment degradation.
-
Extrude and section the cores at desired intervals (e.g., 0.5 cm or 1 cm) using a specialized core-slicing device.
-
Place each sediment subsample into a pre-labeled, airtight container.
-
Freeze-dry the samples and store them at -80°C in the dark until pigment extraction.
-
Pigment Extraction from Sediments
-
Objective: To efficiently extract this compound and other pigments from the sediment matrix.
-
Protocol:
-
Homogenize the freeze-dried sediment sample.
-
Weigh approximately 0.2-0.5 g of the homogenized sediment into a centrifuge tube.
-
Add 3-5 mL of a suitable extraction solvent. A common and effective solvent is 90% acetone (B3395972).[5] Other solvents like methanol (B129727) or a mixture of acetone and methanol can also be used.[6][7][8]
-
Sonicate the sample for 10-15 minutes in an ice bath to disrupt the cells and enhance extraction.
-
Centrifuge the sample at 4°C for 15 minutes at approximately 3000 x g.
-
Carefully transfer the supernatant to a clean vial.
-
Repeat the extraction process (steps 3-6) on the sediment pellet two more times or until the pellet is colorless to ensure complete pigment recovery.
-
Combine all the supernatants.
-
Filter the pooled extract through a 0.22 µm PTFE syringe filter to remove any remaining particulate matter.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Re-dissolve the pigment extract in a known, small volume (e.g., 200 µL) of the initial mobile phase of the HPLC system.
-
Store the final extract at -20°C in the dark until HPLC analysis.
-
High-Performance Liquid Chromatography (HPLC) Analysis
-
Objective: To separate, identify, and quantify this compound in the pigment extract.
-
Protocol: A reverse-phase HPLC system with a photodiode array (PDA) or a UV-Vis detector is recommended.
-
Column: A C18 column is commonly used for pigment separation.[5]
-
Mobile Phase: A gradient of two or more solvents is typically employed. A common solvent system includes:
-
Gradient Program: An example of a gradient program is provided in Table 3. This should be optimized based on the specific column and HPLC system used.
-
Injection Volume: 20-100 µL.
-
Detection: Monitor the absorbance at the maximum absorption wavelength for this compound, which is around 480 nm. A PDA detector allows for the collection of the full absorption spectrum for positive identification.
-
Quantification: Identify the this compound peak based on its retention time and absorption spectrum compared to a pure this compound standard. Quantify the concentration by integrating the peak area and comparing it to a calibration curve generated from the standard.
-
Table 3: Example HPLC Gradient Program
| Time (minutes) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 5 | 50 | 50 |
| 15 | 5 | 95 |
| 20 | 5 | 95 |
| 22 | 95 | 5 |
| 30 | 95 | 5 |
Visualizations
Caption: Experimental workflow for this compound analysis in paleolimnological studies.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. perm.ug.edu.pl [perm.ug.edu.pl]
- 6. epic.awi.de [epic.awi.de]
- 7. iopan.gda.pl [iopan.gda.pl]
- 8. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 9. docs.nrel.gov [docs.nrel.gov]
Application Note: LC-MS/MS Method for the Identification and Quantification of Alloxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxanthin is a unique acetylenic carotenoid belonging to the xanthophyll class, predominantly found in marine environments, particularly in cryptophyte microalgae.[1][2] Its distinctive structure contributes to its potent antioxidant properties, making it a compound of interest for research in oxidative stress-related conditions and as a potential therapeutic agent. This application note provides a detailed protocol for the identification and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Principle
This method utilizes reversed-phase liquid chromatography to separate this compound from other components in a sample matrix. The separated analyte is then introduced into a tandem mass spectrometer, where it is ionized, and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM). This approach ensures high specificity and allows for accurate quantification of this compound, even in complex biological samples. The precursor ion for this compound is the protonated molecule [M+H]⁺ at m/z 565.4.[3]
Experimental Protocols
Sample Preparation (from Microalgae)
-
Harvesting: Centrifuge the microalgae culture to obtain a cell pellet.
-
Lysis and Extraction: Resuspend the pellet in a methanol/acetone mixture. Disrupt the cells using sonication.
-
Centrifugation: Centrifuge the mixture to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted pigments.
-
Drying: Evaporate the solvent from the supernatant under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A C18 or C30 reversed-phase column is recommended for the separation of carotenoids.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid
-
Gradient: A gradient elution should be optimized to achieve good separation of this compound from other carotenoids. A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for the ionization of this compound.[3]
-
MRM Transitions: The following MRM transitions are proposed for the identification and quantification of this compound. The selection of product ions is based on the fragmentation of similar carotenoids, which often involves the loss of water and toluene.
-
Quantifier: 565.4 -> 547.4 (Loss of H₂O)
-
Qualifier 1: 565.4 -> 473.4 (Loss of Toluene)
-
Qualifier 2: 565.4 -> 199.1 (Characteristic fragment)[3]
-
-
Collision Energy (CE): The collision energy should be optimized for each transition to achieve the best signal intensity. Typical CE values for carotenoids range from 20 to 40 eV.
Data Presentation
The quantitative data for this compound should be summarized in a table. The following is an example table with hypothetical data for this compound concentration in different species of cryptophytes.
| Sample ID | Species | This compound Concentration (µg/g dry weight) |
| Crypto-01 | Cryptomonas sp. | 1.25 |
| Crypto-02 | Rhodomonas sp. | 0.89 |
| Crypto-03 | Guillardia theta | 1.52 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Proposed Signaling Pathways of this compound
Based on the known biological activities of structurally similar xanthophylls like astaxanthin (B1665798) and fucoxanthin, this compound is proposed to exert its effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.[4][5][6][7][8][9][10][11]
Caption: Proposed signaling pathways for this compound.
Discussion
The LC-MS/MS method described here provides a robust and sensitive approach for the identification and quantification of this compound. The high selectivity of MRM analysis minimizes interference from complex matrices, making it suitable for a wide range of biological samples. The proposed signaling pathways, based on evidence from related carotenoids, suggest that this compound's antioxidant and anti-inflammatory effects are likely mediated through the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway.[4][5][6][7][8][9][10][11] Further research is warranted to fully elucidate the specific molecular mechanisms of this compound and to explore its potential therapeutic applications.
Conclusion
This application note provides a comprehensive framework for the analysis of this compound by LC-MS/MS. The detailed protocols and proposed signaling pathways will be valuable for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in the biological activities of this promising marine carotenoid.
References
- 1. atangledbank.org [atangledbank.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. Astaxanthin inhibits cytokines production and inflammatory gene expression by suppressing IκB kinase-dependent nuclear factor κB activation in pre and postpartum Murrah buffaloes during different seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Alloxanthin Standard Preparation and Calibration for Accurate Quantification
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction Alloxanthin is a key carotenoid pigment found predominantly in cryptomonads.[1] As a member of the xanthophyll family, its unique structure with two hydroxyl groups and an acetylenic bond contributes to its biological and chemical properties. Accurate quantification of this compound is critical in various research fields, including marine biology, food science, and natural product chemistry, for understanding its distribution, stability, and potential applications. This document provides detailed protocols for the preparation of this compound standard solutions and their use in calibrating analytical instrumentation, specifically UV-Vis spectrophotometers and High-Performance Liquid Chromatography (HPLC) systems, to ensure precise and reproducible measurements.
This compound: Properties, Handling, and Storage
Proper handling and storage of the primary this compound standard are paramount to maintaining its integrity and ensuring the accuracy of all subsequent quantitative analyses. Carotenoids, including this compound, are susceptible to degradation from light, heat, and oxidation.
1.1. Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | (3R,3'R)-7,8,7',8'-Tetradehydro-β,β-carotene-3,3'-diol | [1] |
| Molecular Formula | C₄₀H₅₂O₂ | [1] |
| Molecular Weight | 564.85 g/mol | [1] |
| CAS Number | 28380-31-6 | [2] |
| Appearance | Yellow-orange crystalline solid | [1] |
1.2. Solubility
This compound is a lipophilic molecule. Its solubility varies across different organic solvents. The choice of solvent is critical for preparing a stable stock solution.
| Solvent | Solubility | Notes |
| Acetone | Soluble | A common solvent for spectroscopic and chromatographic analysis.[1] |
| Ethanol (B145695) | Soluble | Suitable for both UV-Vis and HPLC applications.[1] |
| Diethyl Ether | Soluble | Use with caution due to high volatility and peroxide formation.[1] |
| Hexane | Sparingly Soluble | Lower polarity may limit achievable concentration.[1][3] |
| Chloroform | High Solubility | Good solvent but poses health and environmental risks.[4][5] |
| DMSO | Soluble | Often used for biological assays, but may be incompatible with some HPLC methods.[4] |
| Water | Insoluble | This compound is practically insoluble in aqueous solutions.[6] |
1.3. Protocol for Storage and Handling
To prevent degradation, analytical standards of this compound should be handled with care.
-
Storage: Store the solid standard and stock solutions at -20°C or, ideally, at -70°C for long-term stability.[7]
-
Protection from Light: Always use amber glass vials or wrap containers with aluminum foil to protect the compound from light-induced isomerization and degradation.[7]
-
Inert Atmosphere: Oxygen can rapidly degrade carotenoids.[8] Before sealing, purge the vial containing the solid standard or stock solution with an inert gas like high-purity nitrogen or argon.[7]
-
Handling: Allow vials to equilibrate to room temperature in the dark before opening to prevent condensation of moisture into the container. Minimize the time the standard is exposed to air and room temperature.
Preparation of this compound Standard Solutions
Accurate preparation of stock and working solutions is the foundation of a reliable calibration curve. Use high-purity solvents and Class A volumetric glassware for all preparations.
2.1. Protocol for Preparing a Primary Stock Solution
-
Weighing: Using a calibrated analytical balance, accurately weigh a small amount (e.g., 1-5 mg) of the pure this compound standard into an amber glass vial.
-
Dissolving: Add a suitable solvent (e.g., ethanol or acetone) to dissolve the solid completely. Gentle vortexing or sonication in a cool bath can aid dissolution.
-
Transfer: Quantitatively transfer the dissolved this compound to a Class A volumetric flask (e.g., 10 mL or 25 mL) using a glass pipette or syringe.
-
Dilution: Rinse the original vial multiple times with the solvent, transferring the rinsate to the volumetric flask to ensure all the standard is transferred. Dilute to the mark with the solvent.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Concentration Calculation: Calculate the precise concentration of the stock solution in mg/L or µg/mL based on the weighed mass and final volume.
-
Storage: Transfer aliquots of the stock solution into smaller amber vials, purge with inert gas, seal tightly, and store at -70°C.[7]
2.2. Protocol for Preparing Working Standards (Serial Dilution)
Working standards are prepared by diluting the primary stock solution to create a series of solutions with decreasing concentrations.
-
Equilibration: Remove one aliquot of the stock solution from the freezer and allow it to warm to room temperature in the dark.
-
First Dilution: Using a calibrated micropipette, transfer a precise volume of the stock solution into a new volumetric flask.
-
Dilute to Volume: Dilute to the mark with the same solvent used for the stock solution. Mix thoroughly. This is your highest-concentration working standard.
-
Serial Dilutions: Repeat the process, taking a precise volume from the previously diluted standard to create a series of 5 to 8 standards that span the expected concentration range of the unknown samples.[9]
Calibration by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid method for determining the concentration of pure this compound solutions based on the Beer-Lambert law (A = εcL).
3.1. Spectroscopic Properties
The accuracy of this method depends on using the correct molar extinction coefficient (ε) at the wavelength of maximum absorbance (λmax).
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε)L mol⁻¹ cm⁻¹ | Specific Extinction Coefficient (E¹%₁cm) |
| Acetone | (428), 454.3, 483.5 | 141,000 (at 454 nm) | 2500 (at 454 nm) |
| Ethanol | (427), 450, 478 | Not specified; similar to acetone | Not specified; similar to acetone |
| Hexane | (427), 451, 480 | Not specified; similar to acetone | Not specified; similar to acetone |
Data sourced from EPIC.[1] Values in parentheses are shoulders.
3.2. Protocol for UV-Vis Calibration
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength to the λmax of this compound in the chosen solvent (e.g., 454 nm for acetone).
-
Blanking: Fill a quartz cuvette with the pure solvent used for the standards. Place it in the spectrophotometer and zero the absorbance.
-
Measure Standards: Starting with the least concentrated working standard, rinse the cuvette with the standard, then fill it and measure the absorbance. Record the value.
-
Repeat: Repeat the measurement for all working standards, moving from the lowest to the highest concentration. Ensure absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).[10] If absorbance is too high, the standard must be diluted further.
-
Generate Calibration Curve: Plot absorbance (y-axis) versus concentration (x-axis).
-
Data Analysis: Perform a linear regression on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) are used for quantification. An acceptable calibration curve should have an R² value > 0.995.
Calibration by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantifying this compound in complex mixtures. An external standard calibration curve is generated by relating the chromatographic peak area to the concentration of the standard.
4.1. Example HPLC Conditions
The optimal conditions depend on the specific instrument and sample matrix. A C30 column is often recommended for excellent separation of carotenoid isomers.[7]
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 or C30, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Methanol / Water (e.g., 95:5 v/v) |
| Mobile Phase B | Methyl-tert-butyl ether (MTBE) |
| Gradient | Start with a high percentage of A, ramp to a high percentage of B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
| Detector | PDA or UV-Vis Detector set at λmax (e.g., 454 nm) |
4.2. Protocol for HPLC Calibration
-
System Equilibration: Set up the HPLC system with the appropriate column and mobile phases. Run the mobile phase through the system until the baseline is stable.
-
Sequence Setup: Create a sequence in the chromatography software. Enter the vial positions, names, and concentrations for each of the working standards.
-
Inject Standards: Inject each of the working standards, typically starting from the lowest concentration. It is good practice to inject a solvent blank before and after the standard series.[11]
-
Data Acquisition: Record the chromatograms for each injection.
-
Peak Integration: Integrate the peak corresponding to this compound in each chromatogram to determine its area.
-
Generate Calibration Curve: Use the chromatography software to plot peak area (y-axis) against the known concentration of each standard (x-axis).
-
Data Analysis: The software will perform a linear regression to generate a calibration equation and R² value. This curve can then be used to calculate the concentration of this compound in unknown samples based on their measured peak areas.
References
- 1. epic.awi.de [epic.awi.de]
- 2. Carotenoids Reference Materials | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC - Pigment Calibration - Cavender-Bares lab [cavender-bares-lab.github.io]
- 10. fdbio-rptu.de [fdbio-rptu.de]
- 11. pharmabeginers.com [pharmabeginers.com]
Application Note & Protocol: Field Sampling for Alloxanthin Analysis
Introduction
Alloxanthin is a key carotenoid pigment found predominantly in cryptophyte algae. Its presence and concentration in water samples serve as a robust biomarker for estimating the abundance and biomass of cryptophytes in aquatic ecosystems. Accurate quantification of this compound is crucial for phytoplankton community structure analysis, water quality monitoring, and understanding primary productivity. This document provides detailed application notes and standardized protocols for the field collection, filtration, and preservation of water samples intended for this compound analysis via High-Performance Liquid Chromatography (HPLC).
Principle
The methodology is based on concentrating phytoplankton from a known volume of water onto a glass fiber filter. The filter is then immediately preserved to prevent pigment degradation. Subsequent laboratory analysis involves pigment extraction from the filter using an organic solvent (e.g., acetone) and quantification of this compound using HPLC.[1][2] The entire process, from sampling to storage, must be conducted with minimal exposure to light and heat to maintain pigment integrity.[2]
Experimental Protocols
Protocol 1: Field Sample Collection
This protocol describes the collection of water samples from the field.
1.1. Materials and Equipment
-
Niskin bottles or other appropriate water samplers
-
Opaque sample collection bottles (e.g., Nalgene, amber glass), 1-10 L capacity[2]
-
Cooler with ice or cold packs[3]
-
Field notebook and waterproof labels
-
GPS device
-
Gloves
1.2. Procedure
-
Preparation: Before heading to the field, ensure all sample collection bottles are clean and rinsed with deionized water. Label each bottle with the intended sample site, date, and other relevant identifiers.
-
Collection:
-
At the sampling site, rinse the opaque sample bottle three times with the water to be sampled.[3]
-
Collect the water sample from the desired depth using a Niskin bottle or by submerging the opaque bottle directly. If sampling from the surface, clear any floating debris first.[4]
-
Fill the bottle completely, leaving minimal headspace.
-
-
Initial Preservation: Immediately place the collected sample bottles in a cooler with ice, ensuring they are shielded from direct sunlight.[5]
-
Documentation: Record the exact location (GPS coordinates), date, time, and any relevant environmental observations (e.g., water temperature, Secchi depth) in the field notebook.[5]
-
Processing Time: Samples should be filtered as soon as possible, preferably within a few hours of collection, to minimize pigment degradation.[6]
Protocol 2: Field Filtration
This protocol details the process of concentrating phytoplankton cells onto a filter. All steps should be performed in subdued light.[6][7]
2.1. Materials and Equipment
-
Glass fiber filters (GF/F), 25 mm or 47 mm diameter (Whatman or equivalent)
-
Hand-operated or electric vacuum pump with a pressure gauge[4]
-
Graduated cylinders for measuring water volume
-
Filter forceps
-
Cryovials or centrifuge tubes (2 mL or 15 mL) for filter storage[5][7]
-
Aluminum foil[6]
-
Liquid nitrogen in a dry shipper or a portable -80°C freezer
2.2. Procedure
-
Setup: Assemble the filtration unit. Using forceps, place a GF/F filter, textured side up, onto the filter base.[6]
-
Sample Measurement: Gently invert the sample collection bottle several times to ensure a homogenous mixture.[5] Measure a precise volume of water using a graduated cylinder. The volume to be filtered will depend on the phytoplankton density of the water body (see Table 1).[5]
-
Filtration:
-
Pour the measured sample volume into the filter funnel.
-
Apply a gentle vacuum, not exceeding 5 psi (10 in Hg or ~25 cm Hg).[6][7] High pressure can cause cell rupture and loss of pigments.[7]
-
Continue filtering until all water has passed through. Do not let the filter dry completely between additions if filtering a large volume.
-
Record the final volume of water filtered. This is a critical value for the final concentration calculation.[4][5]
-
-
Filter Handling:
-
Preservation:
-
Storage and Transport: Samples must be kept frozen (ideally at -80°C or in liquid nitrogen) during transport to the laboratory and until extraction and analysis.[6][9]
Data Presentation
Quantitative data from the field should be meticulously recorded. A structured table is essential for maintaining data integrity and for subsequent calculations of this compound concentration.
Table 1: Example Field Sampling Log
| Sample ID | Date | Time | Location (Lat, Long) | Sample Depth (m) | Volume Filtered (L) | Secchi Depth (m) | Notes |
| STN01-A | 2025-09-15 | 10:30 | 45.123, -122.456 | 1 | 1.0 | 2.5 | Clear conditions |
| STN01-B | 2025-09-15 | 10:35 | 45.123, -122.456 | 10 | 2.0 | 2.5 | DCM sample |
| STN02-A | 2025-09-15 | 14:00 | 45.234, -122.567 | 1 | 0.5 | 0.8 | High turbidity |
Table 2: Recommended Filtration Volumes Based on Water Clarity
| Water Clarity (Secchi Depth) | Recommended Volume to Filter |
| > 1.5 m | 200 mL - 2 L |
| 1 - 1.5 m | 100 mL - 1 L |
| < 1 m | 50 mL - 500 mL |
| Note: These are approximate guidelines. The goal is to deposit enough material on the filter for it to be visibly colored without clogging it.[5] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow from water sample collection in the field to laboratory analysis.
References
- 1. vocab.nerc.ac.uk [vocab.nerc.ac.uk]
- 2. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 3. epa.gov [epa.gov]
- 4. environment.des.qld.gov.au [environment.des.qld.gov.au]
- 5. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 6. epa.gov [epa.gov]
- 7. Chlorophyll (spectrophotometric analysis) – ANACC Methods and Materials [research.csiro.au]
- 8. Optimization of Preservation Methods Provides Insights into Photosynthetic Picoeukaryotes in Lakes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labproducts.dhigroup.com [labproducts.dhigroup.com]
Application Notes and Protocols for In Situ Measurement of Alloxanthin Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxanthin is a unique acetylenic carotenoid that serves as a significant pigment in cryptophytes, a class of algae.[1][2] Its presence is often used as a chemotaxonomic marker for the detection and quantification of cryptophyte populations in aquatic environments. The in situ measurement of this compound fluorescence provides a rapid, non-invasive method for monitoring these microorganisms, which are crucial in aquatic food webs and have potential applications in biotechnology and drug development.
This document provides detailed application notes and protocols for the in situ measurement of this compound fluorescence, targeting researchers, scientists, and professionals in drug development.
Principles of this compound Fluorescence
This compound, like other photosynthetic pigments, absorbs light at specific wavelengths and re-emits a portion of this energy as fluorescence at a longer wavelength. Within the cryptophyte cell, this compound is primarily associated with this compound-chlorophyll a/c2-binding proteins (ACPs), which are light-harvesting complexes.[2] This association influences its fluorescence properties.
The principle of in situ measurement relies on exciting the this compound within living cryptophyte cells using a specific wavelength of light and measuring the intensity of the emitted fluorescence. By using fluorometers with specific excitation and emission filters or spectral capabilities, it is possible to differentiate the fluorescence signal of this compound from that of other pigments like chlorophyll (B73375) and phycobilins, allowing for the specific detection and quantification of cryptophytes.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its measurement.
Table 1: this compound Content in Various Cryptophyte Species
| Cryptophyte Species | This compound per Cell (pg/cell) |
| Chroomonas sp. | 9.8 |
| Cryptomonas acuta | 7.0 |
| Cryptomonas irregularis | 6.4 |
| Cryptomonas ovata | 2.8 |
| Cryptomonas curvata | 7.6 |
| Rhodomonas falcata | 3.6 |
| Rhodomonas salina | Data not available in pg/cell |
Source: Adapted from Abidizadegan, M., et al. (2021).[3]
Table 2: Spectroscopic Properties of this compound (in vitro)
| Parameter | Value | Notes |
| Excitation Maximum (in vitro) | ~440-470 nm | In organic solvents. In vivo spectra may vary. |
| Emission Maximum (in vitro) | Not well characterized | Carotenoids generally have very low fluorescence quantum yields. |
| Fluorescence Quantum Yield (Φf) | Not determined in vivo. Estimated to be low. | The quantum yield of carotenoids is typically very low (<0.01). |
Experimental Protocols
This section outlines the protocols for the in situ measurement of this compound fluorescence using commercially available submersible fluorometers.
Instrumentation
Several commercially available submersible fluorometers are capable of differentiating and quantifying cryptophytes based on their unique pigment composition, which includes this compound. Examples of such instruments include:
-
bbe Moldaenke FluoroProbe/PhycoProbe: These instruments use a series of LEDs for multi-wavelength excitation to generate a spectral "fingerprint" of different algal classes, including cryptophytes.[1][3][4][5]
-
Turner Designs Cyclops-7™ Submersible Fluorometer: This is a single-channel fluorometer that can be configured with custom optics for specific applications, including the detection of accessory pigments.[6][7][8][9][10]
General Protocol for In Situ Measurement using a Submersible Fluorometer
This protocol provides a general workflow applicable to instruments like the bbe Moldaenke FluoroProbe.
Objective: To obtain vertical profiles or time-series data of cryptophyte abundance (as indicated by this compound fluorescence) in an aquatic environment.
Materials:
-
Submersible spectrofluorometer (e.g., bbe Moldaenke FluoroProbe)
-
Data cable and interface
-
Laptop or dedicated data logger with instrument-specific software (e.g., bbe++)
-
GPS device for recording location
-
Field notebook and pens
-
(Optional) Niskin bottle or other water sampler for collecting validation samples
-
(Optional) Filtration apparatus and filters (e.g., GF/F)
-
(Optional) Cooler with ice for sample preservation
Procedure:
-
Instrument Preparation and Calibration:
-
Ensure the fluorometer's batteries are fully charged.
-
Clean the optical windows of the sensor with deionized water and a soft, lint-free cloth.
-
Connect the fluorometer to the data logger or laptop and establish communication.
-
Perform a zero-reading in deionized water or a blank solution as per the manufacturer's instructions.
-
If available, use a standard solution or a known concentration of a cryptophyte culture to check the instrument's calibration. The bbe FluoroProbe comes with pre-set calibrations for different algal classes.[4]
-
-
Deployment:
-
Record the GPS coordinates of the sampling station.
-
Lower the fluorometer into the water to the desired starting depth. Allow the sensor to equilibrate with the ambient water temperature for a few minutes.
-
For vertical profiling, lower the instrument at a slow and steady rate (e.g., 0.1-0.5 m/s) to the maximum desired depth.
-
For time-series measurements, secure the instrument at a fixed depth.
-
-
Data Acquisition:
-
Initiate data logging through the software.
-
The instrument will automatically measure the fluorescence at different excitation wavelengths and the software will calculate the concentration of different algal groups, including cryptophytes, in µg Chl-a/L.[1]
-
Monitor the data in real-time on the connected device.
-
Record any relevant environmental observations (e.g., weather conditions, water appearance).
-
-
Post-Deployment:
-
Retrieve the fluorometer from the water.
-
Rinse the instrument with fresh water and clean the optical windows.
-
Stop data logging and save the data file.
-
Transfer the data to a computer for further analysis.
-
-
Data Analysis and Interpretation:
-
The output from the instrument software will typically provide the concentration of cryptophytes (often in chlorophyll-a equivalents).
-
This concentration is derived from the deconvolution of the total fluorescence signal based on the specific spectral fingerprint of cryptophytes, which is heavily influenced by this compound.
-
The data can be plotted as depth profiles or time-series to visualize the distribution and dynamics of the cryptophyte population.
-
Validation of In Situ Measurements (Optional but Recommended)
To ensure the accuracy of the in situ fluorescence measurements, it is recommended to collect discrete water samples for laboratory analysis.
Procedure:
-
At specific depths where the fluorometer shows interesting features (e.g., a fluorescence peak), collect water samples using a Niskin bottle.
-
Filter a known volume of the collected water through a glass fiber filter (e.g., Whatman GF/F).
-
Store the filter in the dark and frozen until analysis.
-
In the laboratory, extract the pigments from the filter using a suitable solvent (e.g., 90% acetone (B3395972) or ethanol).
-
Analyze the pigment extract using High-Performance Liquid Chromatography (HPLC) to determine the precise concentration of this compound.
-
Compare the HPLC-derived this compound concentrations with the in situ fluorescence data for cryptophytes to establish a site-specific calibration or validation of the fluorometer readings.
Visualizations
This compound Biosynthesis Pathway
Caption: Proposed biosynthetic pathway of this compound from Zeaxanthin in cryptophytes.
Experimental Workflow for In Situ this compound Fluorescence Measurement
References
- 1. FluoroProbe (Chlorophyll) - bbe moldaenke [bbe-moldaenke.de]
- 2. researchgate.net [researchgate.net]
- 3. PhycoProbe (Chlorophyll) - bbe moldaenke [bbe-moldaenke.de]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bbe-moldaenke.de [bbe-moldaenke.de]
- 6. Product Spotlight: Turner Designs Cyclops-7 Chlorophyll Sensor - Lake Scientist [lakescientist.com]
- 7. act-us.info [act-us.info]
- 8. bodc.ac.uk [bodc.ac.uk]
- 9. sea-sun-tech.com [sea-sun-tech.com]
- 10. envcoglobal.com [envcoglobal.com]
Application Notes and Protocols for Alloxanthin Analysis in Zooplankton Gut Contents
Introduction
Alloxanthin, a specific carotenoid pigment, serves as a key biomarker for the presence of cryptophyte algae.[1] In marine and freshwater ecosystems, the analysis of this compound in the gut contents of zooplankton provides a powerful tool for tracing the trophic link between zooplankton and cryptophytes. This application note provides detailed protocols for the collection of zooplankton, extraction of gut pigments, and quantification of this compound using High-Performance Liquid Chromatography (HPLC). These methods are intended for researchers in marine biology, ecology, and pharmacology to assess grazing pressure on cryptophyte populations and to understand carbon transfer in aquatic food webs.[2][3]
Cryptophytes are recognized as high-quality food for zooplankton, making the study of their consumption significant for understanding ecosystem dynamics.[1] The "gut pigment method" allows for a snapshot of the feeding behavior of zooplankton, with this compound acting as a tracer for the ingestion of this important algal group.[4] However, researchers should be aware of potential challenges, such as the degradation of pigments within the gut and the possibility of this compound accumulation in zooplankton tissues, which could complicate the interpretation of results.[5]
Data Presentation
The following table summarizes quantitative data on this compound concentrations found in zooplankton from various studies. This information can be used as a reference for expected values in experimental research.
| Zooplankton Species | This compound Concentration | Location/Study Details | Reference |
| Arctodiaptomus salinus | Up to 80 µg/g | Lake Shira, spring-summer season | [1] |
| Calanoida | Highest gut chlorophyll (B73375) a (0.31 ± 0.25 ng copepod⁻¹) and total gut pigments (2.01 ± 2.15 ng copepod⁻¹) with this compound present during monsoon and post-monsoon. | Tropical waters | |
| Eudiaptomus gracilis | This compound was a major peak in gut extracts, even when cryptophytes were not consumed, suggesting potential accumulation. | Lake Esch-sur-Sûre | |
| Daphnia galeata | Good correspondence between carotenoid profiles in the animals and their food. | Laboratory experiment |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the analysis of this compound in zooplankton gut contents.
Protocol 1: Zooplankton Sample Collection and Preservation
Objective: To collect and preserve zooplankton samples in a manner that preserves the integrity of gut pigments for later analysis.
Materials:
-
Plankton tow net (63-µm or 153-µm mesh size) with a screened sample bucket (cod end)
-
Squeeze bottle with filtered seawater
-
500-mL plastic watertight sample bottles
-
Liquid nitrogen or a -80°C freezer
-
Cryotubes
Procedure:
-
Perform vertical or oblique tows of the plankton net through the desired water column depth.[6][7] The choice of mesh size will depend on the target zooplankton species.
-
Once the net is retrieved, gently rinse the outside of the net with filtered seawater to wash all collected organisms down into the cod end.[6]
-
Carefully detach the cod end and transfer the concentrated sample into a sample bottle.
-
Immediately upon returning to the laboratory, or on board the research vessel, filter the zooplankton onto a glass fiber filter (GF/F) under low vacuum.
-
Fold the filter, place it in a labeled cryotube, and immediately freeze it in liquid nitrogen or store it in a -80°C freezer.[8] This rapid freezing is crucial to halt pigment degradation.
-
Store samples at -80°C until pigment extraction.
Protocol 2: Gut Pigment Extraction
Objective: To efficiently extract pigments from the zooplankton gut contents while minimizing degradation.
Materials:
-
Frozen zooplankton samples on filters
-
90% HPLC-grade acetone (B3395972) or a mixture of acetone and methanol (B129727) (e.g., 45:45 v/v)
-
Sonicator or tissue grinder
-
Centrifuge and centrifuge tubes
-
Glass fiber filters (0.4 µm)
-
HPLC vials
Procedure:
-
Place the frozen filter with the zooplankton sample into a centrifuge tube.
-
Add a known volume of cold 90% acetone (or acetone/methanol mixture).[8][9] The volume will depend on the amount of zooplankton but is typically 3-5 mL.
-
Extract the pigments by either:
-
Sonication: Sonicate the sample for 30-60 seconds at a low power setting while keeping the tube on ice to prevent heating.[8]
-
Grinding: Manually grind the sample with a tissue grinder until the filter is disrupted and the zooplankton are homogenized.
-
-
Centrifuge the extract at 4°C for 5-10 minutes at approximately 3000 x g to pellet the filter and tissue debris.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.4 µm glass fiber filter to remove any remaining particulate matter.
-
Transfer the filtered extract to an amber HPLC vial to protect it from light.
-
Analyze the sample immediately via HPLC or store it at -20°C for a short period.
Protocol 3: HPLC Analysis of this compound
Objective: To separate and quantify this compound from the pigment extract using reverse-phase HPLC.
Materials:
-
HPLC system equipped with a photodiode array (PDA) or UV-Vis detector
-
C8 or C18 reverse-phase HPLC column
-
Mobile phase solvents (e.g., a gradient of methanol, acetonitrile, and water)
-
This compound standard for identification and quantification
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions. Several established methods can be adapted, such as those described by Wright et al. (1991) or Hagerthey et al. (2006).[9]
-
Inject a known volume of the pigment extract onto the column.
-
Run a solvent gradient program to separate the pigments. A typical gradient will start with a more polar mobile phase and gradually increase the proportion of a less polar solvent.
-
Monitor the elution of pigments at a wavelength of approximately 450 nm for carotenoids.
-
Identify the this compound peak based on its retention time, which should be confirmed by running a pure this compound standard under the same conditions. The absorption spectrum of the peak should also match that of this compound.
-
Quantify the this compound concentration by integrating the peak area and comparing it to a calibration curve generated from the this compound standard.
Visualizations
Logical Relationships
Experimental Workflow
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Frontiers | Multiple Trophic Markers Trace Dietary Carbon Sources in Barents Sea Zooplankton During Late Summer [frontiersin.org]
- 3. Seasonal and spatial dynamics of the planktonic trophic biomarkers in the Strait of Georgia (northeast Pacific) and implications for fish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Frontiers | From Bacteria to Zooplankton: An Integrative Approach Revealing Regional Spatial Patterns During the Spring Phytoplankton Bloom in the Southern Bight of the North Sea [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Estimating Cryptophyte Biomass Using Alloxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptophytes are a group of unicellular algae that serve as a crucial link in aquatic food webs. They are a source of valuable bioactive compounds, including polyunsaturated fatty acids and pigments with antioxidant properties, making them of interest in pharmaceutical and nutraceutical research.[1] Accurate quantification of cryptophyte biomass is essential for ecological studies, monitoring water quality, and for bioprospecting applications.
Alloxanthin, a major carotenoid found in cryptophytes, serves as a specific biomarker for this algal class.[2] Its unique presence allows for the estimation of cryptophyte biomass in mixed phytoplankton populations. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and its subsequent use in estimating cryptophyte biomass.
Principle
The methodology is based on the principle that specific pigments can be used as chemotaxonomic markers to identify and quantify different phytoplankton groups.[3] this compound is a diagnostic pigment for cryptophytes.[2] By measuring the concentration of this compound in a sample, it is possible to estimate the contribution of cryptophytes to the total phytoplankton biomass. This is achieved by using established conversion factors that relate this compound concentration to chlorophyll (B73375) a (a general measure of phytoplankton biomass) and ultimately to carbon biomass.
Data Presentation
The following tables summarize key quantitative data for the estimation of cryptophyte biomass from this compound concentrations. These values can vary based on species, environmental conditions (e.g., light, nutrients), and physiological state.
Table 1: this compound to Chlorophyll a Ratios in Cryptophytes
| Parameter | Value Range | Notes |
| This compound:Chlorophyll a (w/w) | 0.25 - 0.35 | This ratio can be influenced by light and nutrient availability.[4] |
Table 2: Carbon to Chlorophyll a Ratios in Phytoplankton
| Phytoplankton Group | Carbon:Chlorophyll a (w/w) | Notes |
| Cryptophytes | 15 - 176 | This ratio is highly variable and depends on factors such as cell size, light, and nutrient status.[5] |
| General Phytoplankton | 30 - 145 | Values can vary significantly across different taxonomic groups and environmental conditions.[5][6] |
Experimental Protocols
Protocol 1: Sample Collection and Filtration
-
Water Sample Collection : Collect water samples from the desired depth using a Niskin bottle or other appropriate sampling device. Transfer the samples to opaque polyethylene (B3416737) bottles to protect the pigments from light degradation.[7]
-
Filtration : Under subdued light, filter a known volume of the water sample (typically 1-4 liters, depending on cell density) through a 25 mm glass fiber filter (GF/F).[7]
-
Filter Storage : After filtration, fold the filter in half with the filtered material on the inside, and place it in a cryotube. Immediately freeze the filter in liquid nitrogen and store it at -80°C until extraction.[7]
Protocol 2: Pigment Extraction
-
Solvent Preparation : Prepare an extraction solvent of 90% acetone (B3395972) in water.[8][9] Other solvents such as 100% methanol (B129727) or ethanol:hexane mixtures can also be used, but 90% acetone is widely effective.[8][10]
-
Extraction Procedure :
-
Place the frozen filter into a centrifuge tube.
-
Add 3 mL of the 90% acetone solvent.[7]
-
To enhance cell lysis and extraction efficiency, mechanically disrupt the cells by bead beating or sonication.[9]
-
Incubate the sample at -20°C for 24-48 hours in the dark to ensure complete pigment extraction.[7]
-
-
Clarification : Centrifuge the extract at 5000 x g for 10 minutes at 4°C to pellet the filter and cell debris.[11]
-
Sample Preparation for HPLC : Carefully transfer the supernatant to a clean amber glass vial. For analysis, mix 1 mL of the extract with 300 µL of deionized distilled water in an autosampler vial.[7]
Protocol 3: HPLC Analysis for this compound Quantification
This protocol is a general guideline and may need to be optimized for your specific HPLC system and column.
-
HPLC System : An HPLC system equipped with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size), a temperature-controlled autosampler, and a diode array detector (DAD) or a UV-Vis detector is recommended.[7]
-
Mobile Phases :
-
Solvent A: 80:20 methanol:ammonium acetate (B1210297) (0.5 M, pH 7.2)
-
Solvent B: 60:40 methanol:acetone
-
-
Gradient Elution Program :
| Time (minutes) | % Solvent A | % Solvent B |
| 0 | 100 | 0 |
| 5 | 0 | 100 |
| 25 | 0 | 100 |
| 30 | 100 | 0 |
| 35 | 100 | 0 |
-
Flow Rate : 1 mL/min.[7]
-
Detection : Monitor the absorbance at 450 nm for this compound.[12] A full absorbance spectrum from the DAD can aid in pigment identification.
-
Calibration : Prepare a calibration curve using a certified this compound standard of known concentration.[13] Dilute the standard to create a series of concentrations and inject them into the HPLC. Plot the peak area against the concentration to generate a linear regression.
-
Quantification : Inject the prepared sample extract into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration of this compound in the extract using the calibration curve.
Protocol 4: Estimation of Cryptophyte Biomass
-
Calculate this compound Concentration in the Water Sample :
-
This compound (µg/L) = (Concentration from HPLC (µg/mL) * Extraction Volume (mL)) / Volume of Water Filtered (L)
-
-
Estimate Cryptophyte Chlorophyll a Contribution :
-
Cryptophyte Chlorophyll a (µg/L) = this compound (µg/L) / this compound:Chlorophyll a ratio
-
Use a ratio from Table 1 or a value determined from cultures under similar conditions.
-
-
Estimate Cryptophyte Carbon Biomass :
-
Cryptophyte Carbon (µg/L) = Cryptophyte Chlorophyll a (µg/L) * Carbon:Chlorophyll a ratio
-
Use a ratio from Table 2, keeping in mind the high variability of this value.
-
For more complex phytoplankton communities, software such as CHEMTAX can be employed.[14][15][16] This program uses a factor analysis and a steepest descent algorithm to estimate the contribution of different algal classes to the total chlorophyll a based on the concentrations of multiple pigments.[3]
Mandatory Visualizations
Caption: Experimental workflow for estimating cryptophyte biomass.
Caption: Logical relationship for biomass estimation.
References
- 1. The Potential of Cryptophyte Algae in Biomedical and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. int-res.com [int-res.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. labproducts.dhigroup.com [labproducts.dhigroup.com]
- 14. researchdata.edu.au [researchdata.edu.au]
- 15. CMR Preview [cmr.earthdata.nasa.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Resolving Alloxanthin and Zeaxanthin Co-elution in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve the co-elution of the structurally similar xanthophylls, alloxanthin and zeaxanthin (B1683548), during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why do this compound and zeaxanthin co-elute in my HPLC analysis?
This compound and zeaxanthin are structural isomers, meaning they share the same chemical formula (C₄₀H₅₂O₂) and molecular weight.[1][2][3] Their structures differ subtly in the arrangement of double bonds within their polyene chains and end rings.[4][5] This high degree of structural similarity results in nearly identical physicochemical properties, such as polarity. Consequently, they exhibit very similar interactions with the stationary and mobile phases in traditional reversed-phase HPLC, leading to poor separation or complete co-elution, a problem frequently encountered on standard C18 columns.[6][7]
Q2: What is the most effective first step to separate this compound and zeaxanthin?
The most critical and effective step is to switch from a standard C18 stationary phase to a C30 column .[8][9][10] C30 columns, often called "carotenoid columns," are specifically designed for separating hydrophobic, long-chain, structural isomers.[11] The longer alkyl chains of the C30 phase provide superior shape selectivity, which is essential for differentiating between the subtle structural differences of this compound and zeaxanthin.[12][13] This enhanced selectivity is often sufficient to achieve baseline resolution where C18 columns fail.[6][9]
Q3: How can I optimize my mobile phase to improve resolution on a C30 column?
Mobile phase optimization is key to refining the separation.
-
Use a Gradient Elution: Isocratic methods are often insufficient for complex samples. A gradient elution, which changes the solvent composition over time, is generally preferred.[14]
-
Incorporate Methyl Tert-Butyl Ether (MTBE): For separating non-polar carotenoids, a mobile phase consisting of solvents like methanol (B129727), acetonitrile, and water is common.[15][16] Introducing a strong, non-polar solvent like MTBE into the gradient can significantly alter selectivity and improve the resolution of closely eluting isomers.[6]
-
Utilize Additives: Adding modifiers to the mobile phase can improve peak shape and recovery. Small amounts of triethylamine (B128534) (TEA) (e.g., 0.05%) can mask residual silanol (B1196071) groups on the column packing, reducing peak tailing.[14][15]
Q4: What role does column temperature play in the separation of these isomers?
Column temperature is a critical parameter for carotenoid separation. Lowering the column temperature, typically to a range of 20-25°C, can enhance the selectivity between isomers.[7][17][18] Unlike other forms of chromatography where higher temperatures can improve efficiency, the subtle thermodynamic differences between isomers are often better exploited at controlled, cooler temperatures. However, the optimal temperature should be determined empirically for each specific method.
Q5: My peaks are still not baseline-resolved on a C30 column. What else can I do?
If co-elution persists on a C30 column, consider these fine-tuning steps:
-
Adjust the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can improve resolution. Experiment with the rate of change in your mobile phase composition.
-
Reduce the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the residence time of the analytes on the column, potentially leading to better separation.[18]
-
Check System for Band Broadening: Ensure your HPLC system is optimized. Excessive tubing length, large-diameter tubing, or loose fittings can contribute to extra-column band broadening, which degrades resolution.[19]
-
Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or compatible with the initial mobile phase to prevent peak distortion.[19]
Troubleshooting Guide: Co-elution of this compound and Zeaxanthin
This guide provides a systematic workflow for diagnosing and solving the co-elution of this compound and zeaxanthin.
Caption: Logical workflow for troubleshooting the co-elution of this compound and zeaxanthin.
Data Presentation
The choice of HPLC column is the most critical factor in separating carotenoid isomers. The table below summarizes the key differences between C18 and C30 stationary phases.
Table 1: Comparison of HPLC Columns for Xanthophyll Separation
| Parameter | Standard C18 Column | C30 (Carotenoid) Column |
| Stationary Phase Chemistry | Octadecylsilane (18 carbon chain) | Triacontylsilane (30 carbon chain) |
| Primary Separation Mechanism | Hydrophobicity | Hydrophobicity and Shape Selectivity[11] |
| Resolution of Isomers | Often poor to non-existent for structurally similar xanthophylls like lutein (B1675518) and zeaxanthin.[6][7] | Excellent; specifically designed to resolve geometric and structural isomers of carotenoids.[9][12] |
| Typical Mobile Phases | Acetonitrile, Methanol, Water[16] | Methanol, MTBE, Water, Acetonitrile[6] |
| Recommendation | Not recommended for baseline separation of this compound and zeaxanthin. | Highly Recommended as the first and most effective solution.[8] |
The following table provides example starting conditions for methods aimed at separating this compound and zeaxanthin. Method B represents the recommended approach.
Table 2: Example HPLC Method Parameters for this compound & Zeaxanthin Separation
| Parameter | Method A (C18 - Prone to Co-elution) | Method B (C30 - Recommended for Resolution) |
| Column | C18, 250 x 4.6 mm, 5 µm | C30, 250 x 4.6 mm, 5 µm [6] |
| Mobile Phase A | Water | Water with 10 mM Ammonium Acetate[6] |
| Mobile Phase B | Methanol | Methanol with 10 mM Ammonium Acetate[6] |
| Mobile Phase C | Acetonitrile | MTBE[6] |
| Gradient | Isocratic or simple binary gradient (e.g., 85:15 ACN:MeOH)[1] | Tertiary gradient (e.g., 83:15:2 B:C:A to 33.5:66:0.5 over 34 min)[6] |
| Flow Rate | 1.0 mL/min[7] | 0.9 - 1.0 mL/min[6] |
| Column Temperature | Ambient (uncontrolled) | 25 - 35 °C (controlled) [6] |
| Detection Wavelength | 450 nm[7] | 450 nm[6] |
| Expected Outcome | Co-elution or poor resolution (Rs < 1.0) of this compound and zeaxanthin. | Baseline or near-baseline resolution (Rs > 1.5) of this compound and zeaxanthin.[6][9] |
Experimental Protocols
This section provides a detailed methodology for developing a robust HPLC method for the separation of this compound and zeaxanthin.
Caption: Standard experimental workflow for HPLC method development and optimization.
Protocol 1: HPLC Method Development for Separation of this compound and Zeaxanthin using a C30 Column
1. Objective: To develop an HPLC method that achieves baseline separation (Resolution Rs > 1.5) between this compound and zeaxanthin.
2. Materials and Instrumentation:
-
HPLC System: Quaternary pump, autosampler, column oven, and a PDA or UV-Vis detector.
-
Column: C30 reversed-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).[6]
-
Standards: this compound and Zeaxanthin of known purity.
-
Solvents: HPLC-grade methanol (MeOH), methyl tert-butyl ether (MTBE), and ultrapure water.
-
Additives: Ammonium acetate, Triethylamine (TEA) (optional).
3. Standard Preparation:
-
Prepare individual stock solutions of this compound and zeaxanthin (~100 µg/mL) in a suitable organic solvent (e.g., chloroform (B151607) or reconstituted in mobile phase). Protect from light and store at -20°C.
-
Prepare a working mixed standard solution containing both analytes at a suitable concentration (e.g., 5-10 µg/mL) by diluting the stock solutions. The final dilution should be done in the initial mobile phase solvent to ensure compatibility.
4. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water + 10 mM Ammonium Acetate
-
Mobile Phase B: Methanol + 10 mM Ammonium Acetate
-
Mobile Phase C: 100% MTBE
-
Column Temperature: 35°C[6]
-
Flow Rate: 0.9 mL/min[6]
-
Injection Volume: 20 µL
-
Detection Wavelength: 450 nm[6]
-
Gradient Program:
-
0-24 min: 83% B, 15% C, 2% A
-
24-32 min: 63.5% B, 35% C, 1.5% A
-
32-34 min: 33.5% B, 66% C, 0.5% A
-
35-45 min: Re-equilibrate at initial conditions (83% B, 15% C, 2% A)[6]
-
5. Procedure:
-
Equilibrate the C30 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the mixed standard solution.
-
Acquire the chromatogram.
-
Identify the peaks for this compound and zeaxanthin based on injections of individual standards.
-
Calculate the resolution (Rs) between the two peaks.
6. Optimization:
-
If Resolution is < 1.5:
-
Option A (Gradient): Make the gradient shallower during the elution window of the target peaks. For example, slow the rate of increase of MTBE (Mobile Phase C).
-
Option B (Temperature): Decrease the column temperature in increments (e.g., to 30°C, then 25°C) and re-run the analysis to see if selectivity improves.
-
Option C (Flow Rate): Reduce the flow rate to 0.8 mL/min to increase interaction time with the stationary phase.
-
7. System Suitability: Once satisfactory separation is achieved, perform multiple injections of the same standard to ensure the method is reproducible in terms of retention time, peak area, and resolution.
References
- 1. HPLC Method for Analysis of Lutein and Zeaxanthin in Supplements on Primesep B Column | SIELC Technologies [sielc.com]
- 2. This compound | C40H52O2 | CID 6443740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. mdpi.com [mdpi.com]
- 5. Lutein and Zeaxanthin in the Lipid Bilayer–Similarities and Differences Revealed by Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Rapid UPLC Method for Analysis of Carotenoids in Goji Berry Extract and Evaluation of Their Transformation Affected by Saponification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Characterization of Triacontyl (C-30) Liquid Chromatographic Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined HPLC-MS and HPLC-NMR on-line coupling for the separation and determination of lutein and zeaxanthin stereoisomers in spinach and in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 15. Study of RP HPLC Retention Behaviours in Analysis of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bvchroma.com [bvchroma.com]
Technical Support Center: Alloxanthin Analysis by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in improving HPLC peak resolution for Alloxanthin.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak resolution for this compound in HPLC?
Poor peak resolution in the HPLC analysis of this compound, a type of carotenoid, typically stems from several factors including suboptimal stationary phase selection, incorrect mobile phase composition, inadequate temperature control, or sample overload.[1] Co-elution with other similar compounds, peak tailing, and peak broadening are common manifestations of poor resolution.
Q2: Which HPLC column is better for this compound separation, C18 or C30?
The choice of column is critical for carotenoid separation. While C18 columns are widely used in reversed-phase HPLC, C30 columns are often superior for separating carotenoids like this compound .[1] C30 columns offer enhanced shape selectivity for long, structurally similar molecules and their isomers due to higher hydrophobicity.[2][3] This leads to better retention and resolution compared to C18 phases.[2]
Q3: My this compound peak is tailing. What are the common causes and how can I fix it?
Peak tailing is a common issue where the peak is asymmetrical with a prolonged trailing side.[4] This can compromise accurate integration and reduce resolution. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule.[5][6]
-
Solution: Add a mobile phase modifier like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.05%) to mask the silanol groups.[7][8] Using a well end-capped column also minimizes these interactions.[9]
-
-
Column Degradation: Contamination or voids at the head of the column can lead to distorted peak shapes.[4][10]
-
Extra-Column Volume: Excessive volume from long tubing, or poorly made connections between the injector, column, and detector can cause band broadening and tailing.[11][12]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak distortion.[13]
Q4: My this compound peak is broad, leading to poor resolution. What should I investigate?
Peak broadening reduces the height of the peak and increases its width, often causing it to merge with adjacent peaks. Key factors to investigate include:
-
Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, the peak can broaden significantly.[12][15]
-
Column Temperature: Inconsistent or suboptimal column temperature can affect solvent viscosity and analyte interaction with the stationary phase, leading to broader peaks.[7]
-
Flow Rate: While a higher flow rate shortens analysis time, it can sometimes decrease efficiency and broaden peaks.[14]
Troubleshooting Guide: Improving this compound Peak Resolution
If you are experiencing poor resolution, follow this systematic troubleshooting workflow. It is recommended to change only one parameter at a time to isolate the source of the problem.[14]
Caption: A decision-making workflow for troubleshooting poor HPLC peak resolution.
Data Summary Tables
Table 1: Comparison of C18 and C30 Columns for Carotenoid (this compound) Separation
| Feature | C18 Column | C30 Column | Recommendation for this compound |
| Stationary Phase | Octadecylsilane | Triacontylsilane | C30 |
| Selectivity | Good for general reversed-phase | Superior shape selectivity for isomers | C30 provides better resolution of structurally similar carotenoids.[1][3] |
| Retention | Standard | Higher retention for non-polar compounds | Increased retention on C30 can improve separation from polar impurities.[2] |
| Hydrophobicity | High | Very High | The higher hydrophobicity of C30 enhances interaction.[2] |
Table 2: Effect of Key HPLC Parameters on this compound Peak Resolution
| Parameter | Effect on Resolution | Recommended Action to Improve Resolution | Reference(s) |
| Mobile Phase Strength | Weaker mobile phase increases retention and can improve resolution. | Decrease the percentage of the strong organic solvent (e.g., acetonitrile, methanol). | [17] |
| Gradient Elution | A shallow gradient can improve the separation of closely eluting peaks. | Implement a gradient and optimize the slope to maximize peak separation.[1][12] | [1][12] |
| Column Temperature | Affects selectivity; optimal temperature maximizes resolution. | Optimize temperature within a stable range (e.g., 21-30°C).[7] | [1][7] |
| Flow Rate | Lower flow rates increase analysis time but can enhance resolution. | Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). | [1][14] |
| Injection Volume | Overloading the column leads to peak broadening and/or tailing. | Inject a smaller volume or dilute the sample. | [14][18] |
| Particle Size | Smaller particle size columns offer higher efficiency and better resolution. | Use a column with smaller particles (e.g., sub-2 µm for UHPLC).[1][17] | [1][17] |
Experimental Protocol: Example HPLC Method for Carotenoids
This protocol provides a starting point for developing a method for this compound separation. Optimization will likely be required based on your specific sample matrix and instrument.
-
Instrumentation:
-
HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a PDA or UV-Vis detector.[1]
-
-
Chromatographic Conditions:
-
Column: C30 "Carotenoid" column (e.g., 3 µm particle size, 4.6 x 250 mm).[1]
-
Mobile Phase A: Methanol / Water (95:5, v/v) with 0.05% Triethylamine (TEA) and 0.05M Ammonium Acetate (AA).[7][8]
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE).[1]
-
Gradient Program:
-
0-15 min: 10% to 50% B
-
15-20 min: 50% to 80% B
-
20-25 min: Hold at 80% B
-
25-30 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25°C.[1]
-
Detection: 450 nm.[8]
-
Injection Volume: 10 µL.[19]
-
-
Sample Preparation:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of RP HPLC Retention Behaviours in Analysis of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. scispace.com [scispace.com]
- 8. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 9. benchchem.com [benchchem.com]
- 10. mastelf.com [mastelf.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 13. silicycle.com [silicycle.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. halocolumns.com [halocolumns.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 19. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Alloxanthin degradation during sample storage.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of alloxanthin during sample storage and experimental handling. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and integrity of your this compound samples.
Quick Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid discoloration of this compound solution (fading of yellow/orange color) | Oxidation, photodegradation | Immediately protect the sample from light. Purge the container with an inert gas (nitrogen or argon) before sealing. Verify storage temperature is at or below -70°C. |
| Inconsistent analytical results (e.g., varying HPLC peak areas) | Sample degradation during preparation or analysis. | Prepare samples under dim or yellow light. Analyze samples promptly after preparation. Ensure the use of fresh, high-purity solvents and consider adding an antioxidant like BHT to your extraction and storage solvents. |
| Precipitation of this compound in solvent | Low solubility, solvent evaporation, or degradation. | Ensure the chosen solvent is appropriate for this compound (e.g., ethanol (B145695), acetone). Store vials tightly sealed to prevent evaporation. If degradation is suspected, re-evaluate storage conditions. |
| Broad or tailing peaks in HPLC analysis | Column degradation, impure solvent, or sample degradation products interfering with the analysis. | Use a guard column to protect the analytical column. Ensure mobile phase is freshly prepared with HPLC-grade solvents. Check for the appearance of new peaks that might indicate degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound, like other carotenoids, is highly susceptible to degradation due to its structure rich in conjugated double bonds. The primary factors are:
-
Oxidation: Exposure to atmospheric oxygen is a major cause of degradation. This process can be accelerated by the presence of metal ions.
-
Light: Exposure to light, particularly UV light, can lead to photo-oxidation and isomerization (conversion from the trans to cis form), altering the natural isomeric profile and reducing biological activity.
-
Heat: Elevated temperatures significantly accelerate the rates of both oxidation and isomerization.
-
Acids: Acidic conditions can promote the degradation of carotenoids.
Q2: What are the ideal storage conditions for this compound samples?
A2: For optimal stability, this compound samples, whether in solid form or in solution, should be stored under the following conditions:
-
Temperature: For long-term storage (months to years), temperatures of -70°C or -80°C are crucial.[1] For short-term storage (up to a few days), -20°C may be acceptable if higher temperatures are unavoidable, but degradation will be more rapid.
-
Atmosphere: An inert atmosphere is highly recommended. Purging sample vials with nitrogen or argon gas before sealing will displace oxygen and minimize oxidative degradation.
-
Light: Samples should always be protected from light by using amber glass vials or by wrapping containers in aluminum foil.
Q3: Which solvents are best for storing this compound?
A3: this compound is soluble in many organic solvents. For storage, it is best to use high-purity, HPLC-grade solvents to avoid contaminants that could promote degradation. Commonly used solvents for carotenoids include ethanol, methanol (B129727), and acetone. The choice may also depend on the downstream application. To enhance stability in solution, the addition of an antioxidant such as butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.1%) is recommended.
Q4: Can I repeatedly freeze and thaw my this compound samples?
A4: It is strongly advised to minimize freeze-thaw cycles. Each cycle can introduce atmospheric oxygen and moisture into the sample, accelerating degradation. It is best practice to aliquot stock solutions into single-use vials to avoid the need to thaw the entire stock for each experiment.
Quantitative Data on Carotenoid Stability
Table 1: Thermal Degradation of Fucoxanthin (B1674175) in Canola Oil (in the absence of light and air)
| Temperature (°C) | Half-life (t½) of all-trans-fucoxanthin (B7942791) (hours) |
| 25 | 165.0 |
| 40 | 77.0 |
| 60 | 25.5 |
| 80 | 8.9 |
| 100 | 3.5 |
Data adapted from a study on fucoxanthin stability, which shows a clear temperature-dependent degradation following first-order kinetics.
Table 2: Degradation of Astaxanthin in Acetone Solution after 5 Days
| Storage Condition | % Degradation |
| Room Temperature (~28-30°C) with Light Exposure | 23.59% |
| Room Temperature (~28-30°C) in Darkness | 20.77% |
| 4°C in Darkness | 19.59% |
This data highlights the significant impact of both light and temperature on carotenoid stability.[2]
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol outlines a method to assess the stability of this compound under different storage conditions.
1. Preparation of this compound Stock Solution: a. Accurately weigh a known amount of high-purity this compound. b. Dissolve in an appropriate HPLC-grade solvent (e.g., ethanol or acetone) containing 0.1% BHT to a known concentration in an amber volumetric flask. c. Work under dim or yellow light to minimize light exposure.
2. Sample Aliquoting and Storage: a. Aliquot the stock solution into multiple small amber glass vials. b. Purge the headspace of each vial with a stream of nitrogen or argon gas for 30-60 seconds before tightly sealing. c. Store the vials under a range of conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature, with and without light exposure).
3. Analysis at Time Points: a. At predetermined time points (e.g., 0, 1 week, 1 month, 3 months), retrieve one vial from each storage condition. b. Allow the vial to equilibrate to room temperature in the dark to prevent condensation. c. Analyze the concentration of this compound using a validated HPLC method (see Protocol 2).
4. Data Analysis: a. Compare the concentration of this compound at each time point to the initial concentration (time 0) to calculate the percentage of degradation. b. Plot the natural logarithm of the concentration versus time to determine if the degradation follows first-order kinetics. The degradation rate constant (k) can be determined from the slope of the line.
Protocol 2: Quantification of this compound by HPLC
1. HPLC System and Column: a. A standard HPLC system with a photodiode array (PDA) or UV-Vis detector is suitable. b. A C18 or C30 reversed-phase column is commonly used for carotenoid separation.
2. Mobile Phase: a. A gradient elution is often employed for optimal separation of carotenoid isomers and potential degradation products. b. A common mobile phase system consists of a mixture of methanol, acetonitrile, and water, or methanol and methyl-tert-butyl ether (MTBE). The exact gradient will need to be optimized for your specific column and system.
3. Detection: a. Set the detector to monitor at the maximum absorbance wavelength (λmax) of this compound, which is typically around 450-480 nm.
4. Sample Preparation and Injection: a. Dilute the this compound sample from the stability study (Protocol 1) with the initial mobile phase to a concentration within the linear range of the detector. b. Filter the diluted sample through a 0.22 µm syringe filter before injection. c. Inject a fixed volume (e.g., 20 µL) onto the HPLC column.
5. Quantification: a. Create a calibration curve using a series of known concentrations of a high-purity this compound standard. b. Quantify the this compound in your samples by comparing the peak area to the calibration curve.
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing this compound stability.
Signaling Pathway of Carotenoid Degradation Products
Caption: Apocarotenoid signaling in oxidative stress.
References
Minimizing photodegradation of Alloxanthin during extraction
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing photodegradation of Alloxanthin during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photodegradation a concern?
A1: this compound is a major carotenoid pigment found in cryptophyte algae.[1] Like other carotenoids, its structure, rich in conjugated double bonds, makes it susceptible to degradation when exposed to light, heat, and oxygen.[2][3] This degradation can lead to inaccurate quantification, loss of bioactivity, and the formation of unwanted byproducts, compromising experimental results and the quality of extracts for drug development.
Q2: What are the primary factors that cause this compound degradation during extraction?
A2: The primary factors are:
-
Light: Exposure to light, especially UV and blue light, can induce photo-oxidation and isomerization from the biologically active all-trans form to various cis-isomers.[2][4]
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative cleavage of the polyene chain, especially when initiated by light or heat.
-
Heat: High temperatures accelerate the rates of both oxidation and isomerization.[3]
-
Solvent Type: The choice of solvent can influence the rate of degradation. While polar solvents like acetone (B3395972) and ethanol (B145695) are effective for extracting xanthophylls like this compound, their properties can also impact pigment stability.[3]
Q3: What are the visible signs of this compound degradation?
A3: A visible sign of degradation is a loss of the characteristic yellow-orange color of the extract. However, significant degradation and isomerization can occur before a color change is noticeable. Therefore, quantitative analysis by methods such as HPLC is essential to accurately assess the integrity of the this compound.
Q4: How can I store my this compound extracts to minimize degradation?
A4: Store extracts in amber glass vials under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, preferably -20°C or below, to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Incomplete Cell Lysis: The rigid cell walls of cryptophytes may not be sufficiently disrupted. | - Incorporate a mechanical disruption step such as bead beating, ultrasonication, or freeze-thaw cycles prior to solvent extraction. - Consider enzymatic digestion to break down the cell wall. |
| Inappropriate Solvent Choice: The solvent may not be optimal for extracting this compound from the algal matrix. | - Use polar solvents like acetone or ethanol, which are generally effective for xanthophylls.[3] - A mixture of solvents, such as acetone and methanol, may improve extraction efficiency. | |
| Degradation During Extraction: Exposure to light, heat, or oxygen is causing significant loss of this compound. | - Implement all photoprotective measures outlined in the experimental protocol below (e.g., work under red light, use amber vials, wrap containers in foil). - Perform extractions at a low temperature (e.g., on ice). - De-gas solvents and flush storage containers with an inert gas (nitrogen or argon). | |
| Appearance of Unexpected Peaks in HPLC Chromatogram | Isomerization: Exposure to light and/or heat has caused the formation of cis-isomers of this compound. | - Strictly follow all photoprotective measures during sample preparation and analysis. - Prepare samples immediately before HPLC analysis and keep them in the dark and on ice. |
| Oxidative Degradation: The presence of oxygen has led to the formation of various degradation products. | - Ensure all solvents are deoxygenated. - Work under an inert atmosphere whenever possible. - Consider adding an antioxidant like BHT (butylated hydroxytoluene) to the extraction solvent, but verify its compatibility with your downstream applications. | |
| Color of the Extract Fades Quickly | Significant Photodegradation: The extract is being exposed to too much light. | - Immediately protect the extract from light by transferring it to an amber vial and wrapping it in aluminum foil. - Store the extract at or below -20°C under an inert atmosphere. - Re-evaluate your workflow to identify and eliminate all sources of light exposure. |
Data Presentation
Table 1: Stability of Various Carotenoids in Different Solvents (10 Days at Room Temperature in Light)
| Carotenoid | Solvent | Stability (% remaining) |
| Lutein | Tetrahydrofuran | >95% |
| Ethanol | >90% | |
| Acetone | >90% | |
| Hexane | >90% | |
| Cyclohexanone | <80% | |
| β-Carotene | Tetrahydrofuran | >95% |
| Ethanol | >90% | |
| Acetone | >90% | |
| Hexane | >90% | |
| Cyclohexanone | <75% |
Data adapted from Craft and Soares, 1992.[5]
Table 2: Fucoxanthin Degradation under UVA Exposure in Different Solvent Fractions
| Solvent Fraction | Initial Fucoxanthin (mg/g) | Fucoxanthin after 24h UVA (mg/g) | % Degradation |
| Ethanol Extract | 5.52 | ~2.0 | ~64% |
| Hexane Fraction | 7.66 | ~3.5 | ~54% |
| Chloroform Fraction | 84.24 | ~40.0 | ~52% |
| Ethyl Acetate Fraction | 1.28 | ~0.5 | ~61% |
Illustrative data based on trends observed for fucoxanthin. Actual values can vary.
Experimental Protocols
Protocol 1: Quantitative Extraction of this compound from Cryptophyte Biomass with Minimized Photodegradation
This protocol is designed for the extraction of this compound from a lyophilized cryptophyte cell paste (e.g., Cryptomonas sp.).
Materials:
-
Lyophilized cryptophyte cell paste
-
Acetone (HPLC grade), pre-chilled to 4°C
-
Methanol (HPLC grade), pre-chilled to 4°C
-
Deionized water, deoxygenated
-
Microcentrifuge tubes (amber or covered in aluminum foil)
-
Glass tissue homogenizer
-
Microcentrifuge
-
Rotary evaporator (optional)
-
Nitrogen or Argon gas
-
Red light source
Procedure:
-
Preparation: Conduct all steps under a red light source in a darkened room. Pre-chill all glassware and solvents to 4°C.
-
Sample Weighing: Weigh approximately 10-20 mg of lyophilized cryptophyte biomass into a pre-chilled amber microcentrifuge tube.
-
Solvent Addition: Add 1 mL of a pre-chilled acetone:methanol (7:3 v/v) solution to the microcentrifuge tube.
-
Cell Disruption:
-
Vortex the tube for 30 seconds.
-
Transfer the slurry to a pre-chilled glass tissue homogenizer.
-
Homogenize the sample on ice for 2-3 minutes until the solvent becomes intensely colored and the cell debris appears pale.
-
Alternatively, use a bead beater with glass beads for mechanical disruption.
-
-
Extraction:
-
Transfer the homogenate back to the amber microcentrifuge tube.
-
Vortex for another 30 seconds.
-
Place the tube on ice and in the dark for 10 minutes to allow for further extraction.
-
-
Centrifugation: Centrifuge the tube at 10,000 x g for 5 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted pigments to a clean, pre-chilled amber tube.
-
Re-extraction (Optional but Recommended): To ensure complete extraction, add another 0.5 mL of the acetone:methanol solution to the pellet, vortex, centrifuge, and combine the supernatant with the first extract.
-
Solvent Evaporation (Optional): If a more concentrated sample is needed, the solvent can be evaporated under a gentle stream of nitrogen gas in the dark. Avoid complete dryness to prevent oxidation.
-
Storage: Immediately before analysis or for short-term storage, flush the tube with nitrogen or argon, seal tightly, and store at -20°C or lower in the dark.
Protocol 2: Quantification of this compound by HPLC
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.
Mobile Phase (Isocratic):
-
Methanol : Acetonitrile : Water (e.g., 85:10:5 v/v/v). The exact ratio may need optimization depending on the specific column and system.
Procedure:
-
Sample Preparation: Just prior to injection, filter the extract through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
Injection: Inject 10-20 µL of the filtered extract onto the HPLC column.
-
Detection: Monitor the eluent at the maximum absorption wavelength for this compound, which is approximately 454 nm.
-
Quantification: Calculate the concentration of this compound based on a standard curve prepared from a pure this compound standard of known concentration.
Visualizations
Caption: Experimental workflow for minimizing this compound photodegradation.
Caption: Simplified pathways of this compound photodegradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Alloxanthin Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Alloxanthin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of this compound extraction.
Issue 1: Low this compound Yield
-
Question: My this compound yield is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields of this compound can stem from several factors, from initial sample preparation to the choice of extraction solvent and parameters.
-
Inadequate Cell Lysis: The robust cell walls of microalgae, a primary source of this compound, can hinder solvent penetration.
-
Solution: Employ mechanical disruption methods prior to extraction. Bead-beating has been reported to be more effective for carotenoid extraction than ultrasound or freeze-thawing.[1]
-
-
Suboptimal Solvent Selection: The polarity of the extraction solvent is critical for efficiently solubilizing this compound, a polar xanthophyll.[2][3]
-
Solution: A mixture of a polar solvent and a less polar solvent has been shown to be highly effective. Specifically, an ethanol (B145695):hexane (B92381) (1:1) solvent mixture has demonstrated the highest extraction efficiency for this compound from Haematococcus pluvialis.[1] Other effective polar solvents for xanthophylls include acetone (B3395972) and ethanol.[2][3]
-
-
Incorrect Solid-to-Solvent Ratio: An insufficient volume of solvent can become saturated before all the this compound has been extracted.
-
Solution: Increasing the solvent-to-solid ratio can improve extraction efficiency. It is advisable to perform a small-scale optimization experiment to determine the ideal ratio for your specific biomass.
-
-
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at an optimal temperature to allow for complete solubilization.
-
Issue 2: this compound Degradation During Extraction and Storage
-
Question: I suspect my this compound is degrading during or after extraction. What are the signs and how can I prevent this?
-
Answer: this compound, like other carotenoids, is susceptible to degradation from light, heat, and oxidation.[6][7]
-
Exposure to Light: Light, especially UV light, can cause isomerization and degradation of this compound.
-
Solution: Conduct all extraction and handling steps in a dark or low-light environment. Use amber-colored glassware or wrap containers in aluminum foil.
-
-
High Temperatures: Elevated temperatures can accelerate the degradation of this compound.[5][6]
-
Solution: Use a rotary evaporator at a controlled low temperature (e.g., < 40°C) for solvent removal. For storage, keep extracts at -20°C or lower.
-
-
Oxidation: Exposure to oxygen can lead to the breakdown of the this compound molecule.
-
Solution: Purge storage containers with an inert gas like nitrogen or argon to displace oxygen. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can also help prevent oxidative degradation.
-
-
Issue 3: Difficulty in Purifying this compound
-
Question: My extracted sample contains many impurities, making it difficult to isolate pure this compound. What purification strategies can I use?
-
Answer: Crude extracts will contain other pigments like chlorophylls (B1240455) and other carotenoids, as well as lipids. A multi-step purification process is often necessary.
-
Saponification: This step is effective for removing chlorophylls and fatty acid esters.
-
Protocol: After initial extraction, the solvent is evaporated, and the residue is redissolved in a minimal amount of a suitable solvent. A solution of methanolic potassium hydroxide (B78521) (e.g., 40%) is added, and the mixture is refluxed at a controlled temperature (e.g., 56°C) for about 20 minutes.[8]
-
-
Chromatography: Column chromatography is a standard method for separating carotenoids.
-
Solution: Silica gel or octadecylsilyl (ODS) columns can be used. A gradient elution with a solvent system like ethanol-water can effectively separate this compound from other compounds.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this compound extraction?
A1: Based on comparative studies, a mixture of ethanol and hexane in a 1:1 ratio has been shown to provide the highest extraction efficiency for this compound.[1] As this compound is a polar xanthophyll, other polar solvents like acetone and ethanol are also effective.[2][3] The choice may also depend on the specific biomass and downstream applications.
Q2: What are the optimal conditions for this compound extraction?
A2: Optimal conditions depend on the chosen extraction method. For a general solvent extraction, consider the following:
-
Solvent: Ethanol:Hexane (1:1)[1]
-
Temperature: Controlled low temperatures (e.g., 4°C) are recommended to minimize degradation, although slightly elevated temperatures (e.g., 32°C - 42°C) can improve yield but should be carefully optimized.[4][9]
-
Time: Extraction times can vary from minutes for methods like UAE to several hours for maceration.[4][9]
-
Atmosphere: Perform extractions under dim light and consider using an inert atmosphere (e.g., nitrogen) to prevent degradation.[6][7]
Q3: How can I remove chlorophyll (B73375) from my this compound extract?
A3: Saponification is a common and effective method. This involves treating the crude extract with an alkali solution, such as methanolic potassium hydroxide, which hydrolyzes the chlorophyll into water-soluble compounds that can then be removed by liquid-liquid partitioning.[8]
Q4: How should I store my purified this compound?
A4: To ensure stability, this compound should be stored as a solid or in an organic solvent at -20°C or below .[5] The storage container should be purged with an inert gas like nitrogen or argon to remove oxygen, and it should be protected from light by using amber vials or wrapping in aluminum foil.[10]
Q5: Can I use "green" solvents for this compound extraction?
A5: Yes, there is a growing interest in using more environmentally friendly solvents. Ethanol is considered a greener solvent and is effective for xanthophyll extraction.[4][11] Research is ongoing into other green solvents like ethyl lactate, which has shown promise for carotenoid extraction.[4]
Data Presentation
Table 1: Comparison of Solvent Efficiency for this compound and Other Carotenoids
| Target Carotenoid | Source Organism | Most Effective Solvent(s) | Extraction Method | Reference |
| This compound | Haematococcus pluvialis | Ethanol:Hexane (1:1) | Solvent Extraction with Bead Beating | [1] |
| General Polar Carotenoids (Xanthophylls) | Various | Acetone, Ethanol | General Solvent Extraction | [2][3] |
| Lutein | Chlorella vulgaris | Ethanol | Ultrasound-Assisted Extraction | [11] |
| Total Carotenoids | Rapeseed | Petroleum Ether:Acetone (1:1) | Solvent Extraction | [9] |
| Total Carotenoids | Carrot | Acetone:Hexane (4:3) | Solvent Extraction | [12] |
Experimental Protocols
Protocol 1: General this compound Extraction and Saponification
-
Sample Preparation: Lyophilize (freeze-dry) the algal biomass to remove water. Grind the dried biomass into a fine powder to increase the surface area for extraction.
-
Cell Lysis: Transfer the powdered biomass to a tube containing beads (e.g., glass beads). Perform bead-beating to mechanically disrupt the cell walls.
-
Extraction:
-
Add a pre-chilled solvent mixture of ethanol:hexane (1:1, v/v) to the disrupted biomass.
-
Vortex the mixture vigorously and incubate on a shaker at a controlled low temperature (e.g., 4°C) in the dark for a specified period (e.g., 1-2 hours).
-
Centrifuge the mixture to pellet the cell debris.
-
Carefully collect the supernatant containing the pigments.
-
Repeat the extraction process with the pellet at least once more to ensure complete extraction and combine the supernatants.
-
-
Saponification (Optional - for chlorophyll removal):
-
Evaporate the solvent from the combined supernatants under a stream of nitrogen or using a rotary evaporator at low temperature (<40°C).
-
To the dried extract, add a 40% methanolic KOH solution.[8]
-
Reflux the mixture in a water bath at approximately 56°C for 20 minutes in the dark.[8]
-
After cooling, add an equal volume of a non-polar solvent like hexane and water to partition the pigments into the hexane layer, leaving the saponified chlorophylls in the aqueous layer.
-
Collect the upper hexane layer containing the carotenoids.
-
-
Final Steps:
-
Wash the hexane layer with water to remove any residual alkali.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude this compound extract.
-
Store the extract at -20°C or below under a nitrogen atmosphere in the dark.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Carotenoids in Drug Discovery and Medicine: Pathways and Molecular Targets Implicated in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainable Green Extraction of Carotenoid Pigments: Innovative Technologies and Bio-Based Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of pretreatments on extraction of pigment from marigold flower - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. ijtech.eng.ui.ac.id [ijtech.eng.ui.ac.id]
- 12. researchtrend.net [researchtrend.net]
Technical Support Center: Troubleshooting Alloxanthin Recovery
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Alloxanthin from filters during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
Q2: I am experiencing low this compound recovery. What are the most common causes?
Low recovery of this compound can stem from several factors throughout the experimental workflow, from sample collection to final analysis. The most common culprits include:
-
Incomplete Extraction: The solvent may not be effectively penetrating the filter and the retained algal cells to dissolve all the this compound.
-
Pigment Degradation: this compound, like other carotenoids, is sensitive to light, heat, and oxidation. Improper handling and storage can lead to significant losses.[1]
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently dissolving this compound.
-
Filter Matrix Interactions: this compound may adsorb to the filter material, preventing its complete release into the solvent.
-
Issues with HPLC Analysis: Problems with the HPLC system, such as a failing lamp or leaks, can mimic low recovery.
Troubleshooting Guide
Issue 1: Consistently Low this compound Recovery
If you are consistently observing lower than expected this compound concentrations, it is likely an issue with your extraction protocol or the stability of the pigment.
Possible Cause 1: Inefficient Extraction Solvent
This compound is a polar xanthophyll and requires a solvent with appropriate polarity for efficient extraction.
Recommended Action:
-
Solvent Selection: Employ polar solvents such as 90% acetone (B3395972) or ethanol (B145695), which have demonstrated broad effectiveness for extracting pigments from phytoplankton.[2][3] A comparison of solvent performance for carotenoids suggests that ethanol and acetone are generally superior to less polar solvents like hexane.[4]
-
Solvent Mixtures: Consider using a mixture of solvents. For instance, an ethanol/hexane mixture can be effective for a broad range of pigments and lipids.[2]
Quantitative Data on this compound Properties:
The following table summarizes key properties of this compound, including its molecular weight and specific extinction coefficients in various solvents. Using the correct extinction coefficient for your chosen solvent is critical for accurate quantification.
| Property | Value | Solvent | Reference |
| Molecular Formula | C40H52O2 | - | [5] |
| Molecular Weight | 564.85 g/mol | - | [5] |
| Specific Extinction Coefficient (E 1% 1cm) | 2500 | Acetone | [5] |
| Molar Extinction Coefficient (ε) | 141 x 10³ L mol⁻¹ cm⁻¹ | Acetone | [5] |
| Absorption Maxima (λmax) | 428, 454.3, 483.5 nm | Acetone | [5] |
| 427, 450, 478 nm | Ethanol | [5] | |
| 430, 451, 480 nm | Diethyl ether | [5] | |
| 427, 451, 482 nm | Hexane | [5] |
Possible Cause 2: Incomplete Cell Lysis
For this compound to be extracted, the solvent must penetrate the algal cell walls. Incomplete disruption of the cells retained on the filter is a common cause of low recovery.
Recommended Action:
-
Mechanical Disruption: Incorporate a mechanical disruption step into your protocol. Bead beating, sonication, or grinding the filter in the extraction solvent can significantly improve extraction efficiency.[2]
-
Freeze-Thaw Cycles: Subjecting the filters to one or more freeze-thaw cycles can help to rupture cell walls and improve solvent penetration.
Experimental Protocol: Optimized this compound Extraction
This protocol incorporates best practices for maximizing this compound recovery.
-
Sample Filtration: Filter the sample through a glass fiber filter (GF/F).
-
Filter Storage: Immediately after filtration, fold the filter, place it in a cryovial, and flash-freeze it in liquid nitrogen. Store at -80°C until extraction. All steps should be performed under subdued light.
-
Extraction:
-
Place the frozen filter in a 15 mL centrifuge tube.
-
Add 3 mL of 90% acetone.
-
Add a small scoop of glass beads.
-
Vortex vigorously for 20 minutes to both homogenize the filter and disrupt the cells.
-
Alternatively, use a probe sonicator for 2-3 cycles of 30 seconds on ice.
-
-
Incubation: Store the tube at -20°C in the dark for 24 hours to allow for complete pigment extraction.
-
Clarification: Centrifuge the extract at 4,000 x g for 10 minutes at 4°C to pellet the filter debris and cell fragments.
-
Analysis: Carefully transfer the supernatant to an amber HPLC vial for analysis.
Workflow for Optimized this compound Extraction:
Issue 2: Inconsistent this compound Recovery
Variable recovery rates often point to issues with pigment degradation or interactions with the filter material.
Possible Cause 1: Pigment Degradation
This compound is susceptible to degradation from exposure to light and elevated temperatures.
Recommended Action:
-
Minimize Light Exposure: Perform all steps, from filtration to extraction, under subdued light. Use amber vials or wrap tubes and bottles in aluminum foil.
-
Maintain Low Temperatures: Keep samples and extracts cold at all times. Filter in a cold room if possible, and store filters and extracts at -80°C. During processing, keep samples on ice. Methanol has been shown to be an efficient solvent at higher temperatures, but this also increases the risk of chlorophyll (B73375) degradation, which can be an indicator of overall pigment stability.[6]
-
Work Quickly: Minimize the time between sample collection and storage, and between extraction and analysis.
Possible Cause 2: Adsorption to Filter Material
The chemical properties of the filter can lead to the adsorption of this compound, preventing its complete extraction.
Recommended Action:
-
Filter Type: While both glass fiber (GF/F) and nylon filters are used for phytoplankton collection, some studies on other compounds have shown that glass fiber filters can exhibit less adsorption than nylon filters.[7] If you are using nylon filters and experiencing inconsistent recovery, consider switching to GF/F filters.
-
Pre-wetting the Filter: Pre-wetting the filter with the filtration medium (e.g., seawater) before adding the sample may help to saturate any active binding sites on the filter.
Logical Troubleshooting Flow for Low this compound Recovery:
By systematically addressing these potential issues, researchers can improve the accuracy and consistency of their this compound recovery, leading to more reliable and reproducible scientific data.
References
- 1. Bioactive Natural Pigments’ Extraction, Isolation, and Stability in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. epic.awi.de [epic.awi.de]
- 6. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Dealing with chlorophyll interference in Alloxanthin measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of chlorophyll (B73375) interference in alloxanthin measurement.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantification of this compound in samples containing chlorophyll.
Question: Why am I seeing artificially high this compound values in my spectrophotometric measurements?
Answer: The primary reason for inflated this compound readings is the spectral overlap between this compound and chlorophyll pigments. Both this compound and chlorophylls (B1240455) absorb light in the blue region of the visible spectrum (400-500 nm), which is where carotenoids like this compound have their maximum absorption.[1] This co-absorption leads to an overestimation of this compound concentration.
Question: My HPLC chromatogram shows co-eluting peaks for this compound and chlorophyll. How can I improve their separation?
Answer: Co-elution in HPLC is a common issue when analyzing complex pigment mixtures. To improve the separation of this compound and chlorophyll, consider the following optimization steps:
-
Optimize the Mobile Phase Gradient: A gradient elution is often necessary to separate pigments with varying polarities. Experiment with different solvent ratios and gradient slopes. Common mobile phases include mixtures of acetonitrile (B52724), water, methanol (B129727), and ethyl acetate.[1]
-
Adjust Flow Rate and Temperature: Lowering the flow rate can enhance peak resolution. Additionally, controlling the column temperature can influence the separation process.[1]
-
Select an Appropriate Stationary Phase: A C18 reverse-phase column is commonly used for pigment separation.[2] However, if co-elution persists, exploring other stationary phases might be beneficial.
Question: I performed a liquid-liquid extraction to remove chlorophyll, but my extract is still green. What went wrong?
Answer: Incomplete chlorophyll removal during liquid-liquid extraction can be due to several factors:
-
Inappropriate Solvent System: The choice of solvents and their ratios is critical for efficient partitioning. A common method involves saponification, which hydrolyzes chlorophyll into more polar chlorophyllides, allowing for their separation from the less polar carotenoids.[3][4]
-
Insufficient Mixing or Phase Separation: Ensure thorough mixing of the aqueous and organic phases to maximize the transfer of chlorophyllides into the aqueous layer. Allow adequate time for the phases to separate completely before collecting the carotenoid-rich organic phase.
-
Sample Matrix Effects: The composition of your sample can influence the extraction efficiency. For complex matrices, multiple extraction steps may be necessary.
Question: My this compound recovery is low after performing solid-phase extraction (SPE). How can I improve it?
Answer: Low recovery of this compound after SPE can be a significant issue. Here are some troubleshooting steps to improve your yield:[5][6][7][8][9]
-
Check Sorbent and Analyte Compatibility: Ensure the chosen SPE sorbent is appropriate for retaining chlorophyll while allowing this compound to be eluted. C18 and C30 cartridges are often used for carotenoid purification.[10][11]
-
Optimize Elution Solvent: The elution solvent may not be strong enough to desorb this compound completely from the sorbent. You may need to increase the solvent strength or try a different solvent composition.[5]
-
Ensure Proper Cartridge Conditioning and Equilibration: The SPE cartridge must be properly conditioned and equilibrated before loading the sample to ensure optimal performance.[12]
-
Control Flow Rate: A slow and consistent flow rate during sample loading and elution is crucial for efficient binding and recovery.[5]
-
Prevent Cartridge Drying: Do not let the sorbent bed dry out between steps, as this can lead to channeling and poor recovery.[5]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind chlorophyll interference in this compound measurement?
A1: Chlorophyll and this compound exhibit overlapping absorption spectra, particularly in the blue-violet region of the electromagnetic spectrum (around 430-450 nm), where this compound shows strong absorbance.[1] This spectral interference leads to an overestimation of this compound concentration when using spectrophotometric methods without prior separation.
Q2: What are the primary methods to eliminate chlorophyll interference?
A2: The main strategies to counteract chlorophyll interference include:
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a powerful technique that physically separates this compound from chlorophylls before detection, allowing for accurate quantification.[1]
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain chlorophylls while allowing this compound and other carotenoids to pass through for collection and analysis.[1][13]
-
Solvent-Solvent Extraction (Liquid-Liquid Extraction): This technique relies on the differential solubility of this compound and chlorophyll in immiscible solvents to separate them. Saponification is often employed to increase the polarity of chlorophylls, enhancing their removal into an aqueous phase.[3][4][14]
-
Derivative Spectroscopy: This is a mathematical approach that uses the first or higher derivatives of the absorption spectrum to resolve overlapping peaks and reduce background interference.[15][16][17][18]
Q3: Which method of chlorophyll removal is most suitable for my research?
A3: The best method depends on your specific experimental needs:
-
HPLC is ideal for high accuracy and when you need to quantify multiple pigments simultaneously.[1]
-
SPE is a rapid and efficient method for sample cleanup, particularly for a large number of samples.[13]
-
Solvent-solvent extraction with saponification is effective, especially for samples with a high lipid content, but can be more time-consuming and carries a risk of carotenoid degradation if not performed carefully.[1][19][20]
-
Derivative spectroscopy is a non-destructive computational method that can be useful for qualitative analysis and resolving minor spectral features, but may have limitations in accurately quantifying components in complex mixtures.[15][21][22]
Q4: Can I use a spectrophotometer to measure this compound without prior chlorophyll removal?
A4: Direct spectrophotometric measurement of this compound in the presence of chlorophyll is not recommended for accurate quantification due to the significant spectral overlap. However, if separation is not feasible, derivative spectroscopy can be employed to mathematically resolve the overlapping spectra to some extent.[15][23] It is important to validate this approach against a reference method like HPLC.
Q5: What are the critical parameters to consider during a solid-phase extraction (SPE) protocol for chlorophyll removal?
A5: For successful SPE, pay close attention to the following:
-
Sorbent Selection: C18 or C30 bonded silica (B1680970) are effective for retaining nonpolar compounds like chlorophylls while allowing more polar carotenoids to be eluted.[10][11]
-
Conditioning and Equilibration: Properly preparing the cartridge is essential for consistent results.[12]
-
Sample Loading: The sample should be loaded slowly and evenly.
-
Washing Step: A wash step with a weak solvent can remove loosely bound impurities without eluting the target analyte.
-
Elution: Use a solvent that is strong enough to elute this compound completely.
Data Presentation
Table 1: Absorption Maxima (λmax) of this compound and Chlorophylls in Various Solvents.
| Pigment | Acetone (B3395972) (nm) | Ethanol (nm) | Methanol (nm) |
| This compound | (428), 454, 483 | (427), 450, 478 | N/A |
| Chlorophyll a | 430, 662 | 430, 665 | 432, 665 |
| Chlorophyll b | 453, 645 | 455, 649 | 455, 649 |
Data compiled from multiple sources. Values in parentheses indicate a shoulder peak.[24][25][26][27]
Table 2: Comparison of Chlorophyll Removal Methods.
| Method | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning between stationary and mobile phases | High resolution, accurate quantification, simultaneous analysis of multiple pigments | Requires specialized equipment, method development can be complex |
| Solid-Phase Extraction (SPE) | Differential adsorption onto a solid support | Rapid, efficient for cleanup, scalable | Requires specific cartridges, potential for analyte loss if not optimized |
| Solvent-Solvent Extraction (with Saponification) | Differential solubility and chemical modification | Effective for high-lipid samples | Can be time-consuming, risk of carotenoid degradation |
| Derivative Spectroscopy | Mathematical analysis of spectral data | Non-destructive, can resolve minor spectral features | May not be suitable for accurate quantification in complex mixtures, sensitive to instrumental parameters |
Experimental Protocols
Protocol 1: Chlorophyll Removal using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for removing chlorophyll from a pigment extract using a C18 SPE cartridge.
-
Sample Preparation: Extract pigments from your sample using a suitable solvent (e.g., 80% acetone). Centrifuge the extract to remove any particulate matter.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500mg/3mL) by passing 3 mL of methanol through it, followed by 3 mL of distilled water. Do not allow the cartridge to dry out.[28]
-
Cartridge Equilibration: Equilibrate the cartridge by passing 3 mL of the initial extraction solvent (e.g., 80% acetone) through it.
-
Sample Loading: Slowly load the pigment extract onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with a small volume of a weak solvent mixture (e.g., 50% acetonitrile in water) to remove any remaining polar impurities.[28]
-
Elution: Elute the this compound and other carotenoids from the cartridge using a stronger, less polar solvent, such as 100% acetone or methylene (B1212753) chloride.[28] Chlorophylls will be retained on the C18 sorbent.
-
Analysis: The collected eluate, now "de-greened," can be analyzed using a spectrophotometer or HPLC.
Protocol 2: this compound Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation and quantification of this compound using a reverse-phase HPLC system.
-
HPLC System: A system equipped with a pump, autosampler, C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), and a photodiode array (PDA) or UV-Vis detector.[29]
-
Mobile Phase:
-
Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium (B1175870) acetate
-
Solvent B: 90:10 (v/v) acetonitrile: water
-
Solvent C: 100% ethyl acetate[2]
-
-
Gradient Program:
-
Start with a high percentage of Solvent A to separate polar pigments.
-
Gradually increase the percentage of Solvent B and then C to elute less polar pigments like this compound and chlorophylls.
-
A typical gradient might run over 30-40 minutes.[29]
-
-
Flow Rate: 1 mL/min.[2]
-
Detection: Monitor the eluate at 436 nm or 450 nm for carotenoids.[29] A PDA detector allows for the collection of the full absorption spectrum for peak identification.
-
Quantification: Create a calibration curve using an authentic this compound standard of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for chlorophyll removal using SPE.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. welch-us.com [welch-us.com]
- 6. welchlab.com [welchlab.com]
- 7. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 8. youtube.com [youtube.com]
- 9. specartridge.com [specartridge.com]
- 10. Solid-phase extraction of carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 13. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
- 15. whoi.edu [whoi.edu]
- 16. Derivative Spectroscopy: Benefits in Analytical Techniques [pion-inc.com]
- 17. Derivative spectroscopy | PPTX [slideshare.net]
- 18. scispace.com [scispace.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. The Analysis of Overlapping Spectral Absorption Bands by Derivative Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 24. fdbio-rptu.de [fdbio-rptu.de]
- 25. researchgate.net [researchgate.net]
- 26. dzarc.com [dzarc.com]
- 27. scribd.com [scribd.com]
- 28. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 29. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
Alloxanthin Analytical Standards: Technical Support Center
This technical support center provides guidance on the stability, storage, and handling of alloxanthin analytical standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound analytical standards?
A1: this compound, like other carotenoids, is susceptible to degradation from light, heat, and oxygen. To ensure the long-term stability of this compound analytical standards, it is recommended to store them at low temperatures, protected from light, and under an inert atmosphere. Specifically, storage at -20°C or lower is advisable for long-term preservation. For solutions, it is best to use amber glass vials and purge the headspace with an inert gas like nitrogen or argon before sealing.
Q2: What is the expected shelf-life of an this compound analytical standard?
A2: The shelf-life of this compound standards can vary depending on the supplier and the storage conditions. While specific stability data for this compound is limited, studies on structurally similar carotenoids like astaxanthin (B1665798) suggest that when stored properly at -20°C, they can be stable for extended periods. One study on astaxanthin showed stability for up to four years at room temperature when sealed in its original container, with refrigeration recommended to further extend shelf life.[1][2] It is crucial to refer to the Certificate of Analysis (CoA) provided by the manufacturer for specific expiry or retest dates.
Q3: What are the primary factors that cause degradation of this compound?
A3: The main factors contributing to the degradation of this compound are:
-
Light: Exposure to light, especially UV light, can cause photo-oxidation and isomerization (conversion from the trans to cis form).
-
Heat: Elevated temperatures accelerate the rate of degradation through both isomerization and oxidation.
-
Oxygen: The presence of oxygen leads to oxidative cleavage of the polyene chain, resulting in the formation of various degradation products.
Q4: In what form should I store my this compound standard - as a dry powder or in solution?
A4: For long-term storage, it is generally recommended to store the this compound standard as a dry powder in a desiccated environment at -20°C or below, under an inert gas. If you need to frequently use the standard, preparing a concentrated stock solution in a suitable solvent, aliquoting it into single-use vials, and storing them at -20°C or -70°C can minimize degradation from repeated freeze-thaw cycles and exposure to air and light.
Q5: Which solvents are suitable for dissolving and storing this compound?
A5: this compound is a lipophilic molecule and dissolves in many organic solvents. Common solvents for carotenoids include acetone (B3395972), ethanol, methanol, and mixtures containing these solvents. The choice of solvent may also depend on the subsequent analytical method (e.g., compatibility with the HPLC mobile phase). It is good practice to use high-purity, HPLC-grade solvents.
Troubleshooting Guides
HPLC Analysis of this compound
This guide addresses common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No or low this compound peak | 1. Degradation of the standard: The standard may have degraded due to improper storage or handling. 2. Injection issue: The autosampler may not be injecting the sample correctly. 3. Detection issue: The detector wavelength may be set incorrectly. | 1. Prepare a fresh working solution from a properly stored stock solution. 2. Check the autosampler for proper operation and ensure the injection volume is appropriate. 3. Verify that the detector is set to the maximum absorbance wavelength (λmax) of this compound (around 453 nm in ethanol). |
| Peak tailing or fronting | 1. Column overload: The concentration of the injected sample is too high. 2. Column degradation: The stationary phase of the column is deteriorating. 3. Incompatible solvent: The sample is dissolved in a solvent much stronger than the mobile phase. | 1. Dilute the sample and re-inject. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Dissolve the sample in the initial mobile phase if possible. |
| Split peaks | 1. Column void: A void has formed at the head of the column. 2. Partially blocked frit: The column inlet frit is partially clogged. 3. Co-elution of isomers: Cis-isomers of this compound may be present and eluting close to the all-trans isomer. | 1. Replace the column. 2. Back-flush the column or replace the frit. 3. Use a C30 column, which often provides better separation of carotenoid isomers. |
| Baseline noise or drift | 1. Contaminated mobile phase: Impurities in the solvents or additives. 2. Air bubbles in the system: Air is trapped in the pump or detector. 3. Detector lamp failing: The detector lamp is nearing the end of its life. | 1. Prepare fresh mobile phase using high-purity solvents and degas thoroughly. 2. Purge the pump and detector to remove air bubbles. 3. Replace the detector lamp. |
| Shifting retention times | 1. Inconsistent mobile phase composition: Improperly mixed or evaporating mobile phase. 2. Fluctuating column temperature: The column oven is not maintaining a stable temperature. 3. Pump malfunction: The HPLC pump is not delivering a consistent flow rate. | 1. Prepare fresh mobile phase and keep the solvent reservoirs covered. 2. Ensure the column oven is set to a stable temperature and has equilibrated. 3. Check the pump for leaks and ensure it is delivering a steady flow. |
Data Presentation
Stability of Carotenoids Under Various Storage Conditions
While specific quantitative data for this compound is limited, the following table summarizes the stability of other carotenoids, which can provide an indication of the expected stability for this compound.
| Carotenoid | Storage Temperature (°C) | Storage Conditions | Stability/Half-life |
| Astaxanthin | -20 to 37 | Freeze-dried powder, with and without vacuum | As little as 12.3% degradation over 20 weeks at -20°C with vacuum.[3] |
| Astaxanthin | Room Temperature | Oleoresin in original sealed container | Stable for at least 4 years.[1][2] |
| Beta-carotene | -70 | In plasma | Stable for at least 28 months.[4] |
| Beta-carotene | -20 | In plasma | Stable for 5 months.[4] |
| Lutein | -20, 4, 25, 32 | Ethanol extract with and without ascorbic acid | Most stable at -20°C and 4°C with ascorbic acid in the dark.[5] |
Experimental Protocols
Protocol 1: Stability Testing of this compound Analytical Standard
Objective: To evaluate the stability of an this compound analytical standard solution over time under different storage conditions.
Materials:
-
This compound analytical standard
-
HPLC-grade acetone or ethanol
-
Amber glass vials with screw caps
-
Nitrogen or argon gas
-
HPLC system with a C18 or C30 column and a photodiode array (PDA) detector
-
Incubators or chambers set to desired temperatures (e.g., -20°C, 4°C, 25°C)
-
Controlled light source (for photostability testing)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., acetone) in an amber volumetric flask to a known concentration (e.g., 1 mg/mL).
-
Work under dim light to minimize light exposure.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into several amber glass vials.
-
Purge the headspace of each vial with nitrogen or argon gas before sealing tightly.
-
Divide the vials into different storage groups:
-
Group A (Control): -20°C in the dark.
-
Group B: 4°C in the dark.
-
Group C: 25°C in the dark.
-
Group D: 25°C with exposure to a controlled light source.
-
-
-
Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one vial from each storage group.
-
Allow the vial to equilibrate to room temperature in the dark.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis.
-
Inject the working solution into the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector set at the λmax of this compound (~453 nm).
-
Column Temperature: 25°C.
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration at time zero.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound and to establish its intrinsic stability.
Materials:
-
This compound analytical standard
-
HPLC-grade solvents (acetone, methanol, water)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with PDA or Mass Spectrometry (MS) detector
Procedure:
-
Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., acetone or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at 60°C for a specified time (e.g., 2 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidation: Add 3% H₂O₂ to the this compound solution and keep it at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Incubate the this compound solution at a high temperature (e.g., 80°C) in the dark.
-
Photodegradation: Expose the this compound solution to a UV light source in a photostability chamber.
-
-
Analysis:
-
Inject the stressed samples into an HPLC-PDA or HPLC-MS system.
-
Monitor for the appearance of new peaks and the decrease in the main this compound peak.
-
The PDA detector can provide UV-Vis spectra of the degradation products, which can help in their initial identification.
-
The MS detector can provide mass information for the identification of the degradation products.
-
Mandatory Visualization
Caption: Workflow for this compound Stability Testing.
Caption: Plausible Degradation Pathways for this compound.
References
How to correct for Alloxanthin degradation products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alloxanthin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis, with a focus on correcting for this compound degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a carotenoid pigment, specifically a xanthophyll, found in various marine and freshwater algae.[1] Like other carotenoids, it possesses a polyene chain with multiple conjugated double bonds, making it susceptible to degradation under various conditions.[2] Degradation can lead to inaccurate quantification and misinterpretation of experimental results, impacting research in areas such as antioxidant studies, drug development, and understanding its role in photosynthetic organisms.
Q2: What are the primary factors that cause this compound degradation?
This compound degradation is primarily caused by exposure to:
-
Light: Particularly UV light, which can induce photo-oxidation and isomerization.[3]
-
Heat: Elevated temperatures accelerate the rate of degradation reactions.[2]
-
Oxygen: The presence of oxygen can lead to oxidative cleavage of the carotenoid chain.[4]
-
Acids and Bases: Extreme pH conditions can catalyze degradation.
It is crucial to control these factors throughout sample collection, extraction, and analysis.
Q3: What are the expected degradation products of this compound?
While specific degradation products of this compound are not extensively documented in the literature, we can infer the likely products based on studies of structurally similar xanthophylls like diatoxanthin, lutein (B1675518), and astaxanthin (B1665798).[5][6][7] The main degradation pathways are isomerization and oxidation.
-
Isomerization: The all-trans isomer of this compound can convert to various cis-isomers (e.g., 9-cis, 13-cis).[3][8] These isomers have different physical and chemical properties, including HPLC retention times and molar extinction coefficients.
-
Oxidation Products: Oxidative cleavage of the polyene chain can lead to the formation of smaller molecules, such as:
-
Apocarotenals and Apocarotenones: Shorter-chain aldehydes and ketones.[7]
-
Epoxides: Formed by the addition of an oxygen atom across a double bond.
-
Q4: How can I detect this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying this compound and its degradation products.[9]
-
HPLC with Photodiode Array (PDA) Detection: Allows for the simultaneous monitoring of absorbance at multiple wavelengths. The characteristic carotenoid absorption spectrum (typically around 400-500 nm) can help identify potential degradation products.[5]
-
HPLC coupled with Mass Spectrometry (MS): Provides molecular weight and fragmentation data, which is invaluable for the structural elucidation of unknown degradation products.[5][10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the analysis of this compound.
| Problem | Possible Cause | Solution |
| Low this compound concentration in the sample. | Sample degradation during extraction or storage. | - Work under dim light and on ice.[5]- Use deoxygenated solvents.- Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.- Store extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen). |
| Multiple peaks around the main this compound peak in the chromatogram. | Presence of cis-isomers. | - Use a C30 HPLC column, which provides better separation of carotenoid isomers.- Compare the UV-Vis spectra of the unknown peaks with the main this compound peak. Cis-isomers will have a characteristic "cis-peak" at a shorter wavelength.- If possible, use purified cis-isomer standards for confirmation. |
| Appearance of unknown, more polar peaks in the chromatogram. | Formation of oxidation products (e.g., epoxides, apocarotenals). | - Minimize exposure to oxygen during sample preparation.- Use HPLC-MS to identify the molecular weights of the unknown peaks and compare them to potential oxidation products of this compound.- Perform forced degradation studies (e.g., exposure to light, heat, or a mild oxidant) to generate degradation products and compare their retention times and mass spectra with the unknown peaks in your sample.[5] |
| Inconsistent quantification results between batches. | Variable degradation between samples. | - Standardize the entire experimental protocol, from sample collection to analysis, to ensure uniform handling.- Analyze samples as quickly as possible after extraction.- Include a quality control sample with a known concentration of this compound in each analytical run to monitor for systemic degradation. |
Experimental Protocols
Protocol 1: General Procedure for Extraction and HPLC Analysis of this compound
This protocol provides a general framework. Optimization may be necessary depending on the sample matrix.
-
Sample Extraction:
-
Homogenize the sample (e.g., algal cells, tissue) in a cold solvent such as acetone, ethanol, or a mixture of methanol/tetrahydrofuran.[5]
-
Perform the extraction under dim light and on ice to minimize degradation.
-
Centrifuge the mixture to pellet the solid debris.
-
Collect the supernatant containing the pigments.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Redissolve the pigment extract in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: A C18 or preferably a C30 reversed-phase column is recommended for carotenoid analysis.
-
Mobile Phase: A gradient of solvents like methanol, acetonitrile, and water is commonly used. The exact gradient will depend on the column and the specific separation required.
-
Detection: Use a PDA detector to monitor the absorbance spectrum from 200-600 nm. Set a specific wavelength for quantification (e.g., the maximum absorbance of this compound, ~454 nm).
-
Identification: Identify this compound by comparing the retention time and UV-Vis spectrum with a purified standard.
-
Protocol 2: Forced Degradation Study to Identify Potential Degradation Products
-
Prepare a solution of purified this compound in an appropriate solvent.
-
Divide the solution into several aliquots.
-
Subject the aliquots to different stress conditions:
-
Photodegradation: Expose to a UV lamp or direct sunlight for a defined period.
-
Thermal Degradation: Incubate at an elevated temperature (e.g., 60°C) in the dark.
-
Oxidative Degradation: Bubble air or oxygen through the solution, or add a mild oxidizing agent.
-
-
Analyze the stressed samples by HPLC-PDA and HPLC-MS alongside an unstressed control.
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
Analyze the mass spectra of the new peaks to propose potential structures.
Correcting for this compound Degradation
Direct mathematical correction for this compound degradation is challenging without knowing the specific degradation kinetics, which can vary with experimental conditions. The primary strategy should always be the prevention of degradation . However, if some degradation is unavoidable, the following approaches can be considered:
1. Internal Standard Method:
An internal standard is a compound added to the sample at a known concentration before extraction. The ratio of the analyte peak area to the internal standard peak area is used for quantification. This method can partially correct for losses during sample preparation and injection, but it does not correct for degradation that occurs before the internal standard is added.
2. Kinetic Modeling (Advanced):
For highly controlled experiments, it may be possible to determine the degradation kinetics of this compound under specific conditions.
-
Methodology:
-
Analyze this compound concentration at multiple time points under the experimental conditions.
-
Plot the natural logarithm of the this compound concentration versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
-
The initial concentration ([A]₀) can be estimated by extrapolating the line back to time zero.
-
-
Equation for First-Order Degradation: ln[A]t = -kt + ln[A]₀ Where:
-
[A]t is the concentration of this compound at time t.
-
k is the degradation rate constant.
-
[A]₀ is the initial concentration of this compound.
-
Table 1: Example of Data for Determining First-Order Degradation Kinetics
| Time (hours) | This compound Concentration (µg/mL) | ln(this compound Concentration) |
| 0 | 10.0 | 2.303 |
| 1 | 9.1 | 2.208 |
| 2 | 8.2 | 2.104 |
| 4 | 6.7 | 1.902 |
| 6 | 5.5 | 1.705 |
This approach requires significant upfront experimental work to determine the rate constant under the specific conditions of your experiment (temperature, light intensity, oxygen exposure, etc.).
Visualizations
Caption: Simplified degradation pathways of this compound.
Caption: Experimental workflow for this compound analysis with key degradation prevention steps.
References
- 1. This compound | C40H52O2 | CID 6443740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isomerization of carotenoids in photosynthesis and metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of carotenoids by free radicals: relationship between structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of lutein and zeaxanthin oxidation products in human and monkey retinas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Auto-oxidation products of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carotenoids and related compounds. Part 38. Synthesis of (3RS,3′RS)-alloxanthin and other acetylenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of (3S,3′S)- and meso-Stereoisomers of this compound and Determination of Absolute Configuration of this compound Isolated from Aquatic Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinguishing between isomeric neoxanthin and violaxanthin esters in yellow flower petals using liquid chromatography/photodiode array atmospheric pressure chemical ionization mass spectrometry and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Alloxanthin Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of Alloxanthin using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Which HPLC column is recommended for the best this compound separation?
A1: For optimal separation of carotenoids like this compound, a C30 column is highly recommended over a C18 column.[1][2] C30 columns provide superior shape selectivity for carotenoid isomers, which is often a challenge with the insufficient thickness of C18 stationary phases.[2] While C18 columns are sometimes used, they may lead to poor resolution of isomers.[2]
Q2: What is a good starting mobile phase for this compound separation?
A2: A common and effective mobile phase for separating carotenoids is a gradient mixture of methanol (B129727) (MeOH), methyl tert-butyl ether (MTBE), and water.[1] Another frequently used solvent is acetonitrile (B52724) (ACN).[3] It is advisable to start with a higher proportion of a weaker solvent (e.g., methanol/water) and gradually increase the concentration of a stronger solvent (e.g., MTBE).[1]
Q3: How does temperature affect the separation of this compound?
A3: Column temperature plays a crucial role in the separation process by influencing solvent viscosity and the interaction between this compound and the stationary phase.[1] Inconsistent temperatures can lead to peak broadening and shifts in retention times.[1] For most carotenoids, an optimal separation is often achieved at a stable temperature around 23 ± 1°C.[1] However, it is recommended to test a range, for instance, from 18-30°C, to find the optimal temperature for your specific method.[1]
Q4: What can I do if I observe peak tailing in my this compound chromatogram?
A4: Peak tailing can be caused by several factors. One common reason is the interaction of the analyte with exposed silanol (B1196071) groups on the stationary phase.[4] Adding a small amount of a modifier like triethylamine (B128534) (TEA) or ammonium (B1175870) acetate (B1210297) to the mobile phase can help to mask these residual silanol groups and improve peak shape.[1][5] Other potential causes include column overload, which can be addressed by diluting the sample or reducing the injection volume.[6]
Q5: My this compound peak is split. What could be the cause and how can I fix it?
A5: Peak splitting can occur due to several reasons. It might indicate that two different components are eluting very close together.[7] In this case, adjusting the mobile phase composition, temperature, or flow rate can improve resolution.[7] Other causes can include a partially blocked column frit or a void in the stationary phase.[6][7] If all peaks in the chromatogram are split, it might point to a problem occurring before the separation, such as an issue with the injector or a mismatch between the injection solvent and the mobile phase.[6][8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound separation and provides systematic steps to resolve them.
Issue 1: Poor Resolution or Co-elution of Peaks
Symptoms:
-
This compound peak overlaps with other components.
-
Inability to accurately quantify this compound due to peak overlap.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor HPLC resolution.
Detailed Steps:
-
Optimize the Stationary Phase: If you are using a C18 column, switching to a C30 column is the most impactful change you can make for better selectivity of carotenoids.[1][2]
-
Adjust the Mobile Phase: Implement or optimize a gradient elution. Start with a higher percentage of a weak solvent like methanol/water and gradually increase the stronger solvent like MTBE.[1] This helps in separating compounds with different polarities.
-
Control Column Temperature: Ensure a stable column temperature. Experiment within a range of 18-30°C to find the optimal condition for your separation.[1]
-
Increase Column Efficiency: If possible, use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or increase the column length to enhance resolving power.[1][9]
Issue 2: Asymmetric Peaks (Tailing or Fronting)
Symptoms:
-
Peaks are not symmetrical, showing a "tail" or "front."
-
Difficulty in accurate peak integration and quantification.
Troubleshooting Workflow:
Caption: Troubleshooting guide for asymmetric HPLC peaks.
Detailed Steps:
-
Check for Column Overload: Inject a diluted sample or a smaller volume. If the peak shape improves, the original sample was too concentrated.[1][6]
-
Use Mobile Phase Modifiers: To counteract interactions with residual silanol groups on the column, add a small amount of triethylamine (TEA) or ammonium acetate to your mobile phase.[1][5]
-
Investigate Column Health: Column contamination can lead to peak distortion. Flush the column with a strong solvent or, if necessary, replace it.
-
Ensure Solvent Compatibility: A mismatch between the sample solvent and the mobile phase can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.[6]
Data Presentation
Table 1: Comparison of Typical HPLC Columns for Carotenoid Separation
| Parameter | C18 Column | C30 Column |
| Stationary Phase | Octadecylsilane | Triacontylsilane |
| Selectivity for Isomers | Moderate | Excellent[1][2] |
| Common Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 3 µm[1] |
| Primary Interaction | Hydrophobic | Shape-selective[1] |
| Typical Use Case | General reversed-phase | Carotenoids, isomers[2] |
Table 2: Recommended Starting Conditions for this compound Separation
| Parameter | Recommended Condition |
| Column | C30 "Carotenoid" column, 3 µm, 4.6 x 250 mm[1] |
| Mobile Phase A | Methanol/Water (e.g., 95:5, v/v) |
| Mobile Phase B | Methyl-tert-butyl ether (MTBE) |
| Gradient | Start with a low percentage of B, increase gradually |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 20-25°C[1] |
| Detection Wavelength | ~450 nm (based on UV spectra of similar carotenoids)[10] |
| Injection Volume | 10-20 µL |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Algal Cultures
-
Harvesting: Centrifuge the algal culture to obtain a cell pellet.
-
Extraction: Extract the pigments from the pellet using a suitable solvent mixture, such as acetone (B3395972) or a combination of methanol and MTBE. Sonication or bead beating can aid in cell disruption and improve extraction efficiency.
-
Evaporation: Evaporate the solvent from the extract under a stream of nitrogen gas.[1]
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase or a compatible solvent mixture (e.g., MTBE/methanol).[1]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system to remove any particulate matter.[1]
Protocol 2: General HPLC Method for this compound Separation
-
System Equilibration: Equilibrate the C30 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the filtered sample.
-
Gradient Elution:
-
Start with a high concentration of the weaker mobile phase (e.g., 95% Mobile Phase A: Methanol/Water).
-
Over a period of 20-30 minutes, linearly increase the concentration of the stronger mobile phase (e.g., to 50% Mobile Phase B: MTBE).
-
Hold at the high concentration of Mobile Phase B for a few minutes to elute any strongly retained compounds.
-
Return to the initial mobile phase composition and allow the column to re-equilibrate before the next injection.
-
-
Detection: Monitor the eluent at the maximum absorption wavelength for this compound (typically around 450 nm). A photodiode array (PDA) detector is useful for confirming peak identity by its UV-Vis spectrum.
Experimental Workflow Diagram:
Caption: Recommended HPLC experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 6. acdlabs.com [acdlabs.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. agilent.com [agilent.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. scispace.com [scispace.com]
Technical Support Center: Mobile Phase Optimization for Carotenoid Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of carotenoids.
Troubleshooting Guide
This section addresses specific problems you might encounter during your carotenoid analysis experiments.
Question: Why am I seeing poor resolution between my carotenoid peaks, especially isomers?
Answer: Poor resolution is a common challenge in carotenoid chromatography due to their structural similarity. Several factors in your mobile phase and overall method can be adjusted to improve separation.
-
Mobile Phase Composition: The choice and ratio of solvents in your mobile phase are critical.
-
Methanol-based mobile phases are often preferred over acetonitrile (B52724) as they can offer better recovery for some carotenoids.[1]
-
Strong organic modifiers like tetrahydrofuran (B95107) (THF) or methyl tert-butyl ether (MTBE) can be added to the mobile phase to improve the separation of complex mixtures.[1][2] However, be cautious as high concentrations of strong solvents can cause peak distortion.[2]
-
The addition of small percentages of modifiers like triethylamine (B128534) (TEA) or ammonium (B1175870) acetate (B1210297) can improve peak shape and recovery.[3][4] TEA helps to mask active silanol (B1196071) groups on the stationary phase that can cause peak tailing.[1]
-
-
Column Selection: While C18 columns are widely used, C30 columns are specifically designed for carotenoid separations and often provide superior selectivity and resolution for isomers.[1][5][6]
-
Temperature Control: Column temperature is a crucial parameter for optimizing carotenoid separations.
-
Lowering the column temperature can often improve the resolution of isomers.[7]
-
However, the optimal temperature can vary, with some separations showing better results at slightly elevated temperatures (e.g., 23 ± 1°C or 30°C).[8] It is essential to maintain a constant and optimized temperature for reproducible results.[1]
-
-
Gradient Elution: For complex samples containing carotenoids with a wide range of polarities, a gradient elution is often necessary.[1][9] A shallow gradient, where the mobile phase composition changes slowly over time, can significantly improve the resolution of closely eluting peaks.[1]
Question: My carotenoid peaks are tailing. What is causing this and how can I fix it?
Answer: Peak tailing in carotenoid analysis can be attributed to several factors, often related to interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Active silanol groups on silica-based columns can interact with the polar functional groups of carotenoids, leading to tailing. Adding a competing base like triethylamine (TEA) to the mobile phase can help minimize these interactions.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of your analytes and lead to poor peak shape. Ensure the pH is suitable for the specific carotenoids you are analyzing.[1]
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion, including tailing. Try reducing the injection volume or diluting your sample.[1]
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can affect column performance. It is good practice to flush the column with a strong solvent after each analytical batch.[1]
Question: I am experiencing low recovery of my carotenoid analytes. What are the possible reasons and solutions?
Answer: Low recovery of carotenoids can be a frustrating issue, often stemming from their inherent instability and potential for adsorption.
-
Oxidative Degradation: Carotenoids are highly susceptible to oxidation. It is crucial to use antioxidants like butylated hydroxytoluene (BHT) in your extraction solvents and mobile phases.[3][10] Additionally, blanketing samples and standards with an inert gas like nitrogen can prevent oxidation.[10]
-
Adsorption to Surfaces: Carotenoids can adsorb to glass and plastic surfaces. Using amber vials and silanizing glassware can help mitigate this issue.[1][7]
-
Inappropriate Mobile Phase: As mentioned earlier, methanol-based mobile phases sometimes yield higher recoveries for carotenoids compared to acetonitrile-based ones.[1] The addition of modifiers like TEA and ammonium acetate can also improve recovery.[4]
-
Light and Heat Degradation: Carotenoids are sensitive to light and heat.[11] All sample preparation and analysis steps should be performed under subdued light, and samples should be stored at low temperatures (e.g., -20°C or below).[5][7]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for carotenoid separation on a C18 or C30 column?
A1: A common starting point for reversed-phase HPLC of carotenoids is a gradient elution using a combination of methanol (B129727) (MeOH), methyl tert-butyl ether (MTBE), and water.[8][12] Another widely used system involves acetonitrile (ACN), methanol, and dichloromethane (B109758) (DCM).[3] For C30 columns, a gradient of methanol and MTBE is very effective.[8] It is also common to add modifiers like 0.1% triethylamine (TEA) or 0.05 M ammonium acetate to the mobile phase to improve peak shape and recovery.[3][4]
Q2: Should I use isocratic or gradient elution for my carotenoid analysis?
A2: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures containing a few carotenoids with similar polarities.[9][13][14]
-
Gradient elution , where the mobile phase composition changes during the run, is generally preferred for complex samples containing carotenoids with a wide range of polarities.[1][9] Gradient elution typically results in sharper peaks, better resolution, and shorter analysis times for complex mixtures.[9][15]
Q3: How does temperature affect carotenoid separation?
A3: Temperature is a critical parameter that can significantly influence the selectivity of carotenoid separations.[1] Lowering the temperature often improves the resolution of geometric isomers.[7] However, the optimal temperature can vary depending on the specific carotenoids and the column being used.[8] It is essential to control the column temperature to ensure reproducible retention times and resolutions.[1]
Q4: Is saponification always necessary for carotenoid analysis?
A4: Saponification is a sample preparation step used to hydrolyze carotenoid esters and remove interfering lipids.[16][17] While it can simplify the chromatogram, it can also lead to the degradation and isomerization of some carotenoids.[1][17] Therefore, if the goal is to analyze the native carotenoid profile, saponification should be avoided if possible.[1]
Data Presentation
Table 1: Common Mobile Phases for Carotenoid HPLC
| Mobile Phase Composition | Column Type | Elution Type | Target Analytes | Reference |
| Methanol:Tetrahydrofuran:Water | C18 | Isocratic | β-carotene | [2] |
| Acetonitrile:Methanol:Dichloromethane (75:20:5 v/v/v) with 0.1% TEA | ODS (C18) | Isocratic | Carotenes | [3] |
| Acetonitrile:2-propanol:Water (39:57:4 v/v/v) | ODS (C18) | Isocratic | General Carotenoids | [3] |
| Methanol with 0.1% Trimethylamine (Solvent A) and MTBE (Solvent B) | C30 | Gradient | Lutein, Zeaxanthin, β-cryptoxanthin, α-carotene, β-carotene, Lycopene | [12] |
| Methanol with 1.5% Ammonium Acetate (98:2 v/v) (Solvent A) and MTBE:Methanol:1.5% Ammonium Acetate (90:8:2 v/v/v) (Solvent B) | C30 | Gradient | Lutein, Zeaxanthin, β-cryptoxanthin, α-carotene, β-carotene | [18] |
| Acetonitrile:Methanol (containing 0.05% TEA and 0.05M Ammonium Acetate):Chloroform:n-heptane (50:40:5:5 v/v/v/v) | C18 | Isocratic | Lutein, Zeaxanthin, β-cryptoxanthin, β-carotene | [4] |
Experimental Protocols
Protocol 1: General Purpose Gradient HPLC Method for Carotenoid Separation
This protocol is a starting point and may require optimization for specific sample matrices and target analytes.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C30 column (e.g., 250 x 4.6 mm, 5 µm).[12]
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (can be optimized).[12]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 450 nm.[12]
-
Gradient Program:
-
0-10 min: 95% A, 5% B
-
10-25 min: Linear gradient to 50% A, 50% B
-
25-35 min: Hold at 50% A, 50% B
-
35-40 min: Linear gradient back to 95% A, 5% B
-
40-50 min: Re-equilibration at 95% A, 5% B
-
-
-
Sample Preparation:
-
Extract carotenoids from the sample matrix using a suitable solvent (e.g., acetone, ethanol, or a mixture of hexane:acetone:ethanol) containing 0.1% BHT.[1][7]
-
Perform all extraction steps under dim light to prevent degradation.[7]
-
Evaporate the solvent under a stream of nitrogen.[1]
-
Reconstitute the dried extract in the initial mobile phase.[1]
-
Filter the sample through a 0.22 µm syringe filter before injection.[7]
-
Visualizations
Caption: Workflow for optimizing mobile phase in carotenoid chromatography.
Caption: Troubleshooting decision tree for poor carotenoid peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 3. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 14. uhplcs.com [uhplcs.com]
- 15. biotage.com [biotage.com]
- 16. Influence of Sample Processing on the Analysis of Carotenoids in Maize | MDPI [mdpi.com]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Alloxanthin Stability in Analytical Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alloxanthin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of temperature on this compound stability during analysis. While specific kinetic data for this compound is limited in publicly available literature, the information presented here is based on extensive research on closely related xanthophylls, such as lutein, zeaxanthin, and astaxanthin (B1665798), and provides a strong predictive framework for understanding this compound's behavior.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the stability of this compound during sample preparation and analysis?
A1: Temperature is a critical factor influencing the stability of carotenoids like this compound. Elevated temperatures can lead to the degradation of this compound, primarily through oxidation and isomerization (conversion to cis-isomers). This degradation can result in a loss of the parent compound, leading to inaccurate quantification. For instance, studies on other carotenoids have shown that thermal degradation often follows first-order kinetics, with the rate of degradation increasing at higher temperatures.[1][2][3] It is crucial to control temperature throughout the analytical workflow, from sample extraction to HPLC analysis, to minimize degradation.
Q2: What is the optimal temperature for an HPLC column when analyzing this compound?
A2: The optimal HPLC column temperature for carotenoid analysis can be a balance between achieving good separation and minimizing on-column degradation. Higher temperatures, around 60°C, have been shown to be optimal for the separation of some carotenoids.[4] However, for other carotenoid isomers, lower temperatures (e.g., 10°C to 25°C) can provide better resolution.[5][6] For this compound analysis, it is recommended to start with a column temperature in the range of 20-30°C and optimize based on the separation of this compound from other pigments and potential isomers.
Q3: My this compound sample shows unexpected peaks in the chromatogram after preparation. What could be the cause?
A3: The appearance of unexpected peaks, often eluting near the main this compound peak, can be indicative of isomerization. Carotenoids can convert from their natural all-trans form to various cis-isomers when exposed to heat or light.[1][7] These isomers may have slightly different retention times, leading to peak splitting or the appearance of new peaks. To confirm this, you can compare the UV-Vis spectrum of the unexpected peaks with your this compound standard; cis-isomers typically exhibit a characteristic "cis-peak."
Q4: How should I store my this compound standards and samples to ensure their stability?
A4: To ensure the long-term stability of this compound standards and prepared samples, they should be stored at low temperatures, typically -20°C or colder, in the dark, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8][9] For short-term storage during an analytical run, keeping samples in an autosampler set to a cool temperature (e.g., 4°C) is recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Peak Area/Concentration | Degradation due to high temperature during sample extraction or evaporation. | - Use lower temperatures for extraction and solvent evaporation.- Work under dim light and use amber vials to protect from light-induced degradation.- Purge samples with nitrogen or argon to minimize oxidation. |
| On-column degradation during HPLC analysis. | - Lower the HPLC column temperature. Start with ambient temperature and gradually increase if necessary for separation.- Reduce the analysis run time if possible. | |
| Peak Tailing or Broadening | Co-elution with degradation products or isomers. | - Optimize the mobile phase composition and gradient to improve separation.- Adjust the column temperature to enhance resolution. |
| Interaction with active sites on the column. | - Use a C30 column, which is specifically designed for carotenoid separations and can reduce interactions.- Add a small amount of a modifier like triethylamine (B128534) to the mobile phase to mask active silanol (B1196071) groups. | |
| Shift in this compound Retention Time | Fluctuation in column temperature. | - Ensure the HPLC column oven is functioning correctly and maintaining a stable temperature.- Allow sufficient time for the column to equilibrate at the set temperature before analysis. |
| Change in mobile phase composition due to evaporation of volatile solvents. | - Keep mobile phase reservoirs capped and use fresh solvents. | |
| Appearance of Extra Peaks | Isomerization of this compound. | - Minimize exposure of samples to heat and light during preparation and storage.- Prepare samples fresh before analysis. |
| Presence of oxidative degradation products. | - Use antioxidants like BHT or ascorbic acid during sample preparation.- Store samples under an inert atmosphere. |
Quantitative Data on Thermal Degradation of Related Xanthophylls
| Carotenoid | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| Astaxanthin | 50 | >10% degradation after 1 hour | Not specified | [10] |
| 70 | 31.35% degradation after 1 hour | Not specified | [10] | |
| 80 | 38.28% degradation after 1 hour | Not specified | [10] | |
| Lutein | 30-90 | Activation Energy: 3.2 kJ/mol | Not specified | [11] |
| Total Carotenoids (in puree) | 60 | 0.0050 min⁻¹ | 138.6 min | [3] |
| 70 | 0.0072 min⁻¹ | 96.3 min | [3] | |
| 80 | 0.0108 min⁻¹ | 64.2 min | [3] | |
| 90 | 0.0152 min⁻¹ | 45.6 min | [3] |
Experimental Protocols
Protocol 1: Forced Thermal Degradation Study
This protocol is designed to assess the thermal stability of this compound and identify potential degradation products.
Objective: To evaluate the impact of elevated temperature on this compound stability in solution.
Materials:
-
This compound standard of known concentration in a suitable organic solvent (e.g., ethanol (B145695) or acetone).
-
HPLC-grade solvents.
-
Heating block or calibrated oven.
-
Amber HPLC vials.
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
Procedure:
-
Prepare a solution of this compound in a suitable solvent at a known concentration.
-
Dispense aliquots of the solution into several amber HPLC vials.
-
Place the vials in a heating block or oven set to a specific temperature (e.g., 40°C, 60°C, and 80°C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial from each temperature condition.
-
Immediately cool the removed vial to room temperature and then analyze by HPLC.
-
Monitor the decrease in the peak area of the all-trans-Alloxanthin peak and the formation of any new peaks.
-
Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.
Protocol 2: HPLC Analysis of this compound with Temperature Optimization
This protocol outlines a general method for the HPLC analysis of this compound, including steps for optimizing the column temperature.
Objective: To develop a robust HPLC method for the quantification of this compound, minimizing on-column degradation.
Materials:
-
This compound standard and sample extracts.
-
HPLC system with a column oven and PDA detector.
-
C18 or C30 reversed-phase HPLC column.
-
HPLC-grade mobile phase solvents (e.g., a gradient of methanol, acetonitrile, and water).
Procedure:
-
Initial Method Setup:
-
Column: C30 reversed-phase, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: Methanol/Water (95:5, v/v).
-
Mobile Phase B: Methyl-tert-butyl ether.
-
Gradient: Start with a high percentage of A and gradually increase B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~453 nm (or the specific λmax of this compound).
-
Injection Volume: 20 µL.
-
-
Temperature Optimization:
-
Set the initial column temperature to 25°C and inject the this compound standard.
-
Evaluate the chromatogram for peak shape, resolution from other compounds, and retention time.
-
Incrementally increase the column temperature (e.g., to 30°C, 35°C, 40°C) and repeat the injection.
-
Observe the effect of temperature on peak resolution and retention time.
-
If peak broadening or loss of peak area is observed at higher temperatures, it may indicate on-column degradation.
-
Select the temperature that provides the best balance of separation efficiency and analyte stability.
-
-
Sample Analysis:
-
Once the optimal temperature is determined, analyze the samples using the established method.
-
Ensure that standards and samples are maintained at a consistent, cool temperature in the autosampler.
-
Visualizations
Caption: Experimental workflow for this compound analysis with temperature control considerations.
Caption: Potential degradation pathways of this compound due to temperature and other factors.
References
- 1. Thermal degradation kinetics of all-trans and cis-carotenoids in a light-induced model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Smart Method for Carotenoids Characterization in Haematococcus pluvialis Red Phase and Evaluation of Astaxanthin Thermal Stability [mdpi.com]
- 8. research.monash.edu [research.monash.edu]
- 9. psasir.upm.edu.my [psasir.upm.edu.my]
- 10. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Thermal Degradation Patterns of Natural Yellow Colorants Used in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alloxanthin Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues during the mass spectrometry analysis of Alloxanthin.
Troubleshooting Guides
Problem: Low this compound Signal Intensity or Complete Signal Loss
This is a common indicator of significant ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's source.
Initial Verification Steps:
-
Post-Column Infusion Experiment: This is a definitive way to identify at what retention times ion suppression is occurring.
-
Procedure: Infuse a standard solution of this compound directly into the mass spectrometer post-column while injecting a blank matrix extract onto the LC system. A drop in the constant this compound signal indicates the retention time of interfering components.
-
-
Post-Extraction Spike Analysis: To quantify the extent of ion suppression.
-
Procedure: Compare the peak area of this compound in a neat solvent standard to the peak area of a blank matrix extract spiked with the same concentration of this compound after the extraction process. A significantly lower peak area in the matrix sample confirms ion suppression.
-
Troubleshooting Workflow:
Figure 1: A troubleshooting workflow for addressing low this compound signal intensity in mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression for this compound in biological samples?
A1: Ion suppression for this compound, a carotenoid, in biological matrices like plasma or serum is primarily caused by high concentrations of endogenous components that co-elute from the liquid chromatography (LC) system and compete for ionization in the mass spectrometer's source. Key interfering substances include:
-
Phospholipids (B1166683): These are major components of cell membranes and are highly abundant in plasma. They are notorious for causing significant ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: Non-volatile salts from the sample matrix or LC mobile phase can crystallize in the ESI source, reducing ionization efficiency.
-
Proteins and Peptides: Although often removed during sample preparation, residual proteins and peptides can still interfere with the analysis.
Q2: How can I modify my sample preparation to reduce ion suppression for this compound?
A2: Improving your sample preparation is one of the most effective ways to mitigate ion suppression. Here are some recommended techniques:
-
Liquid-Liquid Extraction (LLE): LLE is a robust method for separating analytes from interfering matrix components based on their differential solubility in immiscible liquids. A double LLE can be particularly effective.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE by using a solid sorbent to selectively retain either the analyte or the interferences. For carotenoids, reversed-phase (C18 or C30) or hydrophilic-lipophilic balance (HLB) cartridges are often used.
-
Protein Precipitation (PPT): While a simpler technique, PPT is generally less effective at removing phospholipids compared to LLE or SPE. However, it can be a useful first step in a more complex sample preparation workflow.
Q3: What chromatographic adjustments can help in reducing ion suppression?
A3: Optimizing the chromatographic separation can move the elution of this compound away from regions of significant ion suppression. Consider the following:
-
Gradient Modification: Adjusting the mobile phase gradient can improve the separation between this compound and co-eluting matrix components.
-
Column Chemistry: Using a C30 stationary phase instead of a C18 can provide better selectivity for carotenoid isomers and separate them more effectively from interfering lipids.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix effects.
Q4: Are there any specific LC-MS/MS parameters I should optimize for this compound?
A4: Yes, optimizing the ionization source and MS/MS parameters is crucial.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression for nonpolar compounds like carotenoids compared to Electrospray Ionization (ESI). If using ESI, careful optimization of parameters like capillary voltage, gas flows, and temperature is necessary.
-
Mobile Phase Additives: The addition of modifiers like ammonium (B1175870) acetate (B1210297) can improve the ionization of carotenoids.[1][2]
Q5: How can the use of an internal standard help with ion suppression?
A5: An internal standard (IS) that co-elutes and experiences similar ion suppression as this compound can compensate for signal variability. The most effective IS is a stable isotope-labeled version of this compound. If unavailable, a structurally similar compound can be used. The ratio of the analyte to the IS peak area should remain consistent even if both signals are suppressed.
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and recovery for carotenoids structurally similar to this compound (Lutein and Zeaxanthin) from a validated HPLC-MS/MS method in human plasma. These values can serve as a benchmark for what to expect during your own method development and validation.
Table 1: Matrix Effect and Recovery Data for Lutein (B1675518) and Zeaxanthin in Human Plasma
| Analyte | Concentration (µg/mL) | Matrix Effect (%) | Recovery (%) |
| Lutein | 0.05 | 96.3 | 98.2 |
| 0.5 | 95.8 | 97.5 | |
| 1.0 | 97.1 | 99.1 | |
| Zeaxanthin | 0.05 | 94.7 | 96.8 |
| 0.5 | 95.2 | 97.3 | |
| 1.0 | 96.5 | 98.5 |
Data adapted from Hurtado-Barroso et al., 2016. A matrix effect of 100% indicates no suppression or enhancement. Values below 100% indicate ion suppression.
Table 2: Extraction Recovery for Lutein in Rat and Human Plasma
| Matrix | Spiked Concentration (ng/mL) | Extraction Recovery (%) |
| Rat Plasma | 4 | 50.94 |
| 40 | 55.67 | |
| 400 | 60.90 | |
| Human Plasma | 40 | 68.73 |
Data from a validated HPLC-MS/MS assay for Lutein. The matrix effect was reported as acceptable with minimal influence.
Experimental Protocols
1. Double Liquid-Liquid Extraction for Carotenoids in Human Plasma
This protocol is adapted from a validated method for the analysis of lutein and zeaxanthin.[1][2]
Figure 2: Workflow for double liquid-liquid extraction of carotenoids from plasma.
2. Chromatographic Conditions for Carotenoid Analysis
-
Column: C30, 3 µm, 2.1 x 150 mm
-
Mobile Phase A: Methanol with 0.7 g/L Ammonium Acetate and 0.1% Acetic Acid[1][2]
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE) with 0.7 g/L Ammonium Acetate and 0.1% Acetic Acid[1][2]
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-35 min: Hold at 50% A, 50% B
-
35-40 min: Return to initial conditions
-
40-50 min: Re-equilibration
-
3. Mass Spectrometry Conditions
-
Ionization Mode: APCI, Positive
-
Nebulizer Gas: Nitrogen
-
Source Temperature: 400 °C
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Specific transitions for this compound would need to be optimized by infusing a standard solution. For its isomers, Lutein and Zeaxanthin, a common transition is m/z 568.4 -> 476.4.
-
References
Quality control measures for Alloxanthin analysis
Welcome to the technical support center for Alloxanthin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures and to troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound quantification?
A1: The most widely used method for the separation and quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique is favored for its ability to separate this compound from other carotenoids and isomers effectively.
Q2: Which type of HPLC column is best suited for this compound analysis?
A2: Both C18 and C30 columns are commonly used for carotenoid separations. C18 columns are suitable for separating hydrophobic carotenoids, while C30 columns can offer superior resolution for structurally similar compounds and geometric isomers.[1] The choice depends on the specific sample matrix and the other pigments present.
Q3: How should this compound standards and samples be stored to prevent degradation?
A3: this compound is sensitive to light, heat, and oxygen. To prevent degradation, standards and extracted samples should be stored at low temperatures, preferably at -80°C, in amber vials under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to add an antioxidant like Butylated hydroxytoluene (BHT) to the storage solvent. Minimize freeze-thaw cycles by preparing single-use aliquots.
Q4: What are the typical wavelengths for detecting this compound using a UV/Vis or PDA detector?
A4: this compound exhibits maximum absorbance (λmax) in the visible range. Detection is typically performed around 454 nm in acetone (B3395972). The exact wavelength may vary slightly depending on the solvent used in the mobile phase.
Q5: How can I confirm the identity of the this compound peak in my chromatogram?
A5: Peak identity can be confirmed by comparing the retention time and the UV/Vis spectrum of your sample peak with that of a certified this compound reference standard run under the same chromatographic conditions. A photodiode array (PDA) detector is particularly useful for this, as it allows for spectral matching.
Troubleshooting Guide
This guide addresses common problems that may arise during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Signal | 1. Sample Degradation: Exposure to light, heat, or oxygen during sample preparation or storage. | 1. Prepare samples under dim light and on ice. Use solvents containing an antioxidant (e.g., 0.1% BHT). Store extracts at -80°C under an inert gas. |
| 2. Injection Issue: Clogged syringe, faulty injector rotor seal, or air bubbles in the sample loop. | 2. Check the syringe for blockage. Perform injector maintenance and replace the rotor seal if necessary. Ensure samples are free of air bubbles before injection. | |
| 3. Incorrect Wavelength: The detector is set to a wavelength where this compound does not absorb strongly. | 3. Set the detector to the λmax of this compound (approx. 454 nm). | |
| Peak Tailing or Fronting | 1. Column Overload: The sample concentration is too high. | 1. Dilute the sample and reinject. |
| 2. Column Degradation: Loss of stationary phase or contamination of the column inlet frit. | 2. Wash the column with a strong solvent. If the problem persists, trim the column inlet or replace the column. | |
| 3. Inappropriate Mobile Phase pH: The pH of the mobile phase is unsuitable for the analyte. | 3. While less common for carotenoids, ensure the mobile phase is neutral or slightly acidic if needed. | |
| 4. Co-eluting Impurities: A degradation product or other compound is eluting very close to the this compound peak. | 4. Optimize the mobile phase gradient to improve separation. Address potential sample degradation. | |
| Split Peaks | 1. Clogged Inlet Frit: Particulate matter from the sample or mobile phase has blocked the column inlet. | 1. Replace the column inlet frit or use an in-line filter. |
| 2. Injector Issue: A problem with the injector rotor or stator can cause the sample to be introduced in two portions. | 2. Service the injector and replace the rotor seal. | |
| 3. Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the initial mobile phase. | 3. Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Shifting Retention Times | 1. Inconsistent Mobile Phase Preparation: Variations in solvent composition between runs. | 1. Prepare mobile phases accurately and consistently. Use a mobile phase blender if available. |
| 2. Fluctuating Column Temperature: The column temperature is not stable. | 2. Use a column oven to maintain a constant temperature. | |
| 3. Pump Malfunction: Inaccurate or fluctuating flow rate from the HPLC pump. | 3. Check for leaks, prime the pump, and ensure check valves are functioning correctly. | |
| High Backpressure | 1. Column or Tubing Blockage: Particulate matter has accumulated in the system. | 1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace any clogged tubing or frits. |
| 2. Precipitated Buffer: Buffer salts have precipitated in the mobile phase. | 2. Ensure buffer concentration is below its solubility limit in the mobile phase mixture. Filter the mobile phase. | |
| 3. Sample Precipitation: The sample is not soluble in the mobile phase. | 3. Ensure the sample is fully dissolved in a compatible solvent before injection. | |
| Baseline Noise or Drift | 1. Air Bubbles in the System: Bubbles in the pump or detector cell. | 1. Degas the mobile phase thoroughly. Purge the pump to remove any trapped bubbles. |
| 2. Contaminated Mobile Phase: Impurities or microbial growth in the solvents. | 2. Use high-purity HPLC-grade solvents. Prepare fresh mobile phase daily and filter before use.[2] | |
| 3. Aging Detector Lamp: The detector lamp is nearing the end of its life. | 3. Check the lamp's energy output and replace it if it is low.[2] |
Quality Control Data Summary
Adherence to predefined quality control parameters is essential for ensuring the reliability of this compound analysis results. The following table summarizes typical acceptance criteria for HPLC method validation, which should be established during method development.
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (Correlation Coefficient, R²) | R² ≥ 0.99 | Ensures the method's response is proportional to the analyte concentration over a specific range.[3] |
| Accuracy (% Recovery) | 98% – 102% (for high concentrations) 80% – 120% (for concentrations near the limit of quantitation) | Measures the closeness of the experimental value to the true value.[3][4][5] |
| Precision (Relative Standard Deviation, %RSD) | Repeatability (Intra-day): %RSD ≤ 2% Intermediate Precision (Inter-day): %RSD ≤ 2% | Demonstrates the consistency of results for repeated analyses of the same sample under the same and different conditions (e.g., different days, analysts).[3] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Specificity / Selectivity | The this compound peak is well-resolved from other components (e.g., other carotenoids, degradation products). Resolution (Rs) > 1.5. | Confirms that the method can accurately measure the analyte without interference from other substances in the sample. |
| Robustness | %RSD ≤ 2% after minor changes to method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%). | Assesses the method's reliability when subjected to small, deliberate variations in analytical parameters. |
Experimental Protocols
Protocol 1: Extraction of this compound from Algal Biomass
This protocol describes a general method for extracting this compound from a wet algal pellet.
-
Sample Preparation: Weigh approximately 100 mg of wet algal pellet into a 2 mL microcentrifuge tube.
-
Extraction:
-
Add 1 mL of 100% acetone to the tube.
-
Vortex vigorously for 1 minute to disrupt the cells.
-
Place the tube in an ultrasonic bath for 5 minutes to enhance extraction.
-
Perform all steps on ice and under dim light to minimize degradation.
-
-
Clarification:
-
Centrifuge the tube at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the acetone supernatant, which contains the pigments, to a clean amber glass vial.
-
-
Re-extraction (Optional but Recommended):
-
Add another 1 mL of acetone to the remaining pellet.
-
Repeat the vortexing and centrifugation steps.
-
Pool the supernatants.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the pooled acetone extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried pigment extract in a known volume (e.g., 200 µL) of a suitable solvent (e.g., a mixture of Methanol and Methyl-tert-butyl ether). The reconstitution solvent should be compatible with the initial HPLC mobile phase.
-
-
Final Filtration:
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
-
-
Storage: If not analyzing immediately, store the vial at -80°C under a nitrogen blanket.
Protocol 2: HPLC Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
-
HPLC System and Column:
-
System: HPLC with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 90:10 (v/v) Acetonitrile:Water
-
Mobile Phase B: Ethyl Acetate
-
Gradient Program:
-
0-1 min: 100% A
-
1-12 min: Linear gradient to 60% A, 40% B
-
12-15 min: Linear gradient to 30% A, 70% B
-
15-18 min: Hold at 30% A, 70% B
-
18-20 min: Return to 100% A
-
20-25 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: Monitor at 454 nm. Collect spectra from 250-600 nm.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject a series of this compound standards of known concentrations to generate a calibration curve.
-
Inject the prepared samples.
-
Inject a quality control (QC) standard at regular intervals (e.g., every 10-20 samples) to monitor system performance.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatograms by comparing its retention time and UV/Vis spectrum to the standard.
-
Integrate the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve generated from the standards.
-
Visualizations
Caption: Workflow for this compound extraction and HPLC analysis.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mastelf.com [mastelf.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analytical Method Validation Acceptance Criteria - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC-DAD Method for Alloxanthin Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of alloxanthin against alternative analytical techniques. By presenting supporting experimental data and detailed methodologies, this document aims to assist in selecting the most suitable method based on analytical needs such as sensitivity, selectivity, and throughput.
This compound, a key carotenoid found in various microalgae, is of significant interest for its antioxidant properties and potential therapeutic applications. Therefore, robust and reliable analytical methods for its quantification are crucial for research and development.
Validated HPLC-DAD Method for this compound Quantification
An HPLC-DAD method provides a reliable and robust approach for the separation and quantification of this compound from complex sample matrices. The following protocol is a validated method synthesized from established practices for carotenoid analysis.
Experimental Protocol: HPLC-DAD
1. Sample Preparation:
-
Algal biomass or other sample matrices are first lyophilized to remove water.
-
A known quantity of the dried sample is extracted with a suitable organic solvent, such as a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF), often with the addition of an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation.
-
The extraction is typically performed under subdued light and cold conditions to minimize isomerization and degradation of this compound.
-
The resulting extract is filtered through a 0.22 µm syringe filter prior to injection into the HPLC system.
2. HPLC-DAD Conditions:
-
Column: A C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is often preferred for carotenoid separations due to its ability to resolve geometric isomers.
-
Mobile Phase: A gradient elution is commonly employed. For instance, a binary gradient consisting of methanol/water and methyl tert-butyl ether (MTBE).
-
Detector: A Diode Array Detector (DAD) is used to monitor the absorbance at the maximum wavelength of this compound, which is approximately 453 nm. The DAD allows for the simultaneous acquisition of spectra, aiding in peak purity assessment.
-
Injection Volume: Typically 20 µL.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Column Temperature: The column is maintained at a controlled temperature, for example, 25 °C, to ensure reproducible retention times.
3. Method Validation Parameters: A comprehensive validation of the HPLC-DAD method for this compound quantification would include the following parameters, with typical expected performance characteristics summarized in the table below.
| Parameter | Typical Performance Characteristics |
| Linearity (R²) | > 0.998 |
| Range (µg/mL) | 0.1 - 50 |
| Limit of Detection (LOD) (µg/mL) | 0.02 - 0.07 |
| Limit of Quantification (LOQ) (µg/mL) | 0.07 - 0.21 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% for repeatability and intermediate precision |
| Specificity | No interference from other sample components at the retention time of this compound. Peak purity analysis using DAD confirms homogeneity. |
| Robustness | The method should be insensitive to small, deliberate variations in chromatographic conditions (e.g., pH of the mobile phase, column temperature, flow rate). |
Comparison with Alternative Analytical Methods
While HPLC-DAD is a powerful technique, other methods can be employed for the analysis of this compound, each with its own set of advantages and disadvantages.
Ultra-High-Performance Liquid Chromatography (UHPLC) UHPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (< 2 µm) and higher pressures.
-
Advantages: Offers significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. It also consumes less solvent.[1]
-
Disadvantages: Requires more specialized and expensive instrumentation. Method development can be more complex.
Supercritical Fluid Chromatography (SFC) SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.
-
Advantages: It is a "green" chromatography technique due to the reduced use of organic solvents.[1] It can provide very fast separations and offers unique selectivity.[1]
-
Disadvantages: Requires specialized instrumentation and can be more complex to operate and develop methods for compared to HPLC.[1]
UV/Visible Spectrophotometry This technique measures the absorbance of light by a sample at a specific wavelength.
-
Advantages: It is a simple, rapid, and cost-effective method that requires minimal sample preparation after extraction.[1]
-
Disadvantages: It lacks the specificity of chromatographic methods and cannot separate this compound from other pigments that absorb light at similar wavelengths.[1][2][3] This can lead to an overestimation of the this compound content.[1]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) This technique couples the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
-
Advantages: HPLC-MS/MS can be significantly more sensitive than HPLC-DAD for many analytes.[4] It provides structural information, which aids in the definitive identification of compounds.
-
Disadvantages: The instrumentation is more expensive and complex to operate. Matrix effects, where components of the sample can suppress or enhance the ionization of the analyte, can be a challenge.[4]
Comparative Summary of Analytical Methods
The following table provides a direct comparison of the different analytical techniques for this compound quantification.
| Feature | HPLC-DAD | UHPLC-DAD | SFC | UV/Vis Spectrophotometry | HPLC-MS/MS |
| Specificity | High | Very High | High | Low[1][2][3] | Very High |
| Sensitivity | Good | High | Good | Moderate | Very High[4] |
| Speed | Moderate | Fast[1] | Very Fast[1] | Very Fast[1] | Moderate |
| Cost (Instrument) | Moderate | High | High | Low[1] | Very High |
| Solvent Usage | Moderate | Low[1] | Very Low[1] | Low | Moderate |
| Ease of Use | Moderate | Moderate | Complex | Easy | Complex |
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and decision-making processes, the following diagrams are provided.
Caption: Experimental workflow for the validation of an HPLC-DAD method for this compound quantification.
Caption: Decision tree for selecting an analytical method for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of spectrophotometric and HPLC methods for determination of carotenoids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thescipub.com [thescipub.com]
- 4. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alloxanthin and Fucoxanthin as Phytoplankton Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alloxanthin and fucoxanthin (B1674175), two key carotenoid pigments utilized as biomarkers for identifying and quantifying specific phytoplankton groups in aquatic ecosystems. Understanding the distinct characteristics of these pigments is crucial for accurate ecological monitoring and for exploring their potential in various research and drug development applications.
Executive Summary
This compound and fucoxanthin serve as valuable chemotaxonomic markers, offering insights into the composition of phytoplankton communities. This compound is the definitive biomarker for cryptophytes, a group of flagellated algae. Fucoxanthin, on the other hand, is a signature pigment for diatoms and brown algae (Phaeophyceae), which are major contributors to marine primary productivity.[1] The choice between these biomarkers depends on the specific research question and the phytoplankton groups of interest. This guide presents a detailed comparison of their distribution, concentration, stability, and biosynthetic pathways, supported by experimental data and protocols.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data available for this compound and fucoxanthin, providing a basis for their comparative performance as phytoplankton biomarkers.
Table 1: Distribution and Taxonomic Specificity
| Biomarker | Primary Phytoplankton Group | Other Occurrences | Specificity |
| This compound | Cryptophyta (Cryptomonads)[2] | Found in some dinoflagellates that retain cryptophyte plastids (kleptoplasty). | High specificity for Cryptophyta. |
| Fucoxanthin | Bacillariophyta (Diatoms), Phaeophyceae (Brown algae), Chrysophyceae (Golden algae), Haptophyta | Found in some dinoflagellates. | High specificity for diatoms and brown algae. |
Table 2: Concentration in Phytoplankton
| Biomarker | Phytoplankton Species | Concentration (pg/cell) | Concentration (mg/g dry weight) | Reference |
| This compound | Chroomonas sp. | 9.8 | - | [3] |
| Cryptomonas acuta | 7.0 | - | [3] | |
| Cryptomonas irregularis | 6.4 | - | [3] | |
| Cryptomonas ovata | 2.8 | - | [3] | |
| Cryptomonas curvata | 7.6 | - | [3] | |
| Rhodomonas falcata | 3.6 | - | [3] | |
| Fucoxanthin | Phaeodactylum tricornutum | - | 1.8 - 5.5 | |
| Odontella aurita | - | 18.47 | ||
| Chaetoceros sp. | - | ~4.0 | ||
| Thalassiosira weissflogii | - | ~2.5 |
Table 3: this compound to Chlorophyll a Ratios in Cryptophytes
| Species/Environment | This compound:Chl a Ratio (w/w) | Reference |
| Freshwater Cryptophytes | 0.25 - 0.35 | [4] |
| Marine Cryptophytes | 0.35 - 0.56 | [4] |
Table 4: Stability of Fucoxanthin under Different Conditions
| Condition | Observation | Reference |
| pH | Unstable in acidic conditions (pH < 4), more stable in neutral to alkaline conditions (pH 7-9).[5][6] | [5][6] |
| Temperature | Degradation increases with temperature. Significant degradation observed at temperatures above 50°C.[5][6] | [5][6] |
| Light | Susceptible to photodegradation, especially in the presence of UV light.[6] | [6] |
Note on this compound Stability: While direct experimental data on the stability of this compound under varying pH, temperature, and light is limited, it is reported to have excellent preservation in sediments, suggesting a higher intrinsic stability compared to other pigments like fucoxanthin.[6] However, without direct comparative studies, this remains a qualitative assessment.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Pigment Quantification
A common method for the analysis of both this compound and fucoxanthin is reversed-phase High-Performance Liquid Chromatography (HPLC). The following is a generalized protocol based on established methods.
1. Sample Collection and Filtration:
-
Collect water samples from the desired depth.
-
Filter a known volume of water (typically 1-4 liters) through a glass fiber filter (e.g., GF/F, 25 mm or 47 mm diameter) under low vacuum and subdued light.
-
Immediately store the filter in a cryovial and flash-freeze in liquid nitrogen. Store at -80°C until extraction.
2. Pigment Extraction:
-
Place the frozen filter in a tube with a known volume of extraction solvent (e.g., 90% acetone, methanol, or a mixture of solvents).
-
Disrupt the cells to release pigments. This can be achieved by sonication, grinding, or bead-beating. Perform this step on ice and in the dark to minimize pigment degradation.
-
Centrifuge the sample to pellet the cell debris and filter paper.
-
Transfer the supernatant (pigment extract) to a clean vial.
3. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or a multi-wavelength detector is required.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of two or more solvents is typically used to separate the pigments. A common solvent system includes a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents like methanol, acetonitrile, and ethyl acetate.
-
Injection: Inject a known volume of the pigment extract into the HPLC system.
-
Detection: Monitor the elution of pigments at specific wavelengths (typically 440 nm for carotenoids). The PDA detector allows for the acquisition of the full absorption spectrum of each eluting peak, which aids in pigment identification.
-
Quantification: Identify and quantify this compound and fucoxanthin by comparing their retention times and absorption spectra to those of pure standards. The concentration is calculated based on the peak area and the calibration curve of the respective standard.
Mandatory Visualization
Caption: Experimental workflow for phytoplankton biomarker analysis.
Signaling Pathways and Biosynthesis
The biosynthetic pathways of carotenoids, including this compound and fucoxanthin, originate from the general isoprenoid pathway.
Caption: Simplified biosynthetic pathway of fucoxanthin.
The biosynthesis of fucoxanthin is a complex process that involves several enzymatic steps, starting from β-carotene.[7] Neoxanthin is a key intermediate that can be converted to fucoxanthin through a series of reactions.
Caption: Proposed biosynthetic pathway of this compound.
The biosynthetic pathway for this compound is not as well-established as that for fucoxanthin. It is proposed to be synthesized from zeaxanthin through an oxidation process that forms its characteristic acetylenic bonds.[3]
Conclusion
Both this compound and fucoxanthin are indispensable tools for phytoplankton research. This compound's high specificity makes it an excellent marker for tracking cryptophyte populations, which can be important indicators of environmental change. Fucoxanthin, with its widespread presence in diatoms and brown algae, is fundamental for assessing the biomass and productivity of these dominant phytoplankton groups. The choice of biomarker will ultimately be dictated by the specific ecological or biogeochemical questions being addressed. Further research into the stability and degradation kinetics of this compound would provide a more complete picture for its application as a quantitative biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal degradation kinetics of all-trans and cis-carotenoids in a light-induced model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C40H52O2 | CID 6443740 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unmasking Algal Communities: A Comparative Guide to Alloxanthin and Peridinin as Biomarkers
In the intricate world of aquatic microbial ecology and drug discovery from marine sources, the accurate identification of algal groups is paramount. Pigment profiling, particularly through High-Performance Liquid Chromatography (HPLC), has emerged as a powerful tool for chemotaxonomy. This guide provides a detailed comparison of two key carotenoids, alloxanthin and peridinin (B1679608), utilized as biomarkers to distinguish and quantify cryptophytes and dinoflagellates, respectively. Understanding the nuances of these pigments is crucial for researchers, scientists, and drug development professionals aiming to harness the biotechnological potential of these algal groups.
Performance Comparison: this compound vs. Peridinin
The utility of a biomarker pigment is determined by its specificity to a particular algal group, its concentration within the cells, and its chemical properties that influence its extraction and detection. The following table summarizes the key quantitative characteristics of this compound and peridinin.
| Characteristic | This compound | Peridinin | Source(s) |
| Algal Group | Cryptophytes | Dinoflagellates | [1][2] |
| Molecular Formula | C₄₀H₅₂O₂ | C₃₉H₅₀O₇ | [1][3] |
| Molecular Weight ( g/mol ) | 564.85 | 630.82 | [3] |
| Molar Extinction Coefficient (ε) in Acetone (B3395972) (L mol⁻¹ cm⁻¹) | ~141,000 at 454 nm | Not readily available | |
| Molar Extinction Coefficient (ε) in Ethanol (L mol⁻¹ cm⁻¹) | Not readily available | ~1,960,000 at 483 nm | [3] |
| Typical Intracellular Concentration | 2.3–40.4 pg/cell (as part of Phycobiliproteins) | Varies, often a 4:1 ratio with Chlorophyll a in PCP complex | [1][2][4][5] |
| Key Absorption Maxima (in Acetone) | ~428, 454, 483 nm | ~483 nm | [3] |
| Chemical Stability | Generally stable, but susceptible to photo-oxidation and degradation at low pH and high temperatures. | Susceptible to degradation with prolonged exposure to air (oxygen). | [6][7][8] |
| Extraction Efficiency | Methanol and 90% acetone are effective. | Methanol is highly effective due to its polarity. | [9][10][11] |
Experimental Protocols
Accurate quantification of this compound and peridinin relies on robust and standardized experimental procedures. The following protocols outline the key steps from sample collection to HPLC analysis.
Sample Collection and Filtration
-
Collect water samples in opaque bottles to prevent light degradation of pigments.
-
Filter a known volume of water (typically 1-4 liters, depending on phytoplankton density) through a 25 mm or 47 mm glass fiber filter (e.g., GF/F) under low vacuum.
-
Immediately after filtration, fold the filter in half, blot it dry, and place it in a cryovial or foil pouch.
-
Flash-freeze the filter in liquid nitrogen and store it at -80°C until extraction.[12]
Pigment Extraction
-
Place the frozen filter in a centrifuge tube with 3-5 mL of an appropriate solvent. Commonly used solvents include 90% acetone, 100% methanol, or a mixture of acetone and methanol.[9][10][12] Methanol has been shown to be particularly efficient for both pigments.[9][11]
-
Disrupt the cells to ensure complete extraction. This can be achieved by mechanical grinding with a tissue homogenizer, sonication, or bead beating.[10]
-
Allow the extraction to proceed for a set period (e.g., 4-24 hours) in the dark at -20°C to prevent pigment degradation.[12]
-
Centrifuge the extract at high speed (e.g., 10,000 x g for 10 minutes) to pellet the filter and cell debris.
-
Carefully transfer the supernatant to a clean vial. For HPLC analysis, filter the extract through a 0.2 µm syringe filter into an amber HPLC vial.
HPLC Analysis
The following is a generalized HPLC protocol for the simultaneous separation of this compound and peridinin. Specific parameters may need to be optimized based on the HPLC system and column used.
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]
-
Mobile Phases:
-
Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium (B1175870) acetate.
-
Solvent B: 90:10 (v/v) acetonitrile: water.
-
Solvent C: Ethyl acetate.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B % Solvent C 0 100 0 0 2 0 100 0 12 0 70 30 25 0 35 65 28 0 35 65 30 100 0 0 | 35 | 100 | 0 | 0 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 100 µL.
-
Detection: Monitor the absorbance at 440 nm for chlorophylls (B1240455) and carotenoids. A PDA detector allows for the acquisition of the full absorption spectrum for each peak, aiding in pigment identification.
-
Quantification: Pigment concentrations are determined by comparing the peak areas in the sample chromatogram to those of pure standards of known concentration.
Visualizing the Workflow and Logic
To further clarify the experimental process and the logic behind using these pigments as biomarkers, the following diagrams are provided.
Conclusion
Both this compound and peridinin are highly specific and reliable biomarkers for the identification and quantification of cryptophytes and dinoflagellates, respectively. The choice between them is dictated by the research question and the target algal group. While both pigments are susceptible to degradation, proper sample handling and storage procedures can ensure accurate results. The detailed experimental protocols and logical frameworks provided in this guide offer a solid foundation for researchers to confidently employ these powerful chemotaxonomic tools in their studies, paving the way for new discoveries in marine biotechnology and drug development.
References
- 1. The Potential of Cryptophyte Algae in Biomedical and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of peridinin-chlorophyll a-proteins from the marine dinoflagellates Glenodinium sp. and Gonyaulax polyedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peridinin - Wikipedia [en.wikipedia.org]
- 4. Characterization of the peridinin–chlorophyll a-protein complex in the dinoflagellate Symbiodinium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Unique Photophysical Properties of the Peridinin-Chlorophyll-a-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpasjournals.com [bpasjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
Cross-Validation of Alloxanthin Data with Microscopy Counts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common methodologies for quantifying Cryptophyte algae populations: High-Performance Liquid Chromatography (HPLC) analysis of the pigment alloxanthin and direct cell enumeration via microscopy. Objectively assessing the performance of these techniques is crucial for accurate phytoplankton community analysis in both environmental monitoring and biotechnological applications, including drug discovery and development.
Introduction
Cryptophytes are a group of unicellular algae that are significant primary producers in marine and freshwater ecosystems. They are also of interest in biomedical and pharmaceutical research due to their production of various bioactive compounds.[1] Accurate quantification of Cryptophyte biomass is therefore essential for a wide range of scientific disciplines.
Two primary methods are employed for this purpose:
-
This compound Analysis by HPLC: this compound is a carotenoid pigment that is largely specific to Cryptophytes, making it a valuable biomarker for this algal class.[1] HPLC provides a sensitive and specific method for quantifying this compound concentration, which can then be used to estimate Cryptophyte biomass.
-
Microscopy Counts: This traditional method involves the direct identification and enumeration of Cryptophyte cells under a microscope. The Utermöhl method is a widely accepted standard for this purpose.[2][3][4][5][6] This technique allows for the determination of cell density and biovolume.
This guide will delve into the experimental protocols for each method, present a comparative analysis of their performance based on experimental data, and provide a logical workflow for their cross-validation.
Data Presentation: A Comparative Analysis
The cross-validation of this compound concentration with microscopy-derived Cryptophyte abundance or biovolume is a critical step in ensuring data accuracy. The following tables summarize quantitative data from various studies, illustrating the correlation between these two methods.
Table 1: Correlation between this compound Concentration and Cryptophyte Abundance
| Study Location/Type | Correlation Coefficient (r) | Key Findings | Reference |
| Seomjin River Estuary, Korea | Strong positive correlation | A significant relationship was observed between this compound concentration and the abundance of Cryptophytes determined by microscopy. | [1] |
| Coastal Waters | Statistically significant | This compound was found to be a good quantitative marker for Cryptophyceae biomass. | |
| Antarctic Coastal Waters | Strongly correlated | Carbon and chlorophyll (B73375) a biomass estimates for Cryptophytes were strongly correlated between chemotaxonomy (HPLC) and microscopy. |
Table 2: Example of Quantitative Comparison
| Sample ID | This compound (µg/L) | Cryptophyte Cell Count (cells/mL) | Cryptophyte Biovolume (mm³/L) |
| A | 0.85 | 1,200 | 0.15 |
| B | 1.52 | 2,500 | 0.31 |
| C | 0.43 | 650 | 0.08 |
| D | 2.10 | 3,800 | 0.47 |
Note: The data in this table is illustrative and compiled from typical findings in comparative studies.
Experimental Protocols
Detailed and standardized methodologies are paramount for obtaining reliable and comparable data. The following sections outline the key steps for both HPLC analysis of this compound and microscopy counts using the Utermöhl method.
This compound Quantification by HPLC
This protocol is based on established methods for phytoplankton pigment analysis.[7][8][9]
1. Sample Collection and Filtration:
-
Collect water samples in opaque bottles to prevent pigment degradation.
-
Filter a known volume of the sample (typically 1-4 liters) through a glass fiber filter (e.g., GF/F) under low vacuum and subdued light.
-
Immediately store the filter in a cryovial and flash-freeze in liquid nitrogen. Store at -80°C until extraction.[7]
2. Pigment Extraction:
-
Place the frozen filter in a tube with a suitable extraction solvent, such as 90% acetone (B3395972) or a mixture of methanol (B129727) and ammonium (B1175870) acetate.[7][8]
-
Disrupt the cells to release pigments using sonication or mechanical grinding.
-
Allow the extraction to proceed in the dark at -20°C for a defined period (e.g., 24 hours).[7]
-
Centrifuge the extract to pellet cellular debris.
3. HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a known volume of the extract into the HPLC system.
-
The HPLC system should be equipped with a C18 reverse-phase column and a photodiode array detector.[7][8]
-
Use a gradient elution program with a mobile phase consisting of solvents such as methanol, acetonitrile, and water to separate the pigments.[8]
-
Detect this compound by its characteristic absorbance spectrum, with a peak around 482 nm.
-
Quantify the this compound concentration by comparing the peak area to that of a certified this compound standard.
Cryptophyte Enumeration by Microscopy (Utermöhl Method)
This protocol is a standard procedure for quantitative phytoplankton analysis.[2][3][4][6]
1. Sample Preservation:
-
Preserve a known volume of the water sample with a suitable fixative, such as Lugol's iodine solution, immediately after collection.
2. Sample Sedimentation:
-
Gently mix the preserved sample to ensure homogeneity.
-
Transfer a precise volume (e.g., 10-100 mL) into a sedimentation chamber of appropriate size.[3]
-
Allow the phytoplankton cells to settle to the bottom of the chamber for a specified time (e.g., at least 4 hours per cm of chamber height).[3]
3. Microscopic Analysis:
-
Place the sedimentation chamber on the stage of an inverted microscope.
-
Scan the entire chamber or a known number of transects at a suitable magnification (e.g., 200x or 400x) to identify and count Cryptophyte cells.
-
Use taxonomic keys to accurately identify Cryptophyte species.
4. Calculation of Cell Density and Biovolume:
-
Calculate the cell density (cells/mL) based on the number of cells counted, the volume of the sample settled, and the area of the chamber examined.
-
To determine biovolume, measure the dimensions (e.g., length and width) of a representative number of Cryptophyte cells (typically at least 20).
-
Apply appropriate geometric formulas (e.g., prolate spheroid) to calculate the average cell volume.[10][11][12]
-
Multiply the average cell volume by the cell density to obtain the total biovolume (mm³/L).
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationship between the two methods.
Caption: Experimental workflow for comparing this compound data with microscopy counts.
Caption: Logical relationship between this compound and microscopy-based biomass estimates.
Conclusion
Both HPLC analysis of this compound and microscopy counts are valuable techniques for the quantification of Cryptophyte populations.
-
HPLC offers a high-throughput, sensitive, and specific method for estimating Cryptophyte biomass, particularly in samples where small or fragile cells may be difficult to identify and count accurately by microscopy.
-
Microscopy provides direct enumeration and allows for the determination of cell size, biovolume, and species-specific information that cannot be obtained from pigment data alone.
A strong correlation between the two methods provides confidence in the accuracy of the biomass estimates. Discrepancies may arise due to factors such as variations in the this compound content per cell under different environmental conditions, the presence of detrital pigments, or challenges in accurately identifying and measuring small Cryptophyte species under the microscope.
For robust and comprehensive studies, a combined approach is often recommended. Microscopy can be used to confirm the dominance of Cryptophytes and to establish a baseline for converting this compound concentrations to biomass, while HPLC can provide rapid and quantitative data for large numbers of samples. This cross-validation approach ensures the highest level of accuracy and reliability in Cryptophyte population analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. epa.gov [epa.gov]
- 3. wfduk.org [wfduk.org]
- 4. grupos.moodle.ufsc.br [grupos.moodle.ufsc.br]
- 5. academic.oup.com [academic.oup.com]
- 6. eprints.bice.rm.cnr.it [eprints.bice.rm.cnr.it]
- 7. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 8. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 9. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. cedar.wwu.edu [cedar.wwu.edu]
A Guide to Inter-Laboratory Comparison of Alloxanthin Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting and participating in inter-laboratory comparisons (ILCs) for the measurement of Alloxanthin. Accurate quantification of this compound, a key biomarker for cryptophytes, is crucial in oceanography, aquaculture, and potentially in drug development due to its antioxidant properties. This document outlines a standardized protocol and presents a model for data comparison to ensure accuracy, reliability, and comparability of measurements across different facilities.
Introduction to Inter-Laboratory Comparison
An inter-laboratory comparison, or proficiency test, is a crucial component of a laboratory's quality assurance program.[1][2][3] It involves multiple laboratories analyzing the same homogenous sample and comparing their results.[1] This process allows for an independent assessment of a laboratory's performance, helps identify potential analytical issues, and ensures that the data generated by different organizations is comparable and reliable.[2][4] Key objectives of an ILC include validating analytical methods, determining the performance characteristics of a method (e.g., precision and accuracy), and assessing the proficiency of analytical staff.[1][5]
Experimental Protocol: A Standardized HPLC-PDA Method
To ensure comparability of results, all participating laboratories should adhere to a standardized analytical method. The following protocol is based on established high-performance liquid chromatography (HPLC) methods for algal pigment analysis.[6][7][8]
2.1. Sample Preparation and Handling
-
Sample Distribution: A homogenous sample of freeze-dried microalgae containing a known concentration of this compound will be distributed to all participating laboratories. A certified reference material (CRM) for this compound in solution (e.g., from LGC Standards or similar providers) will also be provided for calibration.[9]
-
Storage: Upon receipt, samples should be stored in the dark at -20°C or below to prevent degradation.[6]
-
Extraction:
-
Accurately weigh approximately 10 mg of the freeze-dried algal sample into a 15 mL centrifuge tube.
-
Add 3 mL of 95% acetone.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 5 minutes in the dark.
-
Centrifuge the sample at 4,000 rpm for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
2.2. HPLC-PDA Conditions
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended.
-
Mobile Phase:
-
Solvent A: 80:20 (v/v) Methanol : 28 mM Ammonium Acetate
-
Solvent B: 100% Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 100 0 2.0 0 100 12.0 0 100 14.0 100 0 | 20.0 | 100 | 0 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: Monitor at 440 nm for this compound. A full spectrum (400-700 nm) should be recorded to confirm peak identity.
2.3. Calibration and Quantification
-
Prepare a series of calibration standards from the provided this compound CRM in 95% acetone. The concentration range should bracket the expected concentration in the sample.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify this compound in the sample extract using the linear regression equation from the calibration curve.
Data Presentation and Performance Evaluation
The results from all participating laboratories will be collected and analyzed to assess performance. The data will be presented in a clear and concise tabular format.
3.1. Summary of Reported this compound Concentrations
| Laboratory ID | Reported Concentration (µg/g) | Deviation from Assigned Value (%) |
| Lab 01 | 125.8 | 3.11 |
| Lab 02 | 118.2 | -2.30 |
| Lab 03 | 122.5 | 0.41 |
| Lab 04 | 131.4 | 7.70 |
| Lab 05 | 120.9 | -0.90 |
| Assigned Value * | 122.0 | N/A |
The Assigned Value is the robust mean of all reported results.
3.2. Performance Statistics
Performance will be evaluated using Z-scores, which indicate how far a laboratory's result is from the assigned value.[1][10]
-
Z-score Calculation:
-
Z = (x - X) / σ
-
Where:
-
x = reported value by the laboratory
-
X = assigned value (robust mean)
-
σ = standard deviation for proficiency assessment
-
-
| Laboratory ID | Reported Value (µg/g) | Z-score | Performance |
| Lab 01 | 125.8 | 0.95 | Satisfactory |
| Lab 02 | 118.2 | -0.97 | Satisfactory |
| Lab 03 | 122.5 | 0.13 | Satisfactory |
| Lab 04 | 131.4 | 2.41 | Questionable |
| Lab 05 | 120.9 | -0.28 | Satisfactory |
-
Interpretation of Z-scores:
-
|Z| ≤ 2.0: Satisfactory performance
-
2.0 < |Z| < 3.0: Questionable performance
-
|Z| ≥ 3.0: Unsatisfactory performance
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the key workflows in this inter-laboratory comparison.
Caption: Workflow for this compound measurement in the inter-laboratory comparison.
Caption: Logical relationship and information flow in the proficiency testing scheme.
References
- 1. What is an inter laboratory comparison ? [compalab.org]
- 2. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 3. fao.org [fao.org]
- 4. fapas.com [fapas.com]
- 5. researchgate.net [researchgate.net]
- 6. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 7. iopan.gda.pl [iopan.gda.pl]
- 8. benchchem.com [benchchem.com]
- 9. Carotenoids Reference Materials | LGC Standards [lgcstandards.com]
- 10. benchmark-intl.com [benchmark-intl.com]
Alloxanthin vs. Phycobiliproteins: A Comparative Guide to Cryptophyte Biomarkers
For researchers, scientists, and drug development professionals, the accurate detection and quantification of cryptophytes are crucial for various applications, from monitoring water quality to exploring novel bioactive compounds. This guide provides an objective comparison of two key biomarkers used for this purpose: the carotenoid Alloxanthin and the protein-pigment complexes known as phycobiliproteins.
Cryptophytes are a group of single-celled algae that possess a unique pigment composition, setting them apart from other phytoplankton. This distinct biochemical signature allows for their identification and quantification through the use of specific biomarkers. This compound, a carotenoid exclusive to cryptophytes, and phycobiliproteins, their primary light-harvesting pigments, are the most prominent of these markers. This guide delves into a direct comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable biomarker for their specific needs.
Quantitative Performance: A Side-by-Side Comparison
The selection of a biomarker is often dictated by its concentration within the target organism and the reliability of its detection. The following table summarizes the cellular content of this compound and phycobiliproteins in various cryptophyte strains, providing a basis for quantitative comparison. The data reveals that phycobiliproteins are significantly more abundant in cryptophyte cells than this compound.[1]
| Biomarker | Average Concentration (pg/cell) | Range of Concentration (pg/cell) | Method of Quantification |
| This compound | 0.28 | 0.02 - 1.23 | High-Performance Liquid Chromatography (HPLC) |
| Phycobiliproteins | 5.86 | 0.21 - 29.88 | Spectrophotometry |
Data compiled from a study of 42 strains of cryptophytes.[1]
In-Depth Biomarker Analysis
This compound: The Specific Carotenoid Marker
This compound is a xanthophyll pigment that is considered a specific biomarker for the presence of cryptophytes in aquatic environments.[2] Its unique presence in this algal group makes it a highly specific tool for their detection.
Advantages:
-
High Specificity: this compound is almost exclusively found in cryptophytes, minimizing the risk of false positives from other algal species.
-
Established Protocols: HPLC methods for the analysis of carotenoids, including this compound, are well-established and widely used in phytoplankton research.
Disadvantages:
-
Lower Concentration: As indicated in the table above, the cellular concentration of this compound is considerably lower than that of phycobiliproteins, which may affect detection sensitivity in samples with low cryptophyte biomass.[1]
-
Requires Sophisticated Equipment: Quantification of this compound typically requires HPLC, which involves more complex instrumentation and sample preparation compared to spectrophotometry.
Phycobiliproteins: The Abundant Light-Harvesters
Phycobiliproteins are water-soluble fluorescent protein-pigment complexes that act as the primary light-harvesting antennae in cryptophytes.[1][3] They are responsible for the characteristic red or blue-green color of these algae. The two main types of phycobiliproteins found in cryptophytes are phycoerythrin (red) and phycocyanin (blue).[1]
Advantages:
-
High Abundance: Phycobiliproteins are present in high concentrations in cryptophyte cells, making them a sensitive marker for quantification, even at low cell densities.[1]
-
Simple Quantification: Their water solubility and strong absorbance in the visible spectrum allow for straightforward extraction and quantification using spectrophotometry, a widely available and relatively simple technique.
Disadvantages:
-
Water Solubility: Being water-soluble, their extraction requires aqueous buffers, and care must be taken to prevent their degradation.
-
Potential for Interference: While characteristic of cryptophytes among eukaryotes, some cyanobacteria also contain phycobiliproteins, which could lead to overestimation in mixed phytoplankton populations if not properly accounted for.
Experimental Protocols
Quantification of this compound via HPLC
This protocol outlines a general method for the extraction and quantification of this compound from cryptophyte cultures using High-Performance Liquid Chromatography (HPLC).
1. Sample Collection and Filtration:
-
Filter a known volume of cryptophyte culture through a glass fiber filter (e.g., GF/F).
-
Immediately freeze the filter in liquid nitrogen or at -80°C until extraction to prevent pigment degradation.
2. Pigment Extraction:
-
Place the frozen filter in a tube with a suitable volume of 90% acetone (B3395972) (e.g., 3 mL).
-
Disrupt the cells by sonication or bead beating to ensure complete extraction of pigments.
-
Centrifuge the extract to pellet the cell debris and filter paper.
-
Transfer the supernatant to a clean vial.
3. HPLC Analysis:
-
Inject the pigment extract into an HPLC system equipped with a C18 reverse-phase column.
-
Use a gradient elution program with a mobile phase consisting of solvents such as acetonitrile, water, and methanol.
-
Detect this compound using a photodiode array (PDA) or UV-Vis detector at its absorption maximum (around 450 nm).
-
Quantify the this compound concentration by comparing the peak area to that of a certified this compound standard.
Caption: Experimental workflow for this compound quantification.
Quantification of Phycobiliproteins by Spectrophotometry
This protocol details a method for the extraction and spectrophotometric quantification of phycobiliproteins from cryptophyte cultures.
1. Sample Collection and Cell Pelleting:
-
Centrifuge a known volume of cryptophyte culture to pellet the cells.
-
Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
2. Cell Lysis and Extraction:
-
Resuspend the cell pellet in a phosphate buffer.
-
Lyse the cells using repeated freeze-thaw cycles (-20°C to 4°C) or by mechanical disruption (e.g., bead beating).
-
Incubate the lysate in the dark at 4°C to allow for complete extraction of the water-soluble phycobiliproteins.
-
Centrifuge the lysate to remove cell debris.
3. Spectrophotometric Analysis:
-
Transfer the clear, colored supernatant to a cuvette.
-
Measure the absorbance of the extract at the specific absorbance maxima for phycoerythrin (around 545-565 nm) and phycocyanin (around 610-645 nm), as well as a wavelength to correct for light scattering (e.g., 750 nm).
-
Calculate the concentration of each phycobiliprotein using established equations that incorporate the specific extinction coefficients for each pigment.
Caption: Experimental workflow for Phycobiliprotein quantification.
Logical Comparison of Biomarkers
The choice between this compound and phycobiliproteins as a biomarker for cryptophytes depends on the specific research question, available equipment, and the nature of the samples.
Caption: Decision-making framework for biomarker selection.
Conclusion
Both this compound and phycobiliproteins serve as effective biomarkers for the detection and quantification of cryptophytes. Phycobiliproteins offer the advantage of high cellular abundance, leading to greater sensitivity, and can be quantified using simple spectrophotometric methods. This makes them particularly suitable for routine monitoring and studies where high throughput is desired. In contrast, this compound provides exceptional specificity for cryptophytes, making it the biomarker of choice when unambiguous identification is paramount, especially in complex phytoplankton communities. The requirement for HPLC for this compound analysis, however, necessitates more specialized laboratory equipment. Ultimately, the optimal choice of biomarker will be guided by the specific goals of the research, the expected concentration of cryptophytes in the samples, and the analytical capabilities of the laboratory.
References
A Comparative Analysis of the Antioxidant Activities of Alloxanthin and Astaxanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two carotenoids, alloxanthin and astaxanthin (B1665798). While both are recognized for their antioxidant potential, the extent of scientific investigation into their specific activities differs significantly. This document summarizes the available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathways involved in their antioxidant action.
Quantitative Antioxidant Activity: A Comparative Overview
| Antioxidant Assay | This compound | Astaxanthin | Reference Compound |
| DPPH Radical Scavenging (IC50) | Data not available | 15.39 µg/mL[1][2] - 39.1 µg/mL (ppm)[3][4] | Ascorbic Acid: ~19.7 µg/mL[5] |
| ABTS Radical Scavenging (IC50) | Data not available | 7.7 µg/mL[5] - 25.53 µg/mL[1][2] | Trolox: Varies by study |
| Singlet Oxygen Quenching | Acknowledged as an antioxidant[6] | Potent quencher[2] | Not specified |
| Hydroxyl Radical Scavenging | Acknowledged as an antioxidant[6] | Effective scavenger | Not specified |
| Inhibition of Lipid Peroxidation | Acknowledged as an antioxidant[6] | Demonstrates inhibitory effects | Not specified |
Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The presented values for astaxanthin are from various studies and may differ based on the specific experimental conditions.
Mechanisms of Antioxidant Action
Both this compound and astaxanthin are xanthophyll carotenoids, and their antioxidant activity stems from their unique molecular structures, which allow them to quench singlet oxygen and scavenge free radicals[6]. Astaxanthin, in particular, has a molecular structure that enables it to be incorporated into cell membranes, providing protection against oxidative stress from both within and outside the cell.
Astaxanthin exerts its antioxidant effects through multiple mechanisms:
-
Direct Radical Scavenging: Astaxanthin can directly neutralize various reactive oxygen species (ROS), including singlet oxygen, superoxide, and hydroxyl radicals.
-
Modulation of Signaling Pathways: Astaxanthin has been shown to influence key signaling pathways involved in the cellular antioxidant response and inflammation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. Astaxanthin has been shown to activate the Nrf2 pathway, thereby upregulating the expression of protective enzymes.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB pathway is a key regulator of the inflammatory response. Chronic inflammation is closely linked to oxidative stress. Astaxanthin has been found to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.
Experimental Protocols
The following are generalized protocols for common in vitro antioxidant assays used to evaluate compounds like this compound and astaxanthin. Specific parameters may vary between studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared to a specific concentration (e.g., 0.1 mM).
-
Sample Preparation: The test compound (this compound or astaxanthin) is dissolved in a suitable solvent and prepared in a series of dilutions.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solution. A control containing the solvent instead of the sample is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Generation of ABTS Radical Cation: ABTS is reacted with an oxidizing agent, such as potassium persulfate, to generate the blue-green ABTS radical cation (ABTS•+). This solution is then diluted with a buffer to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Sample Preparation: The test compound is dissolved in a suitable solvent and prepared in a series of dilutions.
-
Reaction: A fixed volume of the ABTS•+ solution is mixed with varying concentrations of the sample solution.
-
Incubation: The reaction is allowed to proceed for a specific time at a set temperature.
-
Measurement: The decrease in absorbance is measured spectrophotometrically.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
-
Cell Culture: A suitable cell line (e.g., HepG2 human liver cancer cells) is cultured in a 96-well plate until confluent.
-
Loading with Probe: The cells are incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treatment: The cells are treated with various concentrations of the test compound.
-
Induction of Oxidative Stress: A pro-oxidant, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the cells to generate peroxyl radicals.
-
Measurement: The oxidation of DCFH to the fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) by the peroxyl radicals is measured over time using a fluorescence plate reader.
-
Calculation: The antioxidant capacity is determined by the ability of the test compound to inhibit the formation of DCF compared to control cells.
Conclusion
Astaxanthin is a well-documented and potent antioxidant with demonstrated efficacy in various in vitro and in vivo models. Its ability to scavenge a wide range of free radicals and modulate key cellular signaling pathways, such as Nrf2 and NF-κB, underscores its potential for applications in mitigating oxidative stress and inflammation.
While this compound is also recognized as a carotenoid with antioxidant properties, there is a clear need for further research to quantify its antioxidant activity and elucidate its mechanisms of action. Direct comparative studies with astaxanthin using standardized assays are essential to fully understand their relative potencies and potential therapeutic applications. Researchers are encouraged to investigate the antioxidant capacity of this compound to fill the current knowledge gap and explore its potential as a novel antioxidant agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zen-bio.com [zen-bio.com]
- 5. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy of Spectrophotometric vs. Chromatographic Methods for Alloxanthin Determination
For Researchers, Scientists, and Drug Development Professionals
Principle of a Method
Spectrophotometry relies on the principle that every compound absorbs or transmits light over a certain range of wavelengths. For Alloxanthin, the concentration in a solution is determined by measuring its absorbance at a specific wavelength where it exhibits maximum absorption (λmax) and applying the Beer-Lambert law. This method is relatively simple, rapid, and cost-effective.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique. A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to separate as they flow through the column. For this compound analysis, a reversed-phase HPLC setup is typically used, where the stationary phase is nonpolar, and the mobile phase is polar. A detector, commonly a Photodiode Array (PDA) detector, is used to identify and quantify the separated components based on their retention time and absorption spectra.
Experimental Protocols
Spectrophotometric Determination of this compound
This protocol outlines the steps for quantifying this compound in a microalgal extract using a spectrophotometer.
1. Sample Preparation and Pigment Extraction:
-
Harvest a known volume or weight of microalgal cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Discard the supernatant and resuspend the cell pellet in a known volume of 100% acetone (B3395972). The volume of acetone should be sufficient to fully immerse the pellet and achieve an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8).
-
Disrupt the cells to ensure complete pigment extraction. This can be achieved by methods such as sonication on ice or homogenization.
-
Incubate the extract in the dark at 4°C for at least one hour to facilitate complete extraction.
-
Clarify the extract by centrifuging at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to remove cell debris.
-
Carefully collect the supernatant containing the pigment extract for analysis.
2. Spectrophotometric Measurement:
-
Calibrate the spectrophotometer using 100% acetone as a blank.
-
Measure the absorbance of the pigment extract at the maximum absorption wavelength (λmax) of this compound in acetone, which is approximately 454 nm.[1]
-
It is also advisable to measure the absorbance at 663 nm to estimate potential interference from chlorophyll (B73375) a and at 750 nm to correct for turbidity.
3. Calculation of this compound Concentration: The concentration of this compound can be calculated using the Beer-Lambert law:
Concentration (g/L) = A / (ε * l)
Where:
-
A is the absorbance at 454 nm.
-
ε is the specific extinction coefficient of this compound in acetone (2500 L g⁻¹ cm⁻¹).[1]
-
l is the path length of the cuvette (typically 1 cm).
A correction for chlorophyll a interference may be necessary if its concentration is significant.
Chromatographic (HPLC) Determination of this compound
This protocol describes a general method for the quantification of this compound using reversed-phase HPLC with PDA detection, commonly used for phytoplankton pigment analysis.[2][3][4]
1. Sample Preparation and Pigment Extraction:
-
The extraction procedure is similar to the one described for the spectrophotometric method. It is crucial to work under subdued light and low temperatures to prevent pigment degradation.
-
After clarification, the extract should be filtered through a 0.22 µm syringe filter before injection into the HPLC system to prevent column clogging.
2. HPLC-PDA Conditions:
-
Column: A C18 or C8 reversed-phase column is typically used for phytoplankton pigment separation.[2][5]
-
Mobile Phase: A gradient elution with a mixture of solvents is commonly employed. A typical mobile phase system might consist of:
-
Solvent A: Methanol: 0.5 M Ammonium Acetate (80:20, v/v)
-
Solvent B: Acetonitrile: Water (90:10, v/v)
-
Solvent C: 100% Ethyl Acetate[1] The gradient program is optimized to achieve good separation of this compound from other pigments.
-
-
Flow Rate: A flow rate of around 1 mL/min is common.[2]
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.
-
Detector: A Photodiode Array (PDA) detector is used, monitoring at 454 nm for this compound quantification and collecting spectra from 400-700 nm for peak identification.[4]
-
Injection Volume: A typical injection volume is 20-100 µL.
3. Quantification and Method Validation:
-
This compound is identified by its characteristic retention time and absorption spectrum compared to a pure standard.
-
Quantification is performed by integrating the peak area at 454 nm and comparing it to a calibration curve generated from this compound standards of known concentrations.
-
A validated HPLC method will have established performance characteristics for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation: A Comparative Overview
While direct, peer-reviewed studies presenting a head-to-head accuracy comparison specifically for this compound are limited, the general consensus in the scientific literature for carotenoid and phytoplankton pigment analysis consistently favors HPLC for its superior accuracy and specificity.[6][7][8] The following tables summarize typical performance characteristics for each method, compiled from general carotenoid analysis literature.
Table 1: General Performance Characteristics of Spectrophotometric and HPLC Methods for Carotenoid Analysis
| Parameter | Spectrophotometric Method | HPLC Method |
| Specificity | Low to Moderate | High |
| Accuracy | Prone to overestimation due to spectral overlap | High |
| Precision (RSD%) | Generally < 10% | Typically < 5% |
| Sensitivity | Moderate | High |
| Analysis Time | Rapid (minutes per sample) | Slower (15-40 minutes per sample) |
| Cost | Low | High |
| Expertise Required | Minimal | Moderate to High |
Table 2: Typical HPLC Method Validation Parameters for Carotenoid Analysis
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (Repeatability RSD%) | < 2% |
| Limit of Detection (LOD) | ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range |
Accuracy and Interference
The primary factor limiting the accuracy of the spectrophotometric method is its lack of specificity. The absorption spectrum of this compound can overlap with that of other pigments present in the extract, such as chlorophylls (B1240455) and other carotenoids.[9][10] This spectral interference can lead to an overestimation of the this compound concentration. While mathematical corrections can be applied, they are often insufficient to completely eliminate the error, especially in complex pigment mixtures.
In contrast, HPLC offers significantly higher accuracy due to its ability to physically separate this compound from other compounds before detection.[8][11] This chromatographic separation ensures that the signal measured by the detector corresponds solely to this compound, thereby minimizing interference and providing a more accurate quantification. The use of a PDA detector further enhances accuracy by allowing for peak purity analysis, confirming that the chromatographic peak is not co-eluting with other substances.
Mandatory Visualizations
Conclusion
For the precise and accurate quantification of this compound, particularly in complex biological matrices such as phytoplankton extracts, High-Performance Liquid Chromatography (HPLC) is unequivocally the superior method. Its high specificity, achieved through chromatographic separation, minimizes interferences that can significantly compromise the accuracy of spectrophotometric measurements. While spectrophotometry offers a simpler, faster, and more cost-effective alternative, its utility is best suited for preliminary screenings or for samples where this compound is the predominant pigment and interfering substances are minimal. For research and drug development applications where data integrity is paramount, the investment in HPLC instrumentation and expertise is justified by the generation of more reliable and defensible results.
References
- 1. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 2. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. epic.awi.de [epic.awi.de]
- 5. Characterization of Seasonal Phytoplankton Pigments and Functional Types around Offshore Island in the East/Japan Sea, Based on HPLC Pigment Analysis [mdpi.com]
- 6. thescipub.com [thescipub.com]
- 7. limnetica.net [limnetica.net]
- 8. app.periodikos.com.br [app.periodikos.com.br]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Alloxanthin as a Trophic Marker: A Comparative Guide for Food Web Analysis
A robust indicator of cryptophyte consumption, alloxanthin stands as a valuable tool in aquatic food web studies. This guide provides a comparative analysis of this compound against other common trophic markers, supported by experimental data and detailed protocols to aid researchers in their study design and interpretation.
In the intricate tapestry of aquatic food webs, tracing the flow of energy from primary producers to consumers is paramount. Trophic markers, specific molecules that are transferred from prey to predator, offer a powerful method for elucidating these dietary links. This compound, a carotenoid pigment unique to cryptophyte algae, has emerged as a reliable biomarker for tracking the consumption of this important phytoplankton group. This guide provides a comprehensive validation of this compound as a trophic marker, comparing its performance with established alternatives such as fucoxanthin (B1674175) (indicative of diatoms) and peridinin (B1679608) (characteristic of dinoflagellates).
Comparative Performance of Trophic Markers
The efficacy of a trophic marker is determined by its specificity to a particular food source, its transfer efficiency up the food chain, and its resistance to degradation by consumers. The following table summarizes available quantitative data on these key performance indicators for this compound, fucoxanthin, and peridinin.
| Trophic Marker | Phytoplankton Source | Specificity | Trophic Transfer & Degradation | Key Findings & Citations |
| This compound | Cryptophytes | High. Exclusively found in cryptophytes. | Variable degradation. In copepods fed Chroomonas salina, this compound degradation was 26% at saturating food concentrations and increased to 61% at limiting concentrations. | This compound is a reliable indicator of cryptophyte ingestion, though its degradation can be influenced by food availability. |
| Fucoxanthin | Diatoms, Haptophytes | High for diatoms. Also present in some haptophytes. | Significant degradation. In copepods fed the diatom Thalassiosira weissflogii, fucoxanthin loss was substantial, with as low as 0% recovery at low food concentrations. At saturating food concentrations, degradation was 44%. | Fucoxanthin is a widely used marker for diatoms, but its high degradation rate, especially at low food concentrations, must be considered in quantitative studies. |
| Peridinin | Dinoflagellates | High. The primary carotenoid in most photosynthetic dinoflagellates. | Stable within the peridinin-chlorophyll-a protein (PCP) complex, with a short excited state lifetime (2.7 ps), indicating efficient energy transfer. Quantitative data on degradation during grazing is limited. | Peridinin is a specific marker for dinoflagellates. Its stability within the PCP complex suggests it may be a relatively stable marker, but further quantitative studies on its degradation during digestion are needed.[1] |
Experimental Protocols
Accurate quantification of trophic markers is essential for reliable food web analysis. Below are detailed methodologies for key experiments.
Protocol 1: Pigment Extraction from Biological Samples
This protocol outlines the steps for extracting carotenoid pigments from phytoplankton, zooplankton, or tissue samples.
Materials:
-
Biological sample (e.g., filtered phytoplankton, zooplankton pellet, homogenized tissue)
-
90-100% Acetone (B3395972) (HPLC grade), chilled
-
Mortar and pestle or tissue grinder
-
Centrifuge and centrifuge tubes
-
Glass fiber filters (e.g., GF/F)
-
Scintillation vials or amber glass vials
Procedure:
-
Sample Collection and Storage: Filter water samples containing phytoplankton onto glass fiber filters. Collect zooplankton by net tows and sort into desired taxonomic groups. Dissect consumer tissues of interest. Immediately freeze all samples at -80°C or in liquid nitrogen to prevent pigment degradation.
-
Extraction:
-
Place the frozen filter, zooplankton pellet, or tissue sample into a chilled mortar or tissue grinder.
-
Add a small volume of chilled 90-100% acetone.
-
Grind the sample thoroughly until a homogenous extract is obtained. For zooplankton with tough exoskeletons, sonication on ice may be necessary to ensure complete cell disruption.
-
Transfer the extract to a centrifuge tube. Rinse the mortar/grinder with additional acetone and add it to the tube to ensure quantitative transfer.
-
-
Centrifugation: Centrifuge the extract at 4,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collection of Supernatant: Carefully transfer the supernatant containing the pigments to a clean, amber glass vial.
-
Re-extraction (Optional but Recommended): To ensure complete extraction, add fresh acetone to the pellet, vortex, and centrifuge again. Combine the supernatants.
-
Storage: Store the pigment extract at -20°C in the dark until HPLC analysis. Extracts should be analyzed as soon as possible, preferably within 24 hours.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Pigments
This protocol describes a common method for separating and quantifying carotenoids using reverse-phase HPLC.
Instrumentation and Columns:
-
HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phases:
-
Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium (B1175870) acetate
-
Solvent B: 90:10 (v/v) acetonitrile: water
-
Solvent C: Ethyl acetate
Gradient Elution Program:
| Time (min) | % Solvent A | % Solvent B | % Solvent C |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 2 | 0 | 100 | 0 |
| 11 | 0 | 80 | 20 |
| 28 | 0 | 35 | 65 |
| 30 | 0 | 35 | 65 |
| 32 | 100 | 0 | 0 |
| 40 | 100 | 0 | 0 |
Procedure:
-
Sample Preparation: Prior to injection, filter the pigment extract through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject a known volume (e.g., 20 µL) of the filtered extract onto the HPLC column.
-
Detection: Monitor the elution of pigments at 440 nm. A PDA detector allows for the acquisition of full absorbance spectra for each peak, aiding in pigment identification.
-
Identification: Identify pigments by comparing their retention times and absorbance spectra with those of pure standards.
-
Quantification: Calculate the concentration of each pigment using a calibration curve generated from pure standards of known concentrations.
Protocol 3: Controlled Feeding Experiment for Trophic Marker Validation
This protocol details a laboratory experiment to quantify the degradation of algal pigments during grazing by a consumer.
Experimental Setup:
-
Algal Cultures: Axenic cultures of a cryptophyte (e.g., Rhodomonas sp.), a diatom (e.g., Thalassiosira weissflogii), and a dinoflagellate (e.g., Amphidinium carterae).
-
Consumer Organism: A cultured zooplankton species (e.g., a calanoid copepod like Acartia tonsa).
-
Experimental Chambers: Glass beakers or bottles of appropriate volume.
-
Incubation Conditions: Controlled temperature and light conditions that mimic the natural environment of the organisms.
Procedure:
-
Acclimation: Acclimate the consumer organisms to the experimental conditions for a set period (e.g., 24 hours) in filtered seawater without food to ensure gut clearance.
-
Initial Sampling: At the start of the experiment (T=0), collect samples from the algal cultures to determine the initial cell concentrations and pigment content per cell.
-
Experimental Treatments:
-
Control: Algal culture without consumers.
-
Grazing: Algal culture with a known density of consumers.
-
Run experiments at both limiting and saturating food concentrations to assess the effect of food availability on pigment degradation.
-
-
Incubation: Incubate the experimental chambers for a defined period (e.g., 24 hours).
-
Final Sampling: At the end of the incubation period (T=final):
-
Measure the final cell concentrations in all chambers.
-
Collect consumers from the grazing treatment, and if possible, collect fecal pellets.
-
Extract pigments from the final water samples (containing remaining algae), the consumers, and the fecal pellets following Protocol 1.
-
-
Analysis: Analyze the pigment extracts using HPLC (Protocol 2).
-
Calculations:
-
Ingestion Rate: Calculate the number of algal cells consumed per consumer per unit time based on the change in cell concentration in the control and grazing treatments.
-
Pigment Ingested: Multiply the number of cells ingested by the initial pigment content per cell.
-
Pigment Recovered: Sum the amount of the specific pigment measured in the consumers and their fecal pellets at the end of the experiment.
-
Pigment Degradation (%): ((Pigment Ingested - Pigment Recovered) / Pigment Ingested) * 100
-
Visualizing the Pathways
To better understand the flow of information in these studies, the following diagrams illustrate the logical relationships and experimental workflows.
Caption: Experimental workflow for validating a trophic marker.
Caption: Logical pathway for using this compound as a trophic marker.
References
Comparing extraction efficiencies of different solvents for Alloxanthin
A Comparative Guide to the Efficacy of Solvents for Alloxanthin Extraction
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This compound, a xanthophyll carotenoid predominantly found in cryptophyte algae, has garnered interest for its potential biological activities. The choice of solvent is a crucial parameter that significantly influences the yield and purity of the extracted this compound. This guide provides an objective comparison of different solvents for this compound extraction, supported by experimental findings.
Data Presentation: Comparison of Solvent Extraction Efficiencies
The following table summarizes the quantitative data on the extraction efficiency of this compound using various solvents and solvent systems. The data is compiled from studies on pigment extraction from microalgae.
| Solvent System | Algal Source | Target Compound(s) | Relative Extraction Efficiency | Reference |
| Ethanol:Hexane (1:1, v/v) | Haematococcus pluvialis | This compound and other pigments | Highest for this compound | [1] |
| 90% Acetone | Haematococcus pluvialis | This compound and other pigments | Lower than Ethanol:Hexane (1:1) | [1] |
| 100% Methanol (B129727) | Haematococcus pluvialis | This compound and other pigments | Lower than Ethanol:Hexane (1:1) | [1] |
| Ethanol:Hexane (2:1, v/v) | Haematococcus pluvialis | This compound and other pigments | Lower than Ethanol:Hexane (1:1) | [1] |
| Acetone | Aquatic Animals | Carotenoids (including this compound) | Effective for initial extraction | [2] |
| Cold Methanol | Cryptomonas sp. | Pigments (including this compound) | Used for extraction | [3] |
Note: The study on Haematococcus pluvialis provided a direct comparison and found that the ethanol:hexane (1:1) mixture yielded the highest extraction efficiency for this compound among the tested solvents.[1] While other solvents are used for carotenoid extraction, their specific efficiencies for this compound in a direct comparative context are not as well-documented in the provided search results. Mechanical cell disruption, such as bead-beating, has been shown to be a critical step for quantitative extraction, irrespective of the solvent used.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for this compound extraction.
Protocol 1: Comparative Solvent Extraction from Haematococcus pluvialis[1]
This protocol was used to compare the extraction efficiency of different solvents for a range of phytoplankton pigments, including this compound.
-
Sample Preparation: A known quantity of microalgal biomass is used.
-
Cell Lysis: Mechanical disruption of the cells is performed using bead-beating to ensure efficient extraction.
-
Solvent Extraction: Five different solvent systems were tested:
-
100% Methanol
-
90% Acetone
-
Ethanol/Hexane (2:1) with water
-
Chloroform/Methanol/Water (based on the Folch method)
-
Ethanol/Hexane (1:1) with 10% sodium sulphate
-
-
Extraction Conditions: All extractions were conducted on ice with minimal exposure to light to prevent pigment degradation.
-
Analysis: The extracts were analyzed using a rapid and sensitive LC-MS method to identify and quantify the pigments.
Protocol 2: Isolation of this compound from Aquatic Animals[2]
This protocol details a method for the isolation and purification of this compound.
-
Initial Extraction: The animal tissue is extracted with acetone.
-
Solvent Partitioning: The extract is partitioned between a mixture of diethyl ether and n-hexane (1:1) and water in a separatory funnel. The organic phase containing the carotenoids is collected.
-
Saponification: The organic phase is evaporated, and the residue is saponified with 5% potassium hydroxide (B78521) in methanol at room temperature for 2 hours to remove interfering lipids.
-
Purification: The unsaponifiable compounds, including this compound, are then extracted with a mixture of diethyl ether and n-hexane (1:1, v/v).
Protocol 3: Pigment Extraction from Cryptomonas sp.[3]
This protocol describes a method for extracting pigments from Cryptomonas sp. for analysis.
-
Sample Collection: A defined volume of the cell culture is filtered onto a Whatman GF/F filter.
-
Storage: The filters are stored in liquid nitrogen before analysis to preserve the pigments.
-
Extraction: The pigments are extracted by immersing the filter in 3 ml of cold methanol.
Visualization of the Extraction Workflow
The following diagram illustrates a generalized workflow for the solvent extraction of this compound from microalgae.
Caption: A generalized workflow for the extraction of this compound from microalgal biomass.
References
Performance of different HPLC columns for Alloxanthin analysis
For researchers, scientists, and professionals in drug development engaged in the analysis of Alloxanthin, selecting the optimal High-Performance Liquid Chromatography (HPLC) column is a critical determinant of analytical success. This guide provides a detailed comparison of the performance of different HPLC columns, with a focus on the widely used C18 and the specialized C30 stationary phases, supported by experimental data to inform your selection process.
Performance Comparison of HPLC Columns
The separation of this compound, a key xanthophyll pigment, is significantly influenced by the choice of HPLC column. The most common stationary phases for carotenoid analysis are C18 and C30. While C18 columns are versatile and widely available, C30 columns are specifically designed for the separation of long-chain, structurally related hydrophobic molecules like carotenoids.
C30 columns generally offer superior selectivity and resolution for carotenoids, including this compound and its isomers, compared to traditional C18 columns.[1][2] This is attributed to the longer alkyl chain of the C30 phase, which provides greater interaction with the elongated carotenoid molecules, leading to better separation of structurally similar compounds.[1] In contrast, the shorter chain length of C18 phases may not provide sufficient interaction for complete resolution of complex mixtures of carotenoids and their isomers.[3]
The following table summarizes the quantitative performance of different HPLC columns for the analysis of this compound and other closely related xanthophylls.
Table 1: Performance Data of Different HPLC Columns for this compound and Related Xanthophylls Analysis
| Column Name | Stationary Phase | Dimensions (L x ID, Particle Size) | Analyte | Retention Time (min) | Resolution (Rs) | Reference |
| Nucleosil C18 ODS | C18 | 250 x 4 mm, 5 µm | This compound | 11.2 | Not Reported | [4] |
| YMC-PACK C30 | C30 | 250 x 4 mm, 5 µm | This compound | 14.5 | Not Reported | [4] |
| YMC-C30 Carotenoid | C30 | 250 x 4.6 mm, 5 µm | Lutein | 12 | Baseline separation | [5] |
| YMC-C30 Carotenoid | C30 | 250 x 4.6 mm, 5 µm | Zeaxanthin | 14 | Baseline separation | [5] |
| Thermo ACCELA U-HPLC | C30 | Not Specified | Violaxanthin | ~7.5 | >1.5 | [1] |
| Thermo ACCELA U-HPLC | C30 | Not Specified | Lutein | ~9.0 | >1.5 | [1] |
| Thermo ACCELA U-HPLC | C30 | Not Specified | Zeaxanthin | ~9.5 | >1.5 | [1] |
Note: Data for Lutein, Zeaxanthin, and Violaxanthin are included as they are structurally similar xanthophylls and their separation performance is indicative of what can be expected for this compound.
Experimental Protocols
Accurate and reproducible analysis of this compound requires meticulous adherence to established experimental protocols. The following is a generalized methodology synthesized from multiple sources for the extraction and HPLC analysis of this compound.
Sample Preparation and Extraction
-
Homogenization: Homogenize the biological sample (e.g., algal cells, plant tissue) to a fine powder or suspension.
-
Extraction: Extract the pigments using a suitable organic solvent. A common choice is acetone (B3395972) or a mixture of methanol (B129727) and ethyl acetate. To prevent degradation of carotenoids, it is recommended to add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent. The extraction should be performed under subdued light and low temperatures.
-
Centrifugation: Centrifuge the mixture to separate the solid debris from the supernatant containing the pigments.
-
Solvent Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried pigment extract in a known volume of the initial mobile phase or a solvent compatible with the HPLC system.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system to remove any particulate matter.
HPLC Analysis
The following are typical HPLC conditions for the analysis of this compound. Optimization of these parameters may be required for specific applications and column choices.
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, a temperature-controlled column compartment, an autosampler, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C30 reversed-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm) is often preferred for optimal separation.[1][5] A high-quality C18 column can also be used.[4]
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:
-
Solvent A: Methanol/Water (e.g., 90:10, v/v) with an optional modifier like ammonium (B1175870) acetate.
-
Solvent B: Methyl tert-butyl ether (MTBE) or another strong organic solvent.
-
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more hydrophobic carotenoids.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Column Temperature: Maintain the column temperature at a controlled value, typically between 20°C and 30°C, to ensure reproducible retention times.[6]
-
Detection: Monitor the eluent at the maximum absorption wavelength for this compound, which is around 440-450 nm. A PDA detector is advantageous as it allows for the acquisition of the full UV-Vis spectrum of the eluting peaks, aiding in peak identification.
Visualizing the Workflow
To better understand the logical flow of this compound analysis, the following diagrams illustrate the key stages of the process.
Caption: Workflow for this compound analysis from sample preparation to final report.
Caption: Decision logic for selecting an appropriate HPLC column for this compound analysis.
References
- 1. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. assets.fishersci.com [assets.fishersci.com]
Alloxanthin vs. Genetic Markers: A Comparative Guide for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of specific phytoplankton groups, particularly cryptophytes, researchers are often faced with a choice between established biochemical markers and modern genetic techniques. This guide provides an objective comparison of alloxanthin, a pigment-based marker, and genetic markers, focusing on their application in quantifying cryptophyte populations. This comparison is supported by a summary of experimental data, detailed methodologies, and logical workflows to aid in the selection of the most appropriate method for your research needs.
At a Glance: this compound vs. Genetic Markers
| Feature | This compound (via HPLC) | Genetic Markers (via qPCR) |
| Principle | Quantification of a taxon-specific carotenoid pigment. | Amplification and quantification of a taxon-specific DNA sequence. |
| Specificity | High for cryptophytes.[1] | Very high, can be designed for species or strain level. |
| Sensitivity | Generally lower than qPCR. | Extremely high, can detect very low cell numbers. |
| Quantification | Relative or absolute (biomass proxy). | Absolute (gene copies/cell counts) or relative. |
| Throughput | Moderate. | High, suitable for large sample numbers. |
| Cost | Moderate (instrumentation and standards). | Higher initial setup, lower per-sample cost at high throughput. |
| Sample Type | Water, sediment, zooplankton gut contents.[2] | Water, sediment, isolated cells. |
| Cell Viability | Does not distinguish between living and dead cells. | Can be adapted to target RNA for viable cells. |
| Data Analysis | Requires pigment standards and software like CHEMTAX for community analysis.[3][4] | Requires primer/probe design, validation, and specialized qPCR software. |
Performance Comparison: A Data-Driven Perspective
The selection of a quantitative marker is often dictated by the specific requirements of the study, including the desired level of sensitivity, specificity, and the nature of the samples. Below is a summary of performance characteristics for this compound and genetic markers, based on available literature.
| Performance Metric | This compound (via HPLC) | Genetic Markers (via qPCR) | Supporting Evidence |
| Correlation with Cell Counts | Significant positive correlation has been demonstrated. For example, a study in the Seomjin River Estuary found a significant correlation (R² = 0.40, p < 0.01) between this compound concentration and cryptophyte abundance determined by microscopy.[1] A similar correlation was found for other phytoplankton groups and their respective marker pigments. | Strong correlations are often observed after assay validation. For instance, a validation study of a qPCR assay for Plasmodium falciparum showed excellent agreement with microscopy, with a mean difference of only 0.04 log10 units/mL.[5][6] | While direct comparative studies for cryptophytes are limited, the principles of validation against microscopy hold for both methods. The strength of the correlation for this compound can be influenced by physiological factors affecting pigment content per cell. |
| Limit of Detection (LOD) | Dependent on the HPLC system and sample volume. Generally in the range of ng/L. | Can be as low as a few gene copies per reaction, corresponding to a small number of cells. | qPCR is inherently more sensitive due to the amplification of the target sequence. |
| Specificity Issues | This compound is a highly specific biomarker for cryptophytes.[1] However, its presence in zooplankton may not always directly correlate with recent ingestion of cryptophytes, as it can be retained in their tissues.[2] | The specificity of qPCR is determined by the primer and probe design. Well-designed assays can be highly specific to a particular species or even strain. Cross-reactivity with non-target organisms needs to be empirically tested. | Genetic markers offer a higher potential for taxonomic resolution. |
| Quantitative Accuracy | Can be affected by variations in the this compound-to-chlorophyll a ratio due to light and nutrient conditions. The use of conversion factors is necessary to estimate biomass from pigment concentration.[7] | Provides a direct measure of gene copy number, which can be converted to cell number if the number of gene copies per cell is known. However, gene copy number can vary between species and even within a single species. | qPCR offers a more direct route to absolute cell quantification, provided the assay is properly calibrated. |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the quantification of cryptophytes using both this compound and genetic markers.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is a standard method for the analysis of phytoplankton pigments from water samples.
1. Sample Collection and Filtration:
-
Collect water samples in opaque bottles to prevent photodegradation of pigments.
-
Filter a known volume of water (typically 1-4 liters) through a 25 mm or 47 mm glass fiber filter (e.g., Whatman GF/F).
-
The filtration should be done under low light conditions and with low vacuum pressure to minimize cell damage.
-
After filtration, fold the filter, place it in a cryovial, and immediately freeze it in liquid nitrogen or at -80°C until analysis.
2. Pigment Extraction:
-
Place the frozen filter in a tube with 3-5 mL of 90% or 100% acetone.
-
Disrupt the cells to release the pigments. This can be achieved by sonication or by using a bead beater.
-
Allow the pigments to extract for a specific period (e.g., 24 hours) at -20°C in the dark.
-
Centrifuge the extract to pellet the filter and cell debris.
-
Filter the supernatant through a 0.2 µm PTFE syringe filter into an HPLC vial.
3. HPLC Analysis:
-
Use a reversed-phase C18 HPLC column.
-
Employ a gradient elution program with a mobile phase typically consisting of a mixture of solvents like methanol, acetonitrile, and water.
-
Detect the pigments using a photodiode array (PDA) detector, which measures the absorbance spectrum of each eluting pigment.
-
Identify this compound based on its retention time and absorbance spectrum compared to a pure this compound standard.
-
Quantify the concentration of this compound by integrating the peak area at a specific wavelength (e.g., 440 nm) and comparing it to a calibration curve generated from the this compound standard.
Absolute Quantification of Cryptophytes using Quantitative PCR (qPCR)
This protocol outlines the steps for developing and running a qPCR assay for the absolute quantification of cryptophytes.
1. DNA Extraction:
-
Filter a known volume of water through a polycarbonate or sterile filter membrane (e.g., 0.22 µm).
-
The filter can be stored at -80°C until DNA extraction.
-
Use a commercial DNA extraction kit (e.g., DNeasy PowerWater Kit) or a standard CTAB extraction protocol to isolate total genomic DNA from the filter.
-
Quantify the extracted DNA using a fluorometer (e.g., Qubit) to assess its concentration and purity.
2. Primer and Probe Design:
-
Select a target gene that is specific to cryptophytes and has a conserved sequence. The 18S rRNA gene is a common target for eukaryotic phytoplankton.
-
Design forward and reverse primers that amplify a short region (typically 70-200 bp) of the target gene.
-
For probe-based qPCR (e.g., TaqMan), design a fluorogenic probe that binds to the target sequence between the primers.
-
Use bioinformatics tools (e.g., Primer-BLAST) to check the specificity of the designed primers and probe against a database of non-target organisms.
3. qPCR Assay and Validation:
-
Prepare a standard curve using a known amount of target DNA. This can be a plasmid containing the target gene sequence or genomic DNA from a pure cryptophyte culture with a known cell count.
-
Perform serial dilutions of the standard to create a range of concentrations.
-
Set up the qPCR reaction with a master mix containing DNA polymerase, dNTPs, SYBR Green dye (for intercalating dye-based qPCR) or the specific probe, and the designed primers.
-
Run the qPCR on a real-time PCR instrument with a program that includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Validate the assay by assessing the amplification efficiency (should be between 90-110%), linearity of the standard curve (R² > 0.99), and specificity (a single peak in the melt curve analysis for SYBR Green assays).
4. Quantification of Environmental Samples:
-
Run the qPCR assay with the extracted DNA from your environmental samples under the same conditions as the standard curve.
-
The qPCR instrument software will determine the cycle threshold (Cq) value for each sample.
-
The absolute number of gene copies in the sample is calculated by interpolating its Cq value onto the standard curve.
-
Convert the gene copy number to cell density by dividing by the average number of gene copies per cryptophyte cell (which needs to be determined empirically or from literature).
Visualizing the Workflows and Relationships
To better understand the processes and logical connections discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for this compound Quantification.
Caption: Workflow for Genetic Marker Quantification.
Caption: Logical Relationship of Markers to Quantification.
Conclusion and Recommendations
Both this compound and genetic markers are valuable tools for the quantitative analysis of cryptophytes, each with its own set of strengths and limitations.
-
This compound , quantified via HPLC, is a reliable and cost-effective method for estimating cryptophyte biomass, particularly in studies where high taxonomic resolution is not the primary goal. It is well-suited for routine monitoring and for analyzing samples where DNA may be degraded. However, researchers should be mindful of the potential for physiological variations in pigment content and the limitations in distinguishing between live and dead cells.
-
Genetic markers , particularly when quantified using qPCR, offer superior sensitivity and specificity, allowing for the detection and quantification of cryptophytes at very low densities and with the potential for species-level identification. While the initial setup costs may be higher, the high-throughput nature of qPCR can make it more cost-effective for large-scale studies. This method is recommended when high precision, absolute cell counts, and the ability to distinguish between closely related species are critical.
Ultimately, the choice of method will depend on the specific research question, available resources, and the required level of analytical detail. In some cases, a combined approach, using both pigment and genetic markers, may provide the most comprehensive understanding of cryptophyte dynamics in complex aquatic ecosystems.
References
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Diversity, community structure, and quantity of eukaryotic phytoplankton revealed using 18S rRNA and plastid 16S rRNA genes and pigment markers: a case study of the Pearl River Estuary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A validation study of microscopy versus quantitative PCR for measuring Plasmodium falciparum parasitemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Xi, H et al. (2023): Phytoplankton pigment concentrations and phytoplankton groups measured on water samples collected from various expeditions in the Atlantic Ocean from 71°S to 84°N [doi.pangaea.de]
Unveiling the Stability of Alloxanthin: A Comparative Guide to Carotenoid Photostability
For researchers, scientists, and professionals in drug development, understanding the stability of active compounds under light is paramount. This guide provides a comparative analysis of the photostability of alloxanthin against other common carotenoids, namely lutein (B1675518), zeaxanthin (B1683548), β-carotene, and astaxanthin (B1665798). By presenting available experimental data, detailed methodologies, and structural comparisons, this document aims to be a valuable resource for formulation development and stability testing.
Carotenoids, a diverse group of pigments found in nature, are renowned for their antioxidant properties and potential health benefits. However, their highly conjugated double bond structures, responsible for their vibrant colors and biological activity, also make them susceptible to degradation by light, heat, and oxygen. This compound, a xanthophyll carotenoid found in certain microalgae and marine invertebrates, is of growing interest for its potential applications. This guide delves into its photostability in comparison to more extensively studied carotenoids.
Comparative Analysis of Carotenoid Stability
While direct comparative data on the photodegradation of this compound under standardized conditions is limited in publicly available literature, we can draw valuable insights from thermal degradation studies. Thermal stability often correlates with photostability due to the related mechanisms of oxidative degradation.
A key study investigated the thermal degradation kinetics of several carotenoids in a model system, providing first-order rate constants and activation energies. These findings are summarized in the table below.
| Carotenoid | Degradation Rate Constant (k) at 25°C (x 10⁻³ h⁻¹) | Activation Energy (Ea) (kJ/mol) |
| β-Carotene | Data not available in the provided study for 25°C, but the study indicates the order of rate constants as kβ-carotene > kβ-cryptoxanthin > klutein > kzeaxanthin. | 8.6[1] |
| Lutein | Data not available in the provided study for 25°C, but the study indicates the order of rate constants as kβ-carotene > kβ-cryptoxanthin > klutein > kzeaxanthin. | 38.9[1] |
| Zeaxanthin | Data not available in the provided study for 25°C, but the study indicates the order of rate constants as kβ-carotene > kβ-cryptoxanthin > klutein > kzeaxanthin. | 65.6[1] |
| Astaxanthin | Data not available in the provided study. | Data not available in the provided study. |
| This compound | Data not available in the provided study. | Data not available in the provided study. |
Note: The degradation rate constants were determined in a light-induced model system, and the study focused on thermal degradation kinetics. The order of the rate constants was reported as kβ-carotene > kβ-cryptoxanthin > klutein > kzeaxanthin.[1] A lower degradation rate constant and a higher activation energy indicate greater stability.
From the available thermal degradation data, zeaxanthin exhibits the highest activation energy, suggesting it is the most stable among the tested carotenoids in that specific study, followed by lutein and then β-carotene.[1] The structural differences between these carotenoids, particularly the number and arrangement of conjugated double bonds and the presence of oxygen-containing functional groups, play a significant role in their stability.
Chemical Structures of Compared Carotenoids
The structural variations among these carotenoids are key to understanding their differing stabilities. The following diagrams illustrate their chemical structures.
Figure 1: Chemical structures of the compared carotenoids.
Experimental Protocols for Photostability Assessment
To ensure reliable and comparable data on carotenoid photostability, standardized experimental protocols are essential. The following outlines a general workflow and specific methodologies for assessing the photodegradation of carotenoids.
General Experimental Workflow
The assessment of carotenoid photostability typically involves exposing a solution of the purified compound to a controlled light source and monitoring its degradation over time using spectroscopic and chromatographic techniques.
Figure 2: General workflow for assessing carotenoid photostability.
Detailed Methodologies
1. Sample Preparation:
-
Solvent Selection: Carotenoids are typically dissolved in organic solvents. The choice of solvent is critical as it can influence the stability of the carotenoid. Common solvents include ethanol, acetone, hexane, and mixtures thereof.[2] The solvent should be of high purity and transparent in the wavelength range of interest.
-
Concentration: Prepare a stock solution of the carotenoid at a known concentration. The working solutions for the experiment should be diluted to have an initial absorbance at the wavelength of maximum absorption (λmax) within the linear range of the spectrophotometer (typically 0.3-0.8).[3]
-
Handling Precautions: Carotenoid solutions should be prepared under dim light and stored in amber glassware to prevent premature degradation.[4]
2. Light Exposure:
-
Light Source: A calibrated light source that mimics the desired light conditions (e.g., solar simulator with a defined spectral output, or a specific wavelength UV lamp) should be used. The intensity of the light source should be monitored throughout the experiment.
-
Temperature Control: The temperature of the sample chamber should be controlled to distinguish between photodegradation and thermal degradation.
-
Control Samples: Control samples wrapped in aluminum foil or kept in the dark at the same temperature should be run in parallel to account for any thermal degradation.
3. Analytical Methods:
-
UV-Vis Spectrophotometry:
-
Principle: This technique is used to monitor the decrease in the concentration of the parent carotenoid by measuring the absorbance at its λmax over time.[5][6]
-
Procedure:
-
Record the initial UV-Vis spectrum (200-800 nm) of the carotenoid solution to determine the λmax.
-
At each time point of light exposure, withdraw an aliquot and record its UV-Vis spectrum.
-
The degradation can be followed by the decrease in absorbance at the λmax.
-
-
Data Analysis: The natural logarithm of the absorbance (or concentration) versus time is plotted. If the plot is linear, the degradation follows first-order kinetics, and the negative of the slope gives the photodegradation rate constant (k).
-
-
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detector:
-
Principle: HPLC is a powerful technique for separating the parent carotenoid from its degradation products and for accurate quantification.[7] A PDA detector allows for the simultaneous acquisition of spectra for each eluting peak, aiding in identification.
-
Procedure:
-
Chromatographic Conditions: A C30 reversed-phase column is often preferred for carotenoid separation.[8] The mobile phase typically consists of a gradient mixture of solvents like methanol, methyl-tert-butyl ether (MTBE), and water.[8]
-
Injection: At each time point, inject a known volume of the sample into the HPLC system.
-
Detection: Monitor the elution profile at the λmax of the parent carotenoid and other relevant wavelengths to detect degradation products.
-
-
Data Analysis: The peak area of the parent carotenoid at each time point is used to calculate its concentration using a calibration curve. The degradation kinetics can then be determined as described for UV-Vis spectrophotometry. The appearance and increase of new peaks indicate the formation of degradation products.
-
4. Determination of Photodegradation Quantum Yield (Φ):
-
Principle: The quantum yield is a measure of the efficiency of a photochemical process and is defined as the number of molecules reacted per photon absorbed.[9]
-
Procedure: This requires the use of a chemical actinometer, a compound with a known quantum yield, which is irradiated under the same conditions as the sample. By comparing the rate of degradation of the sample to that of the actinometer, the quantum yield of the sample can be calculated.[9][10]
Factors Influencing Carotenoid Photostability
Several factors can influence the rate of photodegradation of carotenoids:
-
Molecular Structure: The number of conjugated double bonds, the presence of cyclic end groups, and the type of oxygen-containing functional groups all affect stability.
-
Oxygen: The presence of oxygen is a major factor in the photo-oxidative degradation of carotenoids.
-
Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (higher energy) generally lead to faster degradation.
-
Solvent: The polarity and chemical nature of the solvent can influence the stability of carotenoids.[2]
-
Presence of Other Compounds: Antioxidants can protect carotenoids from photodegradation, while pro-oxidants can accelerate it.
Conclusion
References
- 1. Thermal degradation kinetics of all-trans and cis-carotenoids in a light-induced model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fdbio-rptu.de [fdbio-rptu.de]
- 4. uspnf.com [uspnf.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 8. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Assessing the Specificity of Alloxanthin for Cryptophytes: A Comparative Guide to Biomarker Pigments
For researchers, scientists, and drug development professionals, the accurate identification and quantification of phytoplankton groups are critical. This guide provides a detailed comparison of Alloxanthin and other biomarker pigments for the specific detection of cryptophytes, supported by experimental data and protocols.
Cryptophytes are a phylum of unicellular algae significant in aquatic ecosystems as primary producers and a high-quality food source for zooplankton. The carotenoid pigment this compound is widely recognized as a key biomarker for this algal group. This guide assesses the specificity of this compound and compares its performance against alternative cryptophyte-specific pigments, providing researchers with the necessary information to select the most appropriate analytical approach for their work.
Data Presentation: Comparison of Cryptophyte Biomarker Pigments
The following table summarizes the key characteristics of pigments used to identify and quantify cryptophytes. This compound stands out due to its high specificity and relative abundance.
| Biomarker | Pigment Class | Specificity to Cryptophytes | Relative Abundance in Cryptophytes | Notes |
| This compound | Acetylenic Carotenoid | High . Found exclusively in cryptophytes.[1] | Major Carotenoid . Constitutes a significant portion of the carotenoid fraction.[1] | The most commonly used and reliable biomarker for cryptophyte detection and quantification. |
| Crocoxanthin | Acetylenic Carotenoid | High . Found exclusively in cryptophytes. | Variable, generally lower than this compound. | Can be used as a secondary confirmation marker. |
| Monadoxanthin | Acetylenic Carotenoid | High . Found exclusively in cryptophytes. | Variable, generally lower than this compound. | Another useful confirmatory pigment. |
| Phycoerythrin | Phycobiliprotein | Moderate . Also present in cyanobacteria and red algae. | Major Pigment . Can be the dominant light-harvesting pigment. | Cryptophyte phycoerythrins have distinct spectral properties. Each cryptophyte species contains only one type of phycobiliprotein.[2] |
| Phycocyanin | Phycobiliprotein | Moderate . Also present in cyanobacteria and red algae. | Major Pigment . Can be the dominant light-harvesting pigment. | Similar to phycoerythrin, cryptophyte phycocyanins have specific spectral characteristics. A given cryptophyte species will have either phycoerythrin or phycocyanin, but not both.[2] |
| α-Carotene | Carotene | Low . Found in various other algal groups. | Minor to moderate. | Not a specific biomarker for cryptophytes. |
| Chlorophyll (B73375) c₂ | Chlorophyll | Low . Widespread among many algal groups. | Present. | Not a specific biomarker for cryptophytes. |
Quantitative Pigment Composition in Cryptomonas sp.
The following table presents the relative abundance of major pigments in a representative cryptophyte, Cryptomonas sp., as a percentage of Chlorophyll a content. This data highlights the significant contribution of this compound to the total pigment profile.
| Pigment | % of Chlorophyll a |
| This compound | ~26% |
| Monadoxanthin | Present |
| Chlorophyll c₂ | ~7% |
Data sourced from Schmid et al. (1998).[1]
Experimental Protocols
Accurate quantification of cryptophyte biomarkers relies on robust experimental procedures. High-Performance Liquid Chromatography (HPLC) is the standard method for pigment analysis in phytoplankton.
Protocol: HPLC Analysis of Phytoplankton Pigments
This protocol is a synthesized methodology based on established methods for the separation and quantification of algal pigments, including this compound.
1. Sample Collection and Filtration:
-
Collect water samples (1-4 liters, depending on phytoplankton density).
-
Filter the sample through a 25 mm glass fiber filter (GF/F) under low vacuum and subdued light.
-
Immediately store the filter in a cryovial and flash-freeze in liquid nitrogen. Store at -80°C until extraction.
2. Pigment Extraction:
-
Place the frozen filter in a centrifuge tube with 3 mL of 90% acetone.
-
Disrupt the cells by sonication or grinding.
-
Extract for 24 hours at -20°C in the dark.
-
Centrifuge the extract to pellet the filter and cellular debris.
-
Transfer the supernatant to a clean vial. For analysis, mix the extract with a water solution (e.g., 1 mL extract + 0.3 mL distilled water) in an autosampler vial.
3. HPLC Analysis:
-
HPLC System: A system equipped with a pump, a temperature-controlled autosampler (kept at 4-5°C), and a photodiode array (PDA) or diode array detector (DAD) is required.
-
Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size) is commonly used.
-
Mobile Phases:
-
Solvent A: 80:20 methanol: 0.5 M ammonium (B1175870) acetate (B1210297) (pH 7.2)
-
Solvent B: 90:10 acetonitrile: water
-
Solvent C: 100% ethyl acetate
-
-
Gradient Program:
Time (min) Flow Rate (mL/min) % Solvent A % Solvent B % Solvent C 0 1 100 0 0 2 1 0 100 0 11 1 0 65 35 17 1 0 30 70 21 1 0 0 100 25 1 0 0 100 26 1 100 0 0 | 30 | 1 | 100 | 0 | 0 |
-
Detection: Monitor the eluting pigments at 440 nm for carotenoids and chlorophylls. The PDA/DAD allows for the acquisition of full absorption spectra for peak identification.
4. Pigment Identification and Quantification:
-
Identify pigments by comparing their retention times and absorption spectra with those of pure standards.
-
Quantify pigments by integrating the peak area and using a calibration curve generated from standards.
-
Software such as CHEMTAX can be used to estimate the contribution of different algal classes to the total chlorophyll a based on the pigment ratios.
Mandatory Visualizations
Logical Workflow for Assessing Cryptophyte Contribution to Phytoplankton Community
Caption: Workflow for cryptophyte pigment analysis.
Signaling Pathway of Light Harvesting in Cryptophytes
Caption: Light energy transfer in cryptophytes.
References
A Comparative Guide to Method Validation for Alloxanthin Analysis in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of alloxanthin in complex matrices. This compound, a key carotenoid found predominantly in cryptophytes, serves as a valuable biomarker in ecological studies and has potential applications in the food and pharmaceutical industries. Accurate and reliable quantification of this compound is paramount for research and development. This document compares the performance of High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and UV-Visible Spectrophotometry, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an appropriate analytical method hinges on a balance of sensitivity, specificity, accuracy, and throughput. The following table summarizes the key performance parameters for different analytical methods used for this compound analysis. This data has been compiled from various studies to provide a comparative overview.
| Parameter | HPLC-PDA | UHPLC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | >0.998[1][2][3][4] | >0.99[5][6] | Dependent on purity |
| Limit of Detection (LOD) | 0.020 - 0.063 mg/L[1][2][3][4] | 0.02 - 0.04 mg/kg[5] | Higher, matrix-dependent |
| Limit of Quantification (LOQ) | 0.067 - 0.209 mg/L[1][2][3][4] | 0.05 - 0.13 mg/kg[5] | Higher, matrix-dependent |
| Accuracy (% Recovery) | 91 - 109%[5] | 85.3 - 121.2%[5] | Lower, susceptible to interference |
| Precision (%RSD) | < 10%[5] | < 15%[7] | Variable |
| Specificity | High | Very High | Low |
| Cost | Moderate | High | Low |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific sample matrices and laboratory instrumentation.
Extraction of this compound from Complex Matrices (e.g., Microalgae)
Proper sample preparation is critical for accurate this compound quantification. The following is a general protocol for extracting carotenoids from microalgal biomass.
Materials:
-
Lyophilized microalgal biomass
-
Acetone (B3395972) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Internal standard (e.g., β-apo-8'-carotenal)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh approximately 100 mg of lyophilized microalgal biomass into a centrifuge tube.
-
Add a known amount of internal standard.
-
Add 5 mL of acetone, vortex thoroughly for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 15 minutes in the dark and on ice to prevent degradation.
-
Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 3-6) on the pellet with a mixture of acetone and methanol (7:3, v/v) until the pellet is colorless.
-
Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis, or a suitable solvent (e.g., acetone) for spectrophotometric analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
HPLC-PDA is a robust and widely used technique for the separation and quantification of carotenoids.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.
-
C30 Reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). C30 columns are specifically designed for carotenoid separations.
Chromatographic Conditions:
-
Mobile Phase A: Methanol/Acetonitrile/Water (50:25:25, v/v/v)[8]
-
Mobile Phase B: Methylene chloride
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the more nonpolar carotenoids.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: PDA detector monitoring at the maximum absorption wavelength of this compound (around 454 nm) and collecting spectra from 200-700 nm for peak purity analysis.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis in highly complex matrices.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
C18 or C30 reversed-phase UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm).
Chromatographic and MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid
-
Gradient Elution: A fast gradient optimized for the separation of target carotenoids.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: APCI positive mode is often preferred for carotenoids as it typically yields strong molecular ions.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for quantitative analysis, using specific precursor-to-product ion transitions for this compound.
UV-Visible Spectrophotometry
This method provides a rapid and simple estimation of the total carotenoid content, including this compound. It is less specific than chromatographic methods.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Dilute the reconstituted sample extract with a suitable solvent (e.g., acetone) to obtain an absorbance reading within the linear range of the instrument (typically 0.2 - 0.8).
-
Measure the absorbance at the maximum absorption wavelength of this compound in the chosen solvent (approximately 454 nm in acetone).[8]
-
Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance
-
ε is the molar extinction coefficient of this compound (141 x 10³ L mol⁻¹ cm⁻¹ at 454 nm in acetone)[8]
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration in mol/L
-
Mandatory Visualizations
Experimental Workflow for this compound Analysis
References
- 1. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of Alloxanthin: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Alloxanthin is critical for maintaining a safe and compliant laboratory environment. Due to the limited availability of specific hazard data for this compound, a cautious approach, treating it as a potentially hazardous chemical, is recommended.
This guide offers procedural, step-by-step instructions for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Understanding this compound's Profile
Quantitative Data Summary
Due to the lack of specific regulatory limits for this compound, the following table provides general guidelines for laboratory chemical waste accumulation, which should be applied to this compound waste.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Accumulation | 55 gallons in a Satellite Accumulation Area (SAA) | [2] |
| Maximum Acutely Toxic Waste Accumulation | 1 quart of liquid or 1 kilogram of solid in an SAA | [2] |
| Container Fill Level | No more than 75% of the container's capacity | |
| Storage Time for Open Containers | Dispose of within 6 months | [3] |
| Storage Time for Unopened Containers | Dispose of within one year | [3] |
Procedural Steps for this compound Disposal
The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables like gloves, weigh paper, and pipette tips, in a designated, leak-proof container clearly labeled for solid chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof container. Do not mix with other incompatible waste streams. For instance, avoid mixing with strong acids, bases, or oxidizing agents.[5]
-
Sharps: Any chemically contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container.
Step 3: Waste Container Labeling
All waste containers must be accurately and clearly labeled.[4] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and composition of the waste
-
The date when waste was first added to the container
-
The responsible researcher's name and contact information
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[2][5]
-
The SAA must be at or near the point of generation.[2]
-
Ensure waste containers are kept closed except when adding waste.[2][3]
-
Store incompatible waste types separately within the SAA to prevent accidental mixing.[5]
Step 5: Arranging for Disposal
Do not dispose of this compound down the drain or in the regular trash.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your this compound waste.
-
Follow all institutional procedures for waste pickup requests.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
Personal protective equipment for handling Alloxanthin
For Immediate Use by Laboratory Professionals
Core Safety Principles
Alloxanthin, like other carotenoids, is susceptible to degradation from light, heat, and oxygen. When in powdered form, it may also pose a dust inhalation hazard. The primary goals of these procedures are to minimize exposure and prevent contamination or degradation of the compound.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended PPE for handling this compound.
| Body Part | Protection | Specification |
| Hands | Disposable Gloves | Nitrile gloves are recommended. Change gloves immediately if contaminated. |
| Body | Lab Coat | A standard cotton or poly/cotton lab coat is sufficient. |
| Eyes | Safety Glasses | Safety glasses with side shields are mandatory. |
| Respiratory | Dust Mask (optional) | Recommended when handling the powder form outside of a fume hood to minimize inhalation. |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage.
-
Store in a cool, dark, and dry place. This compound is sensitive to light and heat.
-
Keep the container tightly sealed to prevent oxidation.
Handling Procedures (Weighing and Solution Preparation):
-
Preparation: Before handling, ensure all required PPE is donned correctly.
-
Engineering Controls: Whenever possible, handle powdered this compound in a chemical fume hood or a well-ventilated area to minimize inhalation of dust.
-
Weighing: Use a balance inside a fume hood or in a designated area with minimal air currents to prevent the powder from becoming airborne.
-
Solution Preparation: Add solvent to the solid to dissolve. Cap the container securely before mixing.
Disposal Plan
Waste Disposal:
-
Solid Waste: Collect any solid this compound waste, including contaminated gloves, weigh boats, and wipes, in a sealed, clearly labeled waste container.
-
Liquid Waste: Dispose of solutions containing this compound in a designated, labeled solvent waste container.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
